Product packaging for (R)-3-hydroxydecanoyl-CoA(Cat. No.:)

(R)-3-hydroxydecanoyl-CoA

Cat. No.: B1219035
M. Wt: 937.8 g/mol
InChI Key: HIVSMYZAMUNFKZ-PDQACDDGSA-N
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Description

(R)-3-hydroxydecanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxydecanoic acid. It is a (R)-3-hydroxyacyl-CoA and a 3-hydroxydecanoyl-CoA. It is functionally related to a decanoic acid. It is a conjugate acid of a this compound(4-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H54N7O18P3S B1219035 (R)-3-hydroxydecanoyl-CoA

Properties

Molecular Formula

C31H54N7O18P3S

Molecular Weight

937.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydecanethioate

InChI

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1

InChI Key

HIVSMYZAMUNFKZ-PDQACDDGSA-N

Isomeric SMILES

CCCCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Lynchpin of Virulence: A Technical Guide to (R)-3-Hydroxydecanoyl-CoA in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted significance of (R)-3-hydroxydecanoyl-CoA in Pseudomonas species, particularly the opportunistic pathogen Pseudomonas aeruginosa. This key metabolic intermediate stands at a critical juncture, directing carbon flux towards the production of virulence factors essential for the bacterium's pathogenicity, including rhamnolipid biosurfactants and polyhydroxyalkanoate (PHA) storage granules. Understanding the intricate molecular mechanisms governing its synthesis and utilization offers promising avenues for the development of novel anti-virulence strategies.

Discovery and Central Role

This compound is an intermediate in the de novo fatty acid synthesis pathway. Its discovery as a pivotal precursor for virulence-associated molecules in Pseudomonas has illuminated a key metabolic branch point. The enzyme RhlA, a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, was identified as a crucial player in diverting (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) from the fatty acid synthesis cycle to produce 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the immediate precursors of rhamnolipids.[1] This discovery highlighted that the commitment to rhamnolipid synthesis occurs at the level of acyl-ACP intermediates, not acyl-CoA.

Simultaneously, this compound serves as a monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are intracellular carbon and energy storage polymers. The enzyme PhaG, a 3-hydroxyacyl-ACP-CoA transferase, channels (R)-3-hydroxydecanoyl-ACP from fatty acid synthesis into the PHA biosynthetic pathway by converting it to this compound.

Biosynthetic Pathways

The synthesis of this compound and its subsequent conversion into HAAs and PHAs are tightly regulated processes, primarily linked to the fatty acid de novo synthesis (FASII) pathway and the β-oxidation cycle.

De Novo Fatty Acid Synthesis (FASII) Pathway

The FASII pathway is the primary source of (R)-3-hydroxydecanoyl-ACP, the direct precursor for both HAA and PHA synthesis. This pathway involves a series of enzymatic reactions that build up the fatty acid chain two carbons at a time from acetyl-CoA.

β-Oxidation Pathway

The β-oxidation pathway, responsible for the breakdown of fatty acids, can also contribute to the pool of precursors for rhamnolipid and PHA synthesis, particularly when Pseudomonas is grown on fatty acid-rich media.

The intricate interplay between these pathways is controlled by complex regulatory networks, most notably the quorum-sensing system.

Regulation of this compound Metabolism

The expression of genes involved in the biosynthesis of rhamnolipids and PHAs is under the control of a sophisticated cell-density dependent communication system known as quorum sensing (QS). In P. aeruginosa, the las and rhl QS systems are central to this regulation. The rhl system, which utilizes the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), directly activates the expression of the rhlAB operon, leading to the production of RhlA and RhlB, the enzymes responsible for the initial steps of rhamnolipid synthesis.[2] Iron limitation has also been shown to induce rhamnolipid production, suggesting a link between iron homeostasis and this virulence pathway.[3]

dot

Acetyl_CoA Acetyl-CoA FASII Fatty Acid De Novo Synthesis (FASII) Acetyl_CoA->FASII R_3_hydroxydecanoyl_ACP (R)-3-hydroxydecanoyl-ACP FASII->R_3_hydroxydecanoyl_ACP Beta_Oxidation β-Oxidation R_3_hydroxydecanoyl_CoA This compound Beta_Oxidation->R_3_hydroxydecanoyl_CoA R_3_hydroxydecanoyl_ACP->R_3_hydroxydecanoyl_CoA HAAs 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAAs) R_3_hydroxydecanoyl_ACP->HAAs RhlA PHAs Polyhydroxyalkanoates (PHAs) R_3_hydroxydecanoyl_CoA->PHAs PhaC Rhamnolipids Rhamnolipids HAAs->Rhamnolipids RhlB, RhlC Quorum_Sensing Quorum Sensing (rhl system) Quorum_Sensing->FASII Quorum_Sensing->R_3_hydroxydecanoyl_ACP Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Start Start: Engineered P. aeruginosa (ΔrhlB, ΔrhlC) Fermentation Fermentation (e.g., Fed-batch culture) Start->Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Supernatant Supernatant (containing HAAs) Centrifugation->Supernatant Extraction HAA Extraction (Solvent Extraction) Supernatant->Extraction Hydrolysis Alkaline Hydrolysis (e.g., 0.5 M NaOH, 80°C, 2.5h) Extraction->Hydrolysis Acidification Acidification Hydrolysis->Acidification Purification Purification of (R)-3-hydroxydecanoic acid Acidification->Purification Analysis Analysis (GC-MS) Purification->Analysis Final_Product Final Product: (R)-3-hydroxydecanoic acid Purification->Final_Product

References

An In-depth Technical Guide to the Core Enzymes in (R)-3-hydroxydecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA sits (B43327) at a crucial metabolic crossroads, serving as a key intermediate in the biosynthesis of biodegradable polymers and virulence-associated biosurfactants, as well as being a transient metabolite in the degradation of fatty acids. A thorough understanding of the enzymes that govern its synthesis and degradation is paramount for applications in biotechnology, materials science, and the development of novel antimicrobial agents. This technical guide provides a detailed overview of these core enzymes, their associated pathways, quantitative data, and experimental methodologies.

I. Synthesis of this compound

The synthesis of this compound is predominantly associated with two major biosynthetic pathways in bacteria: the production of polyhydroxyalkanoates (PHAs) and the formation of rhamnolipids.

Polyhydroxyalkanoate (PHA) Synthesis Pathway

PHAs are microbial polyesters accumulated as intracellular carbon and energy reserves. This compound is a monomeric precursor for medium-chain-length PHAs (mcl-PHAs).

Key Enzymes in PHA Synthesis:

  • (R)-specific enoyl-CoA hydratase (PhaJ): This enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA, a direct substrate for PHA synthase. This pathway is particularly active when bacteria are grown on fatty acids.

  • 3-Ketoacyl-CoA reductase: In some pathways, 3-ketoacyl-CoA is reduced to (R)-3-hydroxyacyl-CoA. This reaction is a critical step in providing the correct stereoisomer for PHA synthesis.[1]

  • 3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme provides a link between the de novo fatty acid synthesis pathway and PHA production. It converts (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates into (R)-3-hydroxyacyl-CoA.[2][3]

  • PHA synthase (PhaC): This is the key polymerizing enzyme. It catalyzes the formation of the ester bonds between (R)-3-hydroxyacyl-CoA monomers to synthesize the PHA polymer.[4][5][6][7]

Signaling Pathway for PHA Synthesis:

The synthesis of PHAs is tightly regulated, often triggered by nutrient limitation (e.g., nitrogen, phosphate) in the presence of excess carbon. In Pseudomonas putida, the GacS/GacA two-component system and the stationary phase sigma factor RpoS are involved in the global regulation of PHA synthesis. The transcriptional regulator PhaD acts as a carbon source-dependent activator of the pha gene cluster.[5] In contrast, PHA accumulation in Pseudomonas aeruginosa is dependent on the alternative sigma factor RpoN.[4]

PHA_Synthesis_Regulation Nutrient Limitation Nutrient Limitation GacS/GacA GacS/GacA Nutrient Limitation->GacS/GacA Excess Carbon Excess Carbon Excess Carbon->GacS/GacA RpoS RpoS GacS/GacA->RpoS PhaD PhaD RpoS->PhaD pha gene expression pha gene expression PhaD->pha gene expression activates

Regulation of PHA synthesis in Pseudomonas putida.
Rhamnolipid Synthesis Pathway

Rhamnolipids are glycolipid biosurfactants produced by certain bacteria, notably Pseudomonas aeruginosa. They play a role in virulence and biofilm formation. The lipid portion of rhamnolipids is derived from (R)-3-hydroxyfatty acids.

Key Enzymes in Rhamnolipid Synthesis:

  • RhlA: This enzyme is central to the formation of the lipid component of rhamnolipids. It is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase that catalyzes the dimerization of two (R)-3-hydroxydecanoyl-ACP molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[3][8][9]

  • Enoyl-CoA hydratases/isomerases (RhlY and RhlZ): These enzymes are implicated in providing the (R)-3-hydroxyacyl precursors for rhamnolipid synthesis from intermediates of the fatty acid synthesis pathway.[3][8]

Experimental Workflow for Rhamnolipid Production and Analysis:

Rhamnolipid_Workflow cluster_production Production cluster_analysis Analysis Bacterial Cultivation Bacterial Cultivation Fermentation Fermentation Bacterial Cultivation->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Extraction Solvent Extraction Supernatant Collection->Solvent Extraction TLC TLC Solvent Extraction->TLC Qualitative HPLC HPLC Solvent Extraction->HPLC Quantitative LC-MS LC-MS HPLC->LC-MS Structural NMR NMR LC-MS->NMR Structural

General workflow for rhamnolipid production and analysis.

II. Degradation of this compound

The degradation of this compound primarily occurs through the fatty acid β-oxidation pathway. This metabolic route is essential for generating energy from fatty acids.

Key Enzymes in β-Oxidation:

  • (R)-3-hydroxyacyl-CoA dehydrogenase: This class of enzymes catalyzes the oxidation of (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, using NAD⁺ as a cofactor. While the canonical β-oxidation pathway in mitochondria acts on the (S)-enantiomer, specific enzymes capable of acting on the (R)-enantiomer exist, particularly in peroxisomal β-oxidation.[10][11]

  • Enoyl-CoA hydratase: In the reverse direction of synthesis, this enzyme can catalyze the dehydration of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA.[12][13]

  • 3-hydroxyacyl-CoA dehydratase (HACD): This enzyme family is primarily involved in fatty acid elongation but can also catalyze the dehydration of 3-hydroxyacyl-CoA, contributing to its degradation.[14]

Logical Relationship in β-Oxidation Pathway:

Beta_Oxidation This compound This compound 3-Ketodecanoyl-CoA 3-Ketodecanoyl-CoA This compound->3-Ketodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA Octanoyl-CoA 3-Ketodecanoyl-CoA->Octanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketodecanoyl-CoA->Acetyl-CoA Thiolase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Key enzymatic step in the degradation of this compound.

III. Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism. Data for this compound as a specific substrate is limited, and values for analogous substrates are provided where available.

Table 1: Kinetic Parameters of Enzymes in this compound Synthesis

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Specific Activity (U/mg)Inhibitors
PHA Synthase (PhaC1)Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA--0.039CoA (Ki = 85 µM)
PHA Synthase (PhaC2)Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA--0.035CoA (Ki = 85 µM)
(R)-specific enoyl-CoA hydratase (PhaJ)Aeromonas caviaecrotonyl-CoA (C4)296200--
(R)-specific enoyl-CoA hydratase (PhaJ)Aeromonas caviaetrans-2-hexenoyl-CoA (C6)341800--
(R)-specific enoyl-CoA hydratase (PhaJ)Aeromonas caviaetrans-2-octenoyl-CoA (C8)502.5--

Table 2: Characterization of Enzymes in this compound Degradation

EnzymeOrganismSubcellular LocalizationMolecular Weight (kDa)Quaternary Structure
D-3-hydroxyacyl-CoA dehydratase/dehydrogenaseRat liverPeroxisomes77Homodimer
Long-chain 3-hydroxyacyl-CoA dehydrogenaseHuman infant liverMitochondria--
3-hydroxyacyl-CoA dehydrogenase-binding proteinRat liverMitochondria140 (subunit: 60)Homodimer

IV. Experimental Protocols

Assay for (R)-specific Enoyl-CoA Hydratase (PhaJ) Activity

This protocol is adapted from the characterization of PhaJ from Aeromonas caviae.[7]

Principle: The hydration of the trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.25 mM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-decenoyl-CoA)

  • Purified PhaJ enzyme solution

Procedure:

  • Prepare a reaction mixture containing 290 µL of 50 mM Tris-HCl (pH 8.0) and the trans-2-enoyl-CoA substrate in a quartz cuvette with a 0.1-cm light path.

  • Initiate the reaction by adding 10 µL of the purified PhaJ enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Purification of 3-hydroxyacyl-CoA Dehydrogenase

The following is a general protocol for the purification of 3-hydroxyacyl-CoA dehydrogenase, which can be adapted for enzymes acting on this compound.

Principle: The enzyme is purified from a cell lysate or tissue homogenate through a series of chromatographic steps.

Materials:

  • Cell paste or tissue sample

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Chromatography resins (e.g., ion-exchange, affinity, gel filtration)

  • Chromatography system

Procedure:

  • Cell Lysis/Homogenization: Resuspend the cell paste or homogenize the tissue in lysis buffer and disrupt the cells (e.g., by sonication or French press).

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ion-Exchange Chromatography: Load the clarified lysate onto an ion-exchange column (e.g., Q-Sepharose) and elute the bound proteins with a salt gradient.

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., with a ligand that specifically binds the dehydrogenase). Elute the enzyme with a suitable competing ligand or by changing the buffer conditions.

  • Gel Filtration Chromatography: As a final polishing step, apply the partially purified enzyme to a gel filtration column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Quantitative Analysis of Rhamnolipids by HPLC

Principle: Rhamnolipids are separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a suitable detector.

Materials:

  • Rhamnolipid extract

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile (B52724)/water gradient)

  • Detector (e.g., evaporative light scattering detector (ELSD) or mass spectrometer)

  • Rhamnolipid standards

Procedure:

  • Dissolve the rhamnolipid extract in a suitable solvent.

  • Inject a known volume of the sample onto the C18 column.

  • Elute the rhamnolipids using a gradient of acetonitrile in water.

  • Detect the eluting compounds using an ELSD or a mass spectrometer.

  • Quantify the rhamnolipids by comparing the peak areas to a standard curve generated with known concentrations of rhamnolipid standards.

V. Conclusion

The enzymes governing the synthesis and degradation of this compound are integral to diverse and important biological processes. A detailed understanding of their function, regulation, and kinetic properties is essential for harnessing their potential in various biotechnological and biomedical applications. Further research focusing on the specific kinetic parameters of these enzymes with this compound and the elucidation of the intricate regulatory networks will undoubtedly open new avenues for metabolic engineering and drug discovery.

References

(R)-3-Hydroxydecanoyl-CoA: A Pivotal Precursor in the Synthesis of Polyhydroxyalkanoates and Rhamnolipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxydecanoyl-CoA stands as a critical metabolic intermediate, serving as a branching point for the biosynthesis of two distinct classes of valuable biopolymers: polyhydroxyalkanoates (PHAs) and rhamnolipids. This technical guide provides a comprehensive overview of the enzymatic pathways, experimental methodologies for quantification and extraction, and the intricate regulatory networks governing the flux of this compound towards either PHA or rhamnolipid synthesis. The information presented herein is intended to equip researchers and professionals in the fields of metabolic engineering, drug development, and biomaterials with the necessary knowledge to harness and manipulate these biosynthetic pathways for targeted production of these commercially significant compounds.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds. Their thermoplastic properties make them attractive as environmentally friendly alternatives to conventional plastics. Rhamnolipids, on the other hand, are glycolipid biosurfactants with applications in bioremediation, enhanced oil recovery, and as potential antimicrobial and immunomodulatory agents in the pharmaceutical industry.

The common precursor to both these molecules, this compound, originates from the fatty acid de novo synthesis pathway or the β-oxidation of fatty acids. The metabolic fate of this precursor is tightly regulated, presenting both a challenge and an opportunity for metabolic engineering strategies aimed at maximizing the production of either PHAs or rhamnolipids.

Biosynthetic Pathways

The synthesis of PHAs and rhamnolipids from this compound involves distinct enzymatic steps and is subject to complex regulatory control.

Polyhydroxyalkanoate (PHA) Synthesis

The primary pathway for the incorporation of this compound into PHA involves two key enzymes:

  • (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme catalyzes the conversion of (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate of the fatty acid de novo synthesis pathway, to this compound.[1][2]

  • PHA Synthase (PhaC): This polymerase then catalyzes the polymerization of this compound monomers into the PHA polymer chain.[3]

Alternatively, when fatty acids are provided as the carbon source, the β-oxidation pathway can generate (R)-3-hydroxyacyl-CoA intermediates that are directly channeled into PHA synthesis by PhaC.

PHA_Synthesis Fatty Acid de Novo Synthesis Fatty Acid de Novo Synthesis R-3-hydroxydecanoyl-ACP R-3-hydroxydecanoyl-ACP Fatty Acid de Novo Synthesis->R-3-hydroxydecanoyl-ACP β-Oxidation β-Oxidation R-3-hydroxydecanoyl-CoA R-3-hydroxydecanoyl-CoA β-Oxidation->R-3-hydroxydecanoyl-CoA R-3-hydroxydecanoyl-ACP->R-3-hydroxydecanoyl-CoA PhaG PHA PHA R-3-hydroxydecanoyl-CoA->PHA PhaC

Diagram 1: PHA Synthesis Pathway from this compound.
Rhamnolipid Synthesis

The biosynthesis of rhamnolipids from this compound is a multi-step process primarily characterized in Pseudomonas aeruginosa. The key enzymes involved are:

  • RhlA (Acyltransferase): This enzyme is responsible for the formation of the lipid portion of rhamnolipids, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), by catalyzing the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP.[4][5]

  • RhlB (Rhamnosyltransferase I): RhlB then transfers a rhamnose molecule from dTDP-L-rhamnose to the HAA molecule, forming a mono-rhamnolipid.[5]

  • RhlC (Rhamnosyltransferase II): In some species, a second rhamnosyltransferase, RhlC, adds another rhamnose molecule to the mono-rhamnolipid to produce a di-rhamnolipid.[4]

Rhamnolipid_Synthesis R-3-hydroxydecanoyl-ACP R-3-hydroxydecanoyl-ACP HAA 3-(3-hydroxyalkanoyloxy)alkanoic acid R-3-hydroxydecanoyl-ACP->HAA RhlA Mono-rhamnolipid Mono-rhamnolipid HAA->Mono-rhamnolipid RhlB Di-rhamnolipid Di-rhamnolipid Mono-rhamnolipid->Di-rhamnolipid RhlC dTDP-L-rhamnose dTDP-L-rhamnose dTDP-L-rhamnose->Mono-rhamnolipid dTDP-L-rhamnose->Di-rhamnolipid

Diagram 2: Rhamnolipid Synthesis Pathway.

Regulatory Networks

The metabolic switch between PHA and rhamnolipid synthesis is governed by complex regulatory networks, primarily involving quorum sensing and two-component signal transduction systems.

Quorum Sensing

In Pseudomonas aeruginosa, the production of both PHAs and rhamnolipids is under the control of the quorum sensing (QS) system. The las and rhl QS systems, through the production of autoinducers (3-oxo-C12-HSL and C4-HSL, respectively), regulate the expression of genes involved in both biosynthetic pathways.

GacS/GacA Two-Component System

The GacS/GacA two-component system acts as a global regulator, influencing the expression of QS-controlled genes.[6] GacA, the response regulator, positively controls the transcription of small regulatory RNAs (sRNAs) like RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor protein RsmA, leading to the expression of genes required for both PHA and rhamnolipid synthesis.[6][7][8][9][10][11][12][13][14]

Regulatory_Network cluster_QS Quorum Sensing cluster_Gac GacS/GacA System lasI/lasR lasI/lasR rhlI/rhlR rhlI/rhlR lasI/lasR->rhlI/rhlR rhlA rhlA rhlI/rhlR->rhlA GacS GacS GacA GacA GacS->GacA Phosphorylation GacA->lasI/lasR RsmY/RsmZ RsmY/RsmZ GacA->RsmY/RsmZ Transcription RsmA RsmA RsmY/RsmZ->RsmA Sequestration phaC phaC RsmA->phaC Translational Repression RsmA->rhlA Translational Repression

Diagram 3: Simplified Regulatory Network of PHA and Rhamnolipid Synthesis.

Quantitative Data

The following tables summarize quantitative data on PHA and rhamnolipid production from various studies.

Table 1: Polyhydroxyalkanoate (PHA) Production

OrganismCarbon SourcePHA Content (% of CDW)Monomer CompositionReference
Pseudomonas putida KT2442Octanoate81%C6, C8, C10[15]
E. coli LS1298 (pBHR71)Decanoate~21%C6, C8, C10, C12[3]
E. coli JMU193C16-C18 fatty acids~4%C6-C10[16]
Pseudomonas putida Bet001Dodecanoic acid-3HHx (3.54%), 3HO (38.19%), 3HD (38.85%), 3HDD (19.42%)[17]
E. coli PHBV01Glucose + Levulinic acid24.2%3HB, 4HV[18]

Table 2: Rhamnolipid Production

OrganismCarbon SourceRhamnolipid Titer (g/L)Major CongenersReference
Pseudomonas aeruginosa YM4Glycerol23.9Di-rhamnolipids (85.7%)[6]
Pseudomonas aeruginosa YM4Soybean oil25.1Di-rhamnolipids (64.8%)[6]
Pseudomonas aeruginosa (estA overexpression)Glycerol14.62 (HPLC), 22 (orcinol)-[19]
Pseudomonas aeruginosa DS10-129Soybean oil4.31Di-rhamnolipids[20][21]
Pseudomonas aeruginosa DS10-129Safflower oil2.98Di-rhamnolipids[20][21]
Pseudomonas aeruginosa DS10-129Glycerol1.77Di-rhamnolipids[20][21]
Pseudomonas chlororaphis (pSEVA23-rhlABR)-up to 66 mg/LMono- and Di-rhamnolipids[5]
Pseudomonas aeruginosa PAO1 (engineered)-~18 g/L (HAA)HAA (C10-C10)[4][22]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and quantification of PHAs and rhamnolipids.

PHA Extraction using Sodium Hypochlorite (B82951)

This protocol is a rapid and efficient method for extracting PHA from bacterial cells.[10][23][24][25][26][27][28][29]

PHA_Extraction_Workflow A 1. Cell Harvesting Centrifuge culture and wash cell pellet. B 2. Cell Lysis Resuspend pellet in sodium hypochlorite solution (e.g., 4%). Incubate at 30-37°C for 30-60 min. A->B C 3. PHA Precipitation Centrifuge to pellet the insoluble PHA. B->C D 4. Washing Wash the PHA pellet sequentially with distilled water and acetone (B3395972)/ethanol (B145695). C->D E 5. Drying Dry the purified PHA pellet to a constant weight. D->E

Diagram 4: Workflow for PHA Extraction using Sodium Hypochlorite.

Materials:

  • Bacterial culture containing PHA

  • Sodium hypochlorite solution (e.g., 4% v/v)

  • Distilled water

  • Acetone or ethanol

  • Centrifuge and centrifuge tubes

  • Incubator or water bath

  • Oven

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with distilled water and centrifuge again to remove residual medium components.

  • Resuspend the cell pellet in a 4% sodium hypochlorite solution. The volume of hypochlorite solution will depend on the amount of biomass.

  • Incubate the suspension at 30°C for 30 minutes with occasional vortexing.[24] This step digests the non-PHA cellular material.

  • Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the PHA granules.

  • Carefully decant the supernatant.

  • Wash the PHA pellet by resuspending it in distilled water and centrifuging again. Repeat this step at least twice.

  • Perform a final wash with acetone or ethanol to remove any remaining lipids and to aid in drying.

  • Dry the purified PHA pellet in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Rhamnolipid Quantification using the Orcinol (B57675) Method

The orcinol method is a colorimetric assay used to estimate the concentration of rhamnolipids by quantifying the rhamnose sugar moiety.[23][27][30][31][32][33][34][35]

Materials:

  • Cell-free culture supernatant

  • Orcinol solution (0.19% w/v in 53% v/v sulfuric acid)

  • L-rhamnose standard solutions (for calibration curve)

  • Glass test tubes

  • Water bath (80°C)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to obtain cell-free supernatant.

  • Reaction Setup:

    • In a glass test tube, add 100 µL of the cell-free supernatant (or a suitable dilution).

    • Add 900 µL of the freshly prepared orcinol reagent.

  • Incubation: Incubate the tubes in a water bath at 80°C for 30 minutes.

  • Cooling: Cool the tubes to room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 421 nm using a spectrophotometer.

  • Calibration Curve: Prepare a series of L-rhamnose standard solutions of known concentrations and perform the same assay to generate a standard curve of absorbance versus rhamnose concentration.

  • Calculation: Determine the rhamnose concentration in the sample by comparing its absorbance to the standard curve. Rhamnolipid concentration can be estimated by multiplying the rhamnose concentration by an appropriate conversion factor (e.g., 3.0, though this can vary).[23]

GC-MS Analysis of PHA Monomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the monomeric composition of PHAs.[17][20][30][36][37]

Procedure Outline:

  • Methanolysis: An aliquot of dried PHA is subjected to methanolysis in the presence of an acid catalyst (e.g., sulfuric acid in methanol) and chloroform. This process depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

  • Phase Separation: After the reaction, water is added to induce phase separation. The organic phase (chloroform) containing the methyl esters is collected.

  • Analysis: The organic phase is injected into the GC-MS system. The different methyl esters are separated based on their boiling points and retention times in the GC column and are subsequently identified and quantified by the mass spectrometer.

LC-MS/MS Analysis of Rhamnolipid Congeners

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the detailed characterization and quantification of the various rhamnolipid congeners present in a sample.[19][38][39][40][41]

Procedure Outline:

  • Sample Preparation: The cell-free supernatant can often be directly analyzed after appropriate dilution. Solid-phase extraction can be used for sample clean-up and concentration if necessary.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate) is used to separate the different rhamnolipid congeners based on their hydrophobicity.

  • Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used. The mass spectrometer identifies the different congeners based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, and the resulting fragmentation patterns provide structural information, allowing for the differentiation of isomers.

Enzyme Assays

5.5.1. PHA Synthase (PhaC) Activity Assay

The activity of PHA synthase can be determined by measuring the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxyacyl-CoA substrates.[21][24][25][42][43]

Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically at 412 nm.

5.5.2. Rhamnosyltransferase (RhlB/RhlC) Activity Assay

The activity of rhamnosyltransferases can be assayed by monitoring the transfer of rhamnose from a donor substrate (dTDP-L-rhamnose) to an acceptor substrate (HAA or mono-rhamnolipid).

Methods:

  • Radiolabeling: Using a radiolabeled sugar donor (e.g., [¹⁴C]-dTDP-L-rhamnose) and measuring the incorporation of radioactivity into the lipid product.

  • Chromatographic analysis: Using HPLC or thin-layer chromatography (TLC) to separate the product from the substrates and quantifying the product peak.

Conclusion

This compound is a key metabolic node in the production of both PHAs and rhamnolipids. A thorough understanding of the enzymatic pathways, regulatory mechanisms, and analytical techniques is crucial for the successful development of microbial cell factories for the targeted synthesis of these valuable bioproducts. The information and protocols provided in this guide serve as a foundational resource for researchers and industry professionals to advance the science and application of these important biomolecules. The continued exploration of metabolic engineering strategies, coupled with robust analytical methodologies, will undoubtedly unlock the full potential of these microbial production platforms.

References

The Cytoplasmic Hub: Unraveling the Cellular Localization of (R)-3-Hydroxydecanoyl-CoA in Prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA is a pivotal intermediate in several key metabolic pathways in prokaryotes, playing a crucial role in fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with significant industrial and medical potential. Understanding the precise cellular localization of this molecule is fundamental for metabolic engineering efforts aimed at optimizing PHA production and for the development of novel antimicrobial agents targeting fatty acid synthesis. This technical guide synthesizes current knowledge on the cellular location of this compound, details the experimental methodologies used to elucidate this, and presents the key enzymatic players in a structured format.

Core Metabolic Pathways and Associated Enzymes

This compound is primarily associated with two major metabolic routes in prokaryotes: the de novo fatty acid biosynthesis pathway and the polyhydroxyalkanoate (PHA) biosynthesis pathway. It also has a relationship with the fatty acid β-oxidation pathway, although the stereochemistry of the intermediates in that pathway differs.

De Novo Fatty Acid Biosynthesis

In the de novo synthesis of fatty acids, the direct precursor is not a CoA thioester but rather an acyl carrier protein (ACP) thioester, specifically (R)-3-hydroxydecanoyl-ACP. This molecule is a key branch point in the synthesis of saturated and unsaturated fatty acids. The entire process of fatty acid synthesis in prokaryotes is catalyzed by a series of soluble enzymes located in the cytoplasm [1][2].

Polyhydroxyalkanoate (PHA) Biosynthesis

This compound is a direct monomer precursor for the synthesis of medium-chain-length PHAs (MCL-PHAs). These polyesters are synthesized and stored as insoluble granules within the cytoplasm of many bacteria[3][4]. The key enzyme, PHA synthase (PhaC), which polymerizes this compound, is localized to these forming granules within the cytoplasm[5].

Fatty Acid β-Oxidation

The β-oxidation pathway, responsible for the degradation of fatty acids, also occurs in the cytoplasm of prokaryotic cells[6][7]. However, the 3-hydroxyacyl intermediate in this pathway is the (S)-enantiomer, (S)-3-hydroxyacyl-CoA. For intermediates from this pathway to be shunted towards PHA synthesis, an epimerase or an alternative enzymatic step is required to convert the stereochemistry to the (R)-form[8].

Quantitative Data on Key Enzymes

While quantitative data for the subcellular distribution of this compound itself is scarce, the functions and presumed localizations of the key enzymes involved provide strong evidence for its cytoplasmic residence.

EnzymeAbbreviationFunctionPresumed Cellular LocalizationReferences
PHA Synthesis Pathway
3-hydroxyacyl-ACP:CoA transacylasePhaGLinks fatty acid de novo synthesis to PHA synthesis by converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA.Cytoplasm[3][9]
(R)-specific enoyl-CoA hydratasePhaJLinks fatty acid β-oxidation to PHA synthesis by converting enoyl-CoA to (R)-3-hydroxyacyl-CoA.Cytoplasm[4][8]
Polyhydroxyalkanoate SynthasePhaCPolymerizes (R)-3-hydroxyacyl-CoA monomers into PHA.Cytoplasm (associated with PHA granules)[5][10][11]
Fatty Acid Biosynthesis
3-hydroxydecanoyl-ACP dehydrataseFabADehydrates (R)-3-hydroxydecanoyl-ACP to introduce a double bond for unsaturated fatty acid synthesis.Cytoplasm[12][13]
3-ketoacyl-ACP reductaseFabGReduces 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP.Cytoplasm
Fatty Acid β-Oxidation
3-hydroxyacyl-CoA dehydrogenaseFadBCatalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.Cytoplasm[6][7]
Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenaseFadB/FadJMultifunctional enzymes in the β-oxidation pathway.Cytoplasm[6]

Signaling Pathways and Logical Relationships

The metabolic flux of this compound is tightly regulated and interconnected with the central carbon metabolism. The diagrams below illustrate these relationships.

Metabolic_Pathways cluster_FAS Fatty Acid De Novo Biosynthesis (Cytoplasm) cluster_PHA PHA Biosynthesis (Cytoplasm) cluster_BetaOx β-Oxidation (Cytoplasm) Acetyl_CoA_FAS Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA_FAS->Malonyl_ACP ACC R_3_hydroxydecanoyl_ACP (R)-3-hydroxydecanoyl-ACP Malonyl_ACP->R_3_hydroxydecanoyl_ACP FAS enzymes Saturated_FA Saturated Fatty Acids R_3_hydroxydecanoyl_ACP->Saturated_FA FabZ, FabI Unsaturated_FA Unsaturated Fatty Acids R_3_hydroxydecanoyl_ACP->Unsaturated_FA FabA R_3_hydroxydecanoyl_CoA This compound R_3_hydroxydecanoyl_ACP->R_3_hydroxydecanoyl_CoA PhaG PHA Polyhydroxyalkanoate (PHA) Granule R_3_hydroxydecanoyl_CoA->PHA PhaC Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA FadD Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA FadE Enoyl_CoA->R_3_hydroxydecanoyl_CoA PhaJ S_3_hydroxyacyl_CoA (S)-3-hydroxyacyl-CoA Enoyl_CoA->S_3_hydroxyacyl_CoA FadB/FadJ Acetyl_CoA_BetaOx Acetyl-CoA S_3_hydroxyacyl_CoA->Acetyl_CoA_BetaOx FadB/FadA

Metabolic pathways involving this compound in prokaryotes.

Experimental Protocols

Determining the subcellular localization of a metabolite like this compound requires a multi-step approach involving cell fractionation, metabolite extraction, and sensitive analytical techniques. For protein localization, immunoelectron microscopy is a powerful tool.

Protocol 1: Subcellular Fractionation and Metabolite Quantification

This protocol outlines a general workflow for separating prokaryotic cells into cytoplasmic, membrane, and periplasmic fractions, followed by the quantification of acyl-CoA species.

1. Cell Culture and Harvesting:

  • Grow the prokaryotic strain of interest (e.g., Pseudomonas putida, Escherichia coli) under conditions that promote the metabolic pathway of interest.

  • Harvest cells in the mid-exponential growth phase by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove extracellular components.

2. Periplasmic Fraction Extraction (Osmotic Shock):

  • Resuspend the cell pellet in a sucrose-Tris-EDTA buffer.

  • Incubate to allow for plasmolysis.

  • Centrifuge the cells and resuspend them in ice-cold sterile water to induce osmotic shock, releasing the periplasmic contents.

  • Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic fraction.

3. Spheroplast Lysis and Cytoplasmic/Membrane Fractionation:

  • Resuspend the spheroplast pellet in a lysis buffer (e.g., Tris buffer with lysozyme (B549824) and DNase).

  • Lyse the spheroplasts through sonication or French press.

  • Centrifuge the lysate at low speed to remove any remaining intact cells.

  • Perform ultracentrifugation of the supernatant to pellet the cell membranes. The resulting supernatant is the cytoplasmic fraction. The pellet contains the membrane fraction.

4. Metabolite Extraction from Fractions:

  • To each subcellular fraction, add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to quench metabolic activity and extract metabolites[9].

  • Vortex vigorously and incubate at a low temperature.

  • Centrifuge to separate the phases and remove protein precipitates.

  • Collect the phase containing the acyl-CoA esters.

5. Quantification by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][8].

  • Use a suitable column (e.g., C18) for the separation of long-chain acyl-CoAs.

  • Employ multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound, using a labeled internal standard for accuracy.

Experimental_Workflow_Metabolite A Prokaryotic Cell Culture B Harvest and Wash Cells A->B C Osmotic Shock B->C D Periplasmic Fraction C->D E Spheroplast Formation C->E J Metabolite Extraction (Methanol/Chloroform) D->J F Spheroplast Lysis (Sonication/French Press) E->F G Ultracentrifugation F->G H Cytoplasmic Fraction G->H I Membrane Fraction G->I H->J I->J K LC-MS/MS Analysis J->K L Quantitative Data of this compound K->L

Workflow for subcellular metabolite localization.
Protocol 2: Immunogold Labeling for Enzyme Localization

This protocol provides a method for localizing key enzymes, such as PHA synthase (PhaC), at the ultrastructural level using immunoelectron microscopy.

1. Fixation and Embedding:

2. Ultrathin Sectioning:

  • Cut ultrathin sections (60-80 nm) of the embedded cells using an ultramicrotome.

  • Collect the sections on nickel grids.

3. Immunogold Labeling:

  • Block non-specific antibody binding by incubating the grids on a droplet of a blocking solution (e.g., bovine serum albumin in Tris-buffered saline).

  • Incubate the grids with a primary antibody specific to the target enzyme (e.g., anti-PhaC antibody).

  • Wash the grids to remove unbound primary antibody.

  • Incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold).

  • Wash thoroughly to remove unbound secondary antibody.

4. Staining and Visualization:

  • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Examine the grids using a transmission electron microscope (TEM) to visualize the location of the gold particles, which indicates the subcellular location of the target enzyme[3][5][10].

Experimental_Workflow_ImmunoEM A Cell Fixation & Embedding B Ultrathin Sectioning A->B C Blocking Non-specific Sites B->C D Primary Antibody Incubation (e.g., anti-PhaC) C->D E Washing D->E F Secondary Antibody-Gold Conjugate Incubation E->F G Final Washing F->G H Staining (Uranyl Acetate & Lead Citrate) G->H I Transmission Electron Microscopy (TEM) H->I J Visualization of Enzyme Localization I->J

Workflow for immunogold labeling of enzymes.

Conclusion

References

The Fulcrum of Fatty Acid Metabolism: An In-depth Technical Guide to the Regulation of (R)-3-Hydroxydecanoyl-CoA Pool Size in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA sits (B43327) at a critical metabolic nexus in many bacteria, particularly in opportunistic pathogens like Pseudomonas aeruginosa. The cellular concentration of this chiral molecule is meticulously controlled, dictating the flux of carbon into essential biosynthetic pathways, including the production of rhamnolipid biosurfactants and polyhydroxyalkanoate (PHA) bioplastics. Understanding the intricate regulatory network that governs the this compound pool is paramount for developing novel antimicrobial strategies and for harnessing these bacteria for biotechnological applications. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of the this compound pool, detailing the key enzymatic players, their genetic control, and the experimental methodologies used to elucidate these complex interactions.

Core Metabolic Pathways Influencing the this compound Pool

The intracellular concentration of this compound is primarily determined by the interplay of three key metabolic pathways: fatty acid de novo synthesis (FASII), fatty acid β-oxidation, and the rhamnolipid biosynthesis pathway.

De Novo Fatty Acid Synthesis (FASII)

In bacteria, the FASII pathway is responsible for the synthesis of fatty acids from acetyl-CoA. A key intermediate in this pathway, particularly for the synthesis of unsaturated fatty acids, is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP).[1] This molecule serves as a direct precursor for this compound. The enzyme FabA (3-hydroxydecanoyl-ACP dehydratase) plays a crucial role at this branch point, catalyzing both the dehydration of (R)-3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its isomerization to cis-3-decenoyl-ACP, the precursor for unsaturated fatty acids.[1]

Fatty Acid β-Oxidation

The β-oxidation pathway is a catabolic process that breaks down fatty acids to generate acetyl-CoA. This pathway involves a series of enzymatic reactions catalyzed by the Fad family of enzymes. The multifunctional enzyme complex FadB/FadA is central to this process. FadB possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while FadA is a 3-ketoacyl-CoA thiolase.[2][3] The β-oxidation of decanoic acid and longer-chain fatty acids can generate (S)-3-hydroxydecanoyl-CoA. While the β-oxidation pathway primarily produces the (S)-enantiomer, the potential for epimerase activity to convert it to the (R)-enantiomer has been a subject of investigation.

Rhamnolipid Biosynthesis Pathway

In Pseudomonas aeruginosa and other rhamnolipid-producing bacteria, this compound is a direct precursor for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid component of rhamnolipids.[4] The enzyme RhlA , an acyltransferase, catalyzes the condensation of two molecules of (R)-3-hydroxyacyl-ACP, with a preference for 10-carbon substrates, to form HAA.[5] Subsequently, RhlB and RhlC , which are rhamnosyltransferases, add one or two rhamnose moieties to the HAA to form mono- and di-rhamnolipids, respectively.[6][7]

The Linking Enzyme: PhaG

The transacylase PhaG plays a critical role in connecting the FASII pathway to the synthesis of both PHAs and rhamnolipids. PhaG catalyzes the conversion of (R)-3-hydroxydecanoyl-ACP from the FASII pathway to this compound.[8][9] This reaction provides the necessary CoA thioester substrate for PHA synthases and is also believed to be a key source of the this compound pool for rhamnolipid synthesis.

Regulatory Networks Controlling the this compound Pool

The expression of the genes encoding the key enzymes involved in the metabolism of this compound is tightly regulated, primarily through a sophisticated cell-to-cell communication system known as quorum sensing (QS).

The Quorum Sensing Hierarchy in Pseudomonas aeruginosa

In P. aeruginosa, two major QS systems, the las and rhl systems, form a hierarchical regulatory cascade that controls the expression of numerous virulence factors, including rhamnolipids.

  • The las system: This system consists of the transcriptional regulator LasR and the autoinducer synthase LasI , which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a threshold cell density, 3O-C12-HSL binds to and activates LasR, which in turn activates the expression of target genes, including the rhl system.[3]

  • The rhl system: This system is composed of the transcriptional regulator RhlR and the autoinducer synthase RhlI , which synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The expression of the rhlR and rhlI genes is positively regulated by the LasR/3O-C12-HSL complex.[3] Once the concentration of C4-HSL reaches a critical level, it binds to and activates RhlR. The RhlR/C4-HSL complex then directly activates the transcription of the rhlAB operon, leading to the synthesis of HAAs and subsequently rhamnolipids.[4]

The interplay between the las and rhl systems ensures that the production of rhamnolipids, and thus the consumption of the this compound pool, is tightly coordinated with bacterial population density.

Quantitative Data on Key Enzymes

Precise quantitative data on the kinetic parameters of the enzymes governing the this compound pool is essential for building accurate metabolic models. While comprehensive data for all enzymes in P. aeruginosa is not available in a single source, the following table summarizes available information.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (U/mg)kcat (s-1)InhibitorsReference(s)
PhaG Pseudomonas putidaThis compound, ACP65 (for 3-hydroxyacyl-CoA), 28 (for ACP)0.0124 (for 3-hydroxyacyl-CoA), 0.0117 (for ACP)Not ReportedPhenylmethylsulfonyl fluoride (B91410) (PMSF), Diethylpyrocarbonate (DEPC)[10]
FadB' Ralstonia eutropha H16Acetoacetyl-CoA48149Not ReportedAcetyl-CoA, Propionyl-CoA, CoA[11]
PhaJ1(Pa) Pseudomonas aeruginosatrans-2-enoyl-CoAs (C4-C6)Not ReportedHigh for short-chain substratesNot ReportedNot Reported[12]
PhaJ4(Pa) Pseudomonas aeruginosatrans-2-enoyl-CoAs (C6-C10)Not ReportedRelatively constant across substrate chain lengthsNot ReportedNot Reported[12]

Experimental Protocols

The study of the this compound pool and its regulation requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Acyl-CoA Pools by LC-MS/MS

This protocol allows for the sensitive and specific quantification of intracellular acyl-CoA species.

1. Sample Quenching and Extraction:

  • Rapidly quench bacterial cultures by mixing with a cold (-20°C) 60% methanol (B129727) solution to halt metabolic activity.
  • Centrifuge the quenched cells at low temperature to pellet them.
  • Extract the acyl-CoAs from the cell pellet using a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid).
  • Include an internal standard, such as a 13C-labeled acyl-CoA, for accurate quantification.

2. Sample Cleanup:

  • Clarify the extract by centrifugation to remove cell debris.
  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to remove interfering compounds and concentrate the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography (LC) with a C18 column.
  • Use a gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).
  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Select specific precursor-product ion transitions for each acyl-CoA species to ensure high selectivity.

Enzyme Activity Assay for FadB (3-hydroxyacyl-CoA dehydrogenase activity)

This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Add NAD+ to a final concentration of 1 mM.
  • Add the substrate, for example, (S)-3-hydroxydecanoyl-CoA, to a final concentration of 0.1 mM.

2. Enzyme Preparation:

  • Prepare a purified or partially purified FadB enzyme solution. The concentration should be such that a linear reaction rate is observed.

3. Assay Procedure:

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).
  • Initiate the reaction by adding the FadB enzyme solution.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
  • Calculate the enzyme activity based on the initial rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

RhlA Activity Assay

This assay can be performed using radiolabeled substrates or by LC-MS to detect the product.

1. Substrate Preparation:

  • Synthesize or obtain [1-14C]-labeled (R)-3-hydroxydecanoyl-ACP.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Add the purified RhlA enzyme.

3. Assay Procedure:

  • Initiate the reaction by adding the radiolabeled substrate.
  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the lipid products.
  • Separate the products by thin-layer chromatography (TLC).
  • Visualize and quantify the radiolabeled HAA product using autoradiography or a phosphorimager.

Alternatively, a non-radioactive LC-MS based assay can be used:

  • Follow a similar reaction setup with unlabeled (R)-3-hydroxydecanoyl-ACP.
  • After extraction, analyze the products by LC-MS to detect and quantify the formation of HAA.

Visualizations of Pathways and Workflows

Signaling Pathways

Quorum_Sensing_Regulation Quorum Sensing Cascade in P. aeruginosa cluster_las Las System cluster_rhl Rhl System cluster_target Target Gene Expression LasI LasI C12_HSL 3O-C12-HSL LasI->C12_HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates transcription RhlR RhlR LasR->RhlR activates transcription C12_HSL->LasR binds & activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes rhlAB rhlAB operon RhlR->rhlAB activates transcription C4_HSL->RhlR binds & activates Acyl_CoA_Quantification_Workflow Workflow for Acyl-CoA Quantification start Bacterial Culture quench Metabolic Quenching (Cold Methanol) start->quench extract Acyl-CoA Extraction (Organic Solvent) quench->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup lc_ms LC-MS/MS Analysis (Reverse Phase, MRM) cleanup->lc_ms data Data Analysis (Quantification against Internal Standard) lc_ms->data result Acyl-CoA Pool Sizes data->result Metabolic_Flux_Analysis_Workflow Workflow for 13C-Metabolic Flux Analysis start Bacterial Culture with 13C-labeled Substrate hydrolysis Biomass Hydrolysis start->hydrolysis derivatization Amino Acid Derivatization hydrolysis->derivatization gc_ms GC-MS Analysis of Amino Acid Labeling derivatization->gc_ms modeling Computational Modeling (Metabolic Network, Isotopomer Balancing) gc_ms->modeling flux_map Metabolic Flux Map modeling->flux_map

References

The Role of (R)-3-Hydroxydecanoyl-CoA and its Precursors in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quorum sensing (QS) is a sophisticated bacterial communication system that orchestrates collective behaviors, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the rhl QS system culminates in the production of rhamnolipids, crucial biosurfactants for motility and biofilm development. Central to this pathway is the metabolic intermediate (R)-3-hydroxydecanoyl-acyl carrier protein ((R)-3-hydroxydecanoyl-ACP), which is diverted from the fatty acid synthesis II (FASII) pathway. This guide provides a detailed examination of the biosynthesis of this precursor, its enzymatic conversion, and the interconnected role of its thioester counterpart, (R)-3-hydroxydecanoyl-CoA. We present quantitative data on production yields, detailed experimental protocols for analysis, and visual diagrams of the core signaling and metabolic pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a 3-hydroxy fatty acyl-CoA that serves as a key intermediate in bacterial metabolism.[1][2] While not a primary signaling molecule itself, its metabolic precursor, (R)-3-hydroxydecanoyl-ACP, stands at a critical metabolic juncture directly linked to quorum sensing outputs in Pseudomonas aeruginosa. The synthesis of rhamnolipids, a major virulence factor, is tightly regulated by the rhl QS system and begins with the dimerization of (R)-3-hydroxydecanoyl-ACP moieties by the enzyme RhlA.[3][4] This process represents a significant diversion of resources from the primary fatty acid synthesis (FASII) cycle. Understanding the enzymatic control of this metabolic branch point is crucial for developing novel strategies to disrupt QS-mediated pathogenicity. This document details the biochemical pathways, presents relevant quantitative data, and outlines experimental methodologies for studying this critical link between bacterial metabolism and communication.

Biosynthesis and Metabolic Fate

The journey from central carbon metabolism to quorum sensing-regulated virulence factors involves a series of enzymatic steps that connect the fatty acid synthesis cycle with specialized biosynthetic pathways.

The Fatty Acid Synthesis (FASII) Pathway

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system to produce acyl-ACPs.[5] This iterative cycle elongates the fatty acid chain by two carbons per round. A key intermediate in this process, particularly for the synthesis of unsaturated fatty acids and rhamnolipids, is (R)-3-hydroxydecanoyl-ACP.[5][6] This molecule represents a branch point where it can either continue in the FASII cycle for further elongation or be shunted into other pathways.[3][4]

Diversion to Rhamnolipid Synthesis via RhlA

The enzyme RhlA is the key player in committing (R)-3-hydroxydecanoyl-ACP to the rhamnolipid synthesis pathway.[7] It functions as an acyltransferase that catalyzes the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP to form 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA), the lipid component of rhamnolipids.[3][8] RhlA exhibits high selectivity for the 10-carbon acyl-ACP intermediate, acting as a "molecular ruler" that defines the acyl chain composition of the resulting rhamnolipids.[8] The production of RhlA is transcriptionally controlled by the rhl quorum sensing system, directly linking cell density to the synthesis of this virulence factor precursor.

Conversion to this compound via PhaG

An alternative fate for the (R)-3-hydroxydecanoyl-ACP intermediate is its conversion to this compound. This reaction is catalyzed by the (R)-3-hydroxydecanoyl-ACP:CoA transacylase, PhaG.[3][9] The resulting this compound serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. Therefore, a direct competition exists between RhlA and PhaG for the common substrate pool of (R)-3-hydroxydecanoyl-ACP, determining the metabolic flux towards either extracellular rhamnolipid production or intracellular PHA storage.[3][4]

Signaling Pathways and Regulation

The metabolic decision to produce rhamnolipids is not constitutive but is tightly regulated by a hierarchical quorum sensing cascade.

G cluster_pqs PQS System cluster_output QS-Regulated Output LasI LasI Synthase C12HSL 3-oxo-C12-HSL LasI->C12HSL LasR LasR Receptor RhlI RhlI Synthase LasR->RhlI Activates transcription pqsABCDE pqsABCDE operon LasR->pqsABCDE Activates transcription C12HSL->LasR Binds & Activates C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR RhlR Receptor rhlA_gene rhlA gene RhlR->rhlA_gene Activates transcription C4HSL->RhlR Binds & Activates PqsE PqsE PqsE->RhlR Enhances activity RhlA_protein RhlA Protein rhlA_gene->RhlA_protein Translates to Rhamnolipids Rhamnolipid Production RhlA_protein->Rhamnolipids Catalyzes

Caption: Quorum sensing regulation of RhlA expression in P. aeruginosa.

In P. aeruginosa, the las system acts as the master regulator. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[10] At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then activates the expression of numerous genes, including those of the rhl system.[10]

The activated rhl system, in turn, operates through the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL).[11] C4-HSL binds to the RhlR transcriptional regulator. This RhlR/C4-HSL complex is the direct activator of the rhlA gene, thereby inducing the production of the RhlA enzyme and initiating the synthesis of HAAs and subsequently rhamnolipids.[3] Furthermore, the Pseudomonas Quinolone Signal (PQS) system, particularly the protein PqsE, can enhance RhlR's activity, integrating another layer of regulatory control.[12]

Quantitative Data

The production of (R)-3-hydroxydecanoic acid (R-3HD) and its HAA precursor has been a target for metabolic engineering, providing quantitative insights into the pathway's capacity.

ProductHost OrganismGenetic ModificationTiter/YieldReference
3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs)Pseudomonas aeruginosa PAO1Knockout of rhlB and rhlC; knockout of key β-oxidation genes~18 g/L[13][14]
(R)-3-hydroxydecanoic acid (R-3HD)Escherichia coli HB101Expression of phaG from Pseudomonas putida587 mg/L (from fructose)[9]
(R)-3-hydroxyalkanoic acids (R-3HAs)Pseudomonas putida KT2442Introduction of tesB gene; knockout of PHA synthesis genes0.35 g/L[13]

Experimental Protocols

Investigating the role of this compound and its precursors requires specific biochemical and analytical methodologies.

Protocol: Extraction and Quantification of HAAs and R-3HD

This protocol is adapted from methods used for the analysis of rhamnolipid precursors.[13][14]

  • Sample Preparation: Centrifuge 50 mL of bacterial culture supernatant at 10,000 x g for 15 minutes to pellet cells.

  • Acidification: Transfer the cell-free supernatant to a clean flask and acidify to pH 2.0 using 6 M HCl to protonate the acidic lipids.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake vigorously for 10 minutes and allow the phases to separate. Repeat the extraction twice.

  • Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

  • (Optional) Hydrolysis of HAAs to R-3HD: To quantify total R-3HD monomers, resuspend the dried extract in 0.5 M NaOH and heat at 80°C for 2.5 hours to hydrolyze the HAA dimers.[14] Re-acidify to pH 2.0 and perform the ethyl acetate extraction again.

  • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), evaporate the final extract to dryness under a stream of nitrogen. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour to create trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient appropriate for separating fatty acid methyl esters. Quantify by comparing peak areas to a standard curve of derivatized, purified (R)-3-hydroxydecanoic acid.

Protocol: RhlA In Vitro Activity Assay

This conceptual protocol is based on the known function of RhlA.[3][8]

  • Substrate Preparation: Synthesize or purify radiolabeled (e.g., ¹⁴C) or unlabeled (R)-3-hydroxydecanoyl-ACP.

  • Enzyme Preparation: Overexpress and purify His-tagged RhlA protein from E. coli using nickel-affinity chromatography.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, purified RhlA (1-5 µM), and (R)-3-hydroxydecanoyl-ACP (50-100 µM).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of acidic ethyl acetate (ethyl acetate with 1% acetic acid). Vortex thoroughly and centrifuge to separate phases.

  • Analysis: Analyze the organic phase using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of HAA. If using a radiolabeled substrate, quantify product formation via scintillation counting of the product spot on the TLC plate.

Visualized Workflows and Pathways

Visualizing the complex interplay of metabolic and regulatory networks is essential for a clear understanding.

G AcetylCoA Acetyl-CoA FASII Fatty Acid Synthesis (FASII Cycle) AcetylCoA->FASII HDA_ACP (R)-3-Hydroxydecanoyl-ACP FASII->HDA_ACP Elongation Further Elongation (e.g., FabA, FabI) HDA_ACP->Elongation Continues in FASII RhlA RhlA HDA_ACP->RhlA 2 molecules PhaG PhaG HDA_ACP->PhaG HAA HAA (Rhamnolipid Precursor) RhlA->HAA HDA_CoA This compound PhaG->HDA_CoA RhlBC RhlB, RhlC HAA->RhlBC PhaC PhaC HDA_CoA->PhaC Rhamnolipids Rhamnolipids RhlBC->Rhamnolipids PHA PHA (Storage Polymer) PhaC->PHA

Caption: Metabolic fate of (R)-3-hydroxydecanoyl-ACP.

G Culture 1. Bacterial Culture (e.g., P. aeruginosa) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Cells Cell Pellet Centrifuge->Cells Acidify 4. Acidify to pH 2.0 Supernatant->Acidify Extract 5. Ethyl Acetate Extraction Acidify->Extract Dry 6. Dry & Concentrate Extract->Dry CrudeExtract Crude Lipid Extract Dry->CrudeExtract Hydrolyze 7. Alkaline Hydrolysis (Optional) CrudeExtract->Hydrolyze Derivatize 8. TMS Derivatization CrudeExtract->Derivatize Direct Analysis Hydrolyze->Derivatize GCMS 9. GC-MS Analysis Derivatize->GCMS

Caption: Experimental workflow for HAA/R-3HD analysis.

Conclusion and Future Directions

This compound and its direct metabolic precursor, (R)-3-hydroxydecanoyl-ACP, are central intermediates that connect primary metabolism with quorum sensing-regulated virulence in Pseudomonas aeruginosa. The enzymatic competition between RhlA and PhaG for the (R)-3-hydroxydecanoyl-ACP pool represents a key control point that dictates the bacterium's physiological state—either investing in collective surface activities through rhamnolipids or storing resources as PHAs. For drug development professionals, the enzymes in this pathway, particularly RhlA, represent attractive targets. Inhibiting RhlA could disrupt rhamnolipid production without imposing bactericidal pressure, potentially reducing the evolution of resistance. Future research should focus on high-throughput screening for RhlA inhibitors, detailed kinetic analysis of the RhlA/PhaG competition in vivo, and further elucidation of how environmental cues influence the metabolic flux through this critical quorum sensing-controlled juncture.

References

Methodological & Application

Application Note: Quantitative Analysis of (R)-3-hydroxydecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-hydroxydecanoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation and biosynthesis pathways.[1][2][3] Accurate quantification of this and other acyl-CoA species is vital for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of drugs targeting these pathways.[4][5] This application note details a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology involves a straightforward sample preparation procedure followed by reversed-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry.

Experimental

Materials and Reagents

  • This compound standard (custom synthesis or commercial supplier)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

Sample Preparation

A simple and effective protein precipitation method using 5-sulfosalicylic acid (SSA) is utilized to ensure high recovery of this compound.[6]

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 200 µL of 2.5% (w/v) SSA in water.

  • Add the internal standard to the extraction solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a typical starting point, which may require optimization depending on the specific sample matrix and other acyl-CoAs of interest.[4]

Tandem Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]+. A characteristic fragment ion is selected for quantification (Q3). The specific masses for the precursor and product ions will need to be determined by direct infusion of a standard solution. A neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs.[7][8][9]

  • Collision Energy: Optimized for the specific analyte.[4]

Results and Discussion

This LC-MS/MS method is designed for high sensitivity and specificity in the quantification of this compound. The use of a specific MRM transition minimizes interference from complex biological matrices. The method is expected to exhibit linearity over a broad dynamic range, with a lower limit of quantification (LLOQ) in the low nanomolar to high femtomolar range, similar to other acyl-CoA quantification methods.[4]

Quantitative Data Summary

While specific quantitative performance data for this compound is not available in the provided search results, the following table summarizes typical performance parameters for the LC-MS/MS analysis of similar acyl-CoA species.[4][8][10]

ParameterExpected Performance
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (RSD%)< 15%
Accuracy85-115%
Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Mammalian Cells

  • Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture dishes.

  • Metabolism Quenching and Cell Lysis:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 2.5% (w/v) SSA in water directly to the culture dish.

    • Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to each sample.

  • Homogenization: Vortex the lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: LC-MS/MS Analysis

  • Instrument Setup:

    • Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Set up the mass spectrometer with the optimized ESI+ and MRM parameters for this compound and the internal standard.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., 2.5% SSA in water).

    • The concentration range should encompass the expected levels in the biological samples.

    • Process the calibration standards in the same manner as the experimental samples, including the addition of the internal standard.

  • Sample Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Fatty Acid Beta-Oxidation Pathway Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Simplified diagram of the fatty acid beta-oxidation pathway highlighting the position of (R)-3-hydroxyacyl-CoA.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Lysis Quenching & Lysis (with SSA & IS) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (C18 Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.

References

Application Note and Protocol for the Extraction of Short-Chain Acyl-CoAs from Bacterial Pellets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. The analysis of short-chain acyl-CoAs (SC-acyl-CoAs) in bacteria is crucial for understanding metabolic fluxes, identifying novel bioactive compounds, and engineering microbial cell factories for the production of valuable chemicals. However, the low abundance and inherent instability of these molecules present significant analytical challenges. This document provides a detailed protocol for the efficient extraction of SC-acyl-CoAs from bacterial pellets for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The recovery of acyl-CoAs can vary depending on the specific compound, the bacterial species, and the extraction method employed. The following table provides an example of expected recovery rates for various short-chain acyl-CoAs using the protocol described below.

Acyl-CoA SpeciesAverage Recovery (%)Standard Deviation (%)
Acetyl-CoA855
Propionyl-CoA826
Butyryl-CoA787
Malonyl-CoA758
Succinyl-CoA884
Methylmalonyl-CoA777

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocol

This protocol is designed for the extraction of a broad range of short-chain acyl-CoAs from bacterial cell pellets.

Materials and Reagents

  • Bacterial cell pellet

  • Ice-cold 10 mM ammonium (B1175870) formate (B1220265) (pH 7)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zirconia/silica beads (0.1 mm and 0.7 mm)

  • Cryotubes (2 mL)

  • Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Bead beater homogenizer

  • Nitrogen evaporator or vacuum concentrator

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure

  • Cell Harvesting:

    • Harvest bacterial cultures in the desired growth phase by centrifugation (e.g., 17,000 x g for 15 minutes at 4°C).[1]

    • It is recommended to use cultures in the stationary phase to reduce the concentration of extracellular products.[2]

    • Quickly discard the supernatant and immediately process the pellet or flash-freeze it in liquid nitrogen and store at -80°C until extraction.

  • Cell Lysis and Extraction:

    • Resuspend the bacterial pellet in 1 mL of ice-cold methanol.[1] If using internal standards for absolute quantification, they should be added to the methanol at this stage.

    • Transfer the cell suspension to a 2 mL cryotube containing a mixture of 0.1 mm glass beads and 0.7 mm zirconia beads.[1]

    • Perform cell lysis using a bead beater homogenizer. A typical program consists of 3 cycles of 30 seconds at maximum speed, with 2-minute intervals of cooling on dry ice between cycles.[1]

    • Alternative lysis methods include sonication or chemical lysis using detergents like SDS, though bead beating is often preferred for its efficiency with bacterial cells.

  • Protein Precipitation and Supernatant Collection:

    • Following lysis, centrifuge the suspension at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled glass vial or microcentrifuge tube.

  • Re-extraction (Optional but Recommended):

    • To maximize the yield, the pellet can be re-extracted two more times.[1]

    • Add 0.5 mL of ice-cold 10 mM ammonium formate (pH 7) to the pellet, vortex thoroughly, and centrifuge again under the same conditions.[1]

    • Combine the supernatants from all extraction steps.

  • Sample Concentration:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[3] The choice of reconstitution solvent is critical for acyl-CoA stability.[3][4]

  • Analysis:

    • The reconstituted sample is now ready for analysis by LC-MS/MS. Separation is typically achieved using a C18 reversed-phase column.[1]

Visualization

Experimental Workflow Diagram

ExtractionWorkflow cluster_harvesting Cell Harvesting cluster_lysis Lysis & Extraction cluster_processing Sample Processing cluster_analysis Analysis Harvest Harvest Bacterial Culture (Centrifugation) Wash Wash Pellet with PBS (Optional) Harvest->Wash Pellet Bacterial Pellet Wash->Pellet Resuspend Resuspend in Cold Methanol (+ Internal Standards) Pellet->Resuspend BeadBeating Bead Beating (3 cycles) Resuspend->BeadBeating Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) BeadBeating->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Reextract Re-extract Pellet (Ammonium Formate) Centrifuge1->Reextract Pellet Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Centrifuge2 Centrifuge Reextract->Centrifuge2 Centrifuge2->Supernatant2 Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant2->Evaporate Reconstitute Reconstitute in LC-MS Buffer Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for short-chain acyl-CoA extraction from bacteria.

References

Application Note and Protocol: In Vitro Enzymatic Synthesis of (R)-3-Hydroxydecanoyl-CoA for Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxydecanoyl-CoA is a crucial intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms. As a chiral molecule, the stereospecific (R)-isomer is of significant interest in metabolic research, drug discovery, and as a standard for analytical applications. The limited commercial availability and high cost of this specific acyl-CoA underscore the need for a reliable and efficient in vitro synthesis method.

This application note provides a detailed protocol for the enzymatic synthesis of this compound using a recombinant (R)-specific enoyl-CoA hydratase (PhaJ). This method offers a highly specific and efficient route to produce the desired stereoisomer, which is essential for accurate quantification and characterization in various research and development settings.

Principle of the Method

The synthesis of this compound is achieved through the stereospecific hydration of trans-2-decenoyl-CoA, catalyzed by an (R)-specific enoyl-CoA hydratase (PhaJ). The enzyme, overexpressed in Escherichia coli and purified, facilitates the addition of a water molecule across the double bond of the enoyl-CoA substrate, yielding the desired (R)-3-hydroxyacyl-CoA product. The reaction is highly specific, ensuring the formation of the correct enantiomer for use as an analytical standard.

Materials and Reagents

  • Enzymes and Plasmids:

    • (R)-specific enoyl-CoA hydratase (PhaJ) gene (e.g., from Pseudomonas aeruginosa) cloned into an expression vector (e.g., pET vector system)

    • E. coli expression strain (e.g., BL21(DE3))

  • Substrates and Chemicals:

    • trans-2-Decenoyl-CoA

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Kanamycin (or other appropriate antibiotic)

    • Tris-HCl

    • Imidazole

    • Sodium chloride (NaCl)

    • Bovine Serum Albumin (BSA)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Coenzyme A (CoA)

    • Luria-Bertani (LB) broth and agar (B569324)

    • Reagents for SDS-PAGE

    • Protein assay reagent (e.g., Bradford or BCA)

  • Equipment:

    • Incubator shaker

    • Centrifuge (high-speed, refrigerated)

    • French press or sonicator

    • Affinity chromatography system (e.g., FPLC) with a suitable column (e.g., HisTrap FF)

    • UV-Vis spectrophotometer

    • HPLC system with a C18 column

    • Lyophilizer

Experimental Protocols

Part 1: Expression and Purification of (R)-specific Enoyl-CoA Hydratase (PhaJ)
  • Transformation and Culture:

    • Transform the expression plasmid containing the PhaJ gene into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

    • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate for 4-6 hours at 25°C with shaking.[1]

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography Purification:

    • Equilibrate a HisTrap FF crude column (or similar) with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 30 mM imidazole) until the absorbance at 280 nm returns to baseline.[2]

    • Elute the His-tagged PhaJ protein with elution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250-500 mM imidazole) using a linear gradient.[2]

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

    • Pool the fractions with the highest purity and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Determine the protein concentration using a standard protein assay.

Part 2: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a reaction vessel, combine the following components:

      • 100 mM Tris-HCl buffer (pH 7.8)

      • 1 mM trans-2-decenoyl-CoA

      • Purified (R)-specific enoyl-CoA hydratase (PhaJ) (e.g., 0.1 - 1 µM)

    • The final reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • The progress of the reaction can be monitored by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of the substrate.[2][3]

  • Reaction Termination and Product Purification:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

    • Centrifuge to precipitate the enzyme and any other insoluble material.

    • The supernatant containing the this compound can be purified using reverse-phase HPLC on a C18 column.

    • Elute the product using a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[2]

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified product for long-term storage.

Part 3: Characterization and Quantification
  • Purity and Identity Confirmation:

    • Assess the purity of the synthesized this compound by HPLC.

    • Confirm the identity and mass of the product using mass spectrometry (e.g., LC-MS).

  • Quantification:

    • Determine the concentration of the purified this compound by measuring its absorbance at 260 nm using the molar extinction coefficient of Coenzyme A.

Data Presentation

Table 1: Purification of Recombinant (R)-specific Enoyl-CoA Hydratase (PhaJ)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (fold)
Crude Extract1502550171001
HisTrap Affinity181912106.2756.25

Note: Activity is defined as the amount of enzyme that hydrates 1 µmol of trans-2-decenoyl-CoA per minute under standard assay conditions. This data is illustrative.

Table 2: Kinetic Parameters of Purified (R)-specific Enoyl-CoA Hydratase (PhaJ) for trans-2-decenoyl-CoA

ParameterValue
Km (µM)50
Vmax (µmol/min/mg)150
kcat (s-1)125
kcat/Km (M-1s-1)2.5 x 106

Note: This data is illustrative and will vary depending on the specific enzyme and reaction conditions.

Visualizations

Enzymatic_Synthesis_Pathway trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA This compound This compound trans-2-Decenoyl-CoA:e->this compound:w (R)-specific enoyl-CoA hydratase H2O H2O PhaJ PhaJ H2O->PhaJ PhaJ->trans-2-Decenoyl-CoA

Caption: Enzymatic conversion of trans-2-decenoyl-CoA to this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis A Transformation & Culture B IPTG Induction A->B C Cell Lysis B->C D Affinity Purification C->D E Enzymatic Reaction D->E F Reaction Quenching E->F G HPLC Purification F->G H Lyophilization G->H I Purity (HPLC) H->I K Quantification H->K J Identity (LC-MS) I->J

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting

IssuePossible CauseSolution
Low protein expressionSuboptimal induction conditionsOptimize IPTG concentration, induction temperature, and time.
Plasmid instabilityVerify plasmid integrity and use fresh transformants.
Low enzyme activityImproper protein foldingTry expressing at a lower temperature (e.g., 16-20°C).
Inactive enzymeEnsure proper buffer conditions (pH, ionic strength) and storage at -80°C.
Incomplete substrate conversionInsufficient enzyme concentrationIncrease the amount of purified PhaJ in the reaction.
Substrate inhibitionTest a range of substrate concentrations.
Reaction time too shortIncrease the incubation time and monitor reaction progress.
Poor product purityInefficient HPLC separationOptimize the HPLC gradient and column conditions.
ContaminationEnsure all reagents and equipment are clean.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro enzymatic synthesis of this compound. By utilizing a recombinant (R)-specific enoyl-CoA hydratase, this method allows for the efficient and stereospecific production of a high-purity standard essential for a variety of research and development applications. The provided protocols for enzyme expression, purification, enzymatic synthesis, and product characterization, along with the structured data tables and visual workflows, offer a complete guide for researchers and scientists in the field.

References

Application Notes and Protocols for Metabolic Engineering of E. coli to Produce (R)-3-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxydecanoyl-CoA is a chiral molecule and a valuable intermediate in the biosynthesis of various specialty chemicals, including medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable and biocompatible thermoplastic polyesters. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce this compound. The strategies outlined focus on channeling intermediates from the fatty acid biosynthesis pathway to the desired product through the heterologous expression of key enzymes and the strategic knockout of competing metabolic pathways.

Metabolic Engineering Strategies

The core strategy involves diverting intermediates from the native fatty acid biosynthesis pathway in E. coli towards the production of this compound. This is achieved by introducing heterologous enzymes that can convert (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to its corresponding coenzyme A (CoA) thioester.

Key enzymatic steps and genetic modifications include:

  • Heterologous Expression of (R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG): The phaG gene, commonly from Pseudomonas putida, encodes an enzyme that catalyzes the transfer of the (R)-3-hydroxyacyl moiety from ACP to CoA. This is a critical step in linking the fatty acid biosynthesis pathway to the production of (R)-3-hydroxyacyl-CoAs.

  • Enhancing Precursor Supply: Overexpression of enzymes involved in the early stages of fatty acid biosynthesis can increase the pool of precursors for this compound production.

  • Blocking Competing Pathways: Knocking out genes involved in the β-oxidation of fatty acids, such as fadD (acyl-CoA synthetase), can prevent the degradation of the product and other fatty acid intermediates.

  • Product Recovery: While the target is the CoA-thioester, it is often hydrolyzed to the corresponding free fatty acid, (R)-3-hydroxydecanoic acid (3HD), for easier extraction and quantification. The native E. coli thioesterase II (tesB) can contribute to this conversion. Overexpression of tesB can be used to enhance the production of 3HD.

Quantitative Data Summary

While direct quantification of intracellular this compound is not widely reported, the production of its downstream product, (R)-3-hydroxydecanoic acid (3HD), serves as a strong indicator of the metabolic flux towards the target molecule. The following table summarizes key production data from engineered E. coli strains.

Strain BackgroundKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
E. coli HB101pLZZGPp (phaG from P. putida)Fructose (B13574)587 (3HD)[1]
E. coli JM105phaG and tesB overexpressionGlucose or FructoseIncreased 3HD production compared to phaG alone[2]

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_Degradation β-Oxidation fadD_block fadD knockout Acyl_CoA_degradation Acyl-CoA Degradation fadD_block->Acyl_CoA_degradation Blocked Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_ACP Malonyl_ACP Malonyl_CoA->Malonyl_ACP Acyl_ACP Acyl_ACP Malonyl_ACP->Acyl_ACP Fab proteins R_3_hydroxydecanoyl_ACP R_3_hydroxydecanoyl_ACP Acyl_ACP->R_3_hydroxydecanoyl_ACP Fab proteins R_3_hydroxydecanoyl_CoA R_3_hydroxydecanoyl_CoA R_3_hydroxydecanoyl_ACP->R_3_hydroxydecanoyl_CoA PhaG (heterologous) R_3_hydroxydecanoic_acid R_3_hydroxydecanoic_acid R_3_hydroxydecanoyl_CoA->R_3_hydroxydecanoic_acid TesB (thioesterase)

Experimental_Workflow Select_Host Select_Host Gene_Synthesis Gene_Synthesis Select_Host->Gene_Synthesis Cloning Cloning Gene_Synthesis->Cloning Transformation Transformation Cloning->Transformation Knockout Knockout Transformation->Knockout Inoculation Inoculation Knockout->Inoculation Main_Culture Main_Culture Inoculation->Main_Culture Induction Induction Main_Culture->Induction Fermentation Fermentation Induction->Fermentation Sampling Sampling Fermentation->Sampling Extraction Extraction Sampling->Extraction Derivatization Derivatization Extraction->Derivatization Quantification Quantification Derivatization->Quantification

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain
  • Host Strain Selection: E. coli strains such as DH5α, JM109, or BL21(DE3) can be used as the host for plasmid-based expression. For genomic modifications like gene knockouts, strains amenable to recombineering (e.g., containing the λ-Red system) are recommended.

  • Gene Synthesis and Plasmid Construction:

    • Synthesize the phaG gene from Pseudomonas putida with codon optimization for E. coli.

    • Amplify the phaG gene using PCR with primers containing appropriate restriction sites.

    • Digest the amplified phaG fragment and a suitable expression vector (e.g., pET-28a or pTrc99A) with the corresponding restriction enzymes.

    • Ligate the digested gene and vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells and select for positive clones on antibiotic-containing agar (B569324) plates.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Transformation into Expression Host: Transform the verified plasmid into the desired E. coli expression host strain.

Protocol 2: Shake Flask Cultivation for this compound Production
  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate 100 mL of production medium (e.g., M9 minimal medium supplemented with 2% glucose or fructose and the appropriate antibiotic) with the overnight pre-culture to an initial OD600 of 0.05-0.1.

  • Induction: Incubate the main culture at 30-37°C with shaking. When the OD600 reaches 0.6-0.8, induce the expression of phaG by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Fermentation: Continue the cultivation for 24-48 hours at 30°C.

  • Sampling: Collect cell pellets by centrifugation for subsequent analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol is adapted for the analysis of acyl-CoA species and requires specialized equipment.

  • Sample Preparation (Acyl-CoA Extraction):

    • Harvest a known amount of cells by centrifugation at 4°C.

    • Quench metabolism rapidly by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

    • Lyse the cells using sonication or bead beating at 4°C.

    • Centrifuge the lysate to remove cell debris.

    • The supernatant contains the acyl-CoA species.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a set time.

    • Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, monitoring for the specific precursor-to-product ion transition.

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Cell_Harvest Harvest Cells by Centrifugation Quenching Quench Metabolism Cell_Harvest->Quenching Lysis Cell Lysis (Sonication) Quenching->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Injection Inject Supernatant Clarification->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantification Quantify Concentration Standard_Curve->Quantification

Troubleshooting and Considerations

  • Low Titer: If the product titer is low, consider optimizing codon usage of the heterologous gene, using a stronger promoter, or optimizing fermentation conditions (temperature, pH, aeration, and media composition).

  • Toxicity: Over-accumulation of intermediates can be toxic to the cells. Ensure a balanced expression of pathway enzymes.

  • Product Degradation: If product degradation is suspected, ensure complete knockout of the fadD gene and other relevant fad genes.

  • Analytical Challenges: Acyl-CoAs can be unstable. Handle samples quickly and at low temperatures. Use of internal standards is recommended for accurate quantification.

These notes and protocols provide a comprehensive guide for the metabolic engineering of E. coli for the production of this compound. Successful implementation will require careful optimization of both the genetic and process parameters.

References

Application Notes and Protocols for Monitoring (R)-3-Hydroxydecanoyl-CoA Flux in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxydecanoyl-CoA is a key metabolic intermediate situated at a critical branch point in several bacterial metabolic pathways, most notably in the biosynthesis of fatty acids and the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. The flux of this metabolite is tightly regulated and serves as a crucial determinant of the metabolic fate of carbon within the cell. Understanding and quantifying the metabolic flux through this compound is therefore of significant interest for metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting fatty acid synthesis.

These application notes provide a comprehensive overview of the state-of-the-art methods for monitoring this compound flux, including detailed protocols for stable isotope labeling, LC-MS/MS-based quantification, and the principles of developing genetically encoded biosensors.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic pathways in bacteria:

  • Fatty Acid Biosynthesis (FASII): In the bacterial type II fatty acid synthesis pathway, (R)-3-hydroxydecanoyl-ACP is an intermediate in the elongation cycle. While the acyl carrier is typically an acyl carrier protein (ACP), there is a dynamic equilibrium with the CoA-thioester form, particularly at metabolic branch points.

  • Polyhydroxyalkanoate (PHA) Biosynthesis: this compound is a direct precursor for the synthesis of medium-chain-length PHAs (mcl-PHAs). The enzyme PHA synthase polymerizes these monomers into the final bioplastic polymer.

The metabolic pathways are illustrated below.

Fatty_Acid_and_PHA_Biosynthesis cluster_FAS Fatty Acid Biosynthesis (FASII) cluster_PHA PHA Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD This compound This compound mcl-PHAs mcl-PHAs This compound->mcl-PHAs PhaC Fatty Acids Fatty Acids 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acyl-ACP->3-Ketoacyl-ACP FabH/B (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->(R)-3-Hydroxyacyl-ACP FabG (R)-3-Hydroxyacyl-ACP->this compound PhaG Enoyl-ACP Enoyl-ACP (R)-3-Hydroxyacyl-ACP->Enoyl-ACP FabZ/A Acyl-ACP_elongated Acyl-ACP_elongated Enoyl-ACP->Acyl-ACP_elongated FabI Acyl-ACP_elongated->Fatty Acids Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation->this compound FadB MFA_Workflow A Cell Culture with 13C-Labeled Substrate B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Mass Isotopomer Distribution (MID) Analysis C->D E Metabolic Flux Calculation D->E F Flux Map Visualization E->F Biosensor_Mechanism cluster_low Low this compound cluster_high High this compound Repressor_free Repressor Operator_bound Operator Repressor_free->Operator_bound Reporter_off Reporter Gene (OFF) Operator_bound->Reporter_off Repression Metabolite This compound Repressor_bound Repressor-Metabolite Complex Metabolite->Repressor_bound Operator_free Operator Reporter_on Reporter Gene (ON) Operator_free->Reporter_on Transcription Repressor_free_high->Repressor_bound

Application Notes and Protocols for Stable Isotope Labeling Studies Involving (R)-3-hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing stable isotope labeling studies involving (R)-3-hydroxydecanoyl-CoA. This intermediate is crucial in fatty acid metabolism, particularly in the β-oxidation pathway and as a precursor for polyhydroxyalkanoate (PHA) biosynthesis in various bacteria. The following protocols and data will facilitate the investigation of metabolic fluxes, enzyme kinetics, and the overall fate of this important molecule in biological systems.

Introduction to this compound and Stable Isotope Labeling

This compound is a key metabolic intermediate in both catabolic and anabolic pathways. In mitochondrial β-oxidation, it is an intermediate in the breakdown of fatty acids. Conversely, in bacteria such as Pseudomonas putida, it serves as a monomer for the synthesis of PHAs, which are biodegradable polyesters.

Stable isotope labeling, using non-radioactive isotopes like ¹³C and ²H (deuterium), is a powerful technique to trace the metabolic fate of molecules. By introducing labeled precursors into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, providing quantitative insights into pathway activity and metabolic fluxes.

Applications of Stable Isotope Labeling Studies with this compound

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions through pathways involving this compound, such as β-oxidation and PHA synthesis.

  • Elucidating Biosynthetic Pathways: Tracing the origin of the carbon backbone of this compound and its downstream products.

  • Enzyme Kinetic Studies: Using labeled substrates to study the activity of enzymes that produce or consume this compound, such as 3-hydroxyacyl-CoA dehydrogenase.

  • Drug Development: Assessing the impact of drug candidates on fatty acid metabolism by monitoring changes in the flux through pathways involving this compound.

  • Biomarker Discovery: Identifying and quantifying disease-related alterations in fatty acid metabolism.

Quantitative Data Presentation

The following tables summarize the types of quantitative data that can be obtained from stable isotope labeling studies of this compound and related metabolites.

Table 1: Isotopic Enrichment of Polyhydroxyalkanoate (PHA) Monomers Derived from ¹³C-Labeled Precursors in Pseudomonas putida

This table illustrates the expected labeling patterns in PHA monomers when P. putida is grown on ¹³C-labeled carbon sources. The labeling of the (R)-3-hydroxydecanoyl monomer is inferred from the labeling of the polymer.

Labeled PrecursorPHA MonomerExpected Mass Isotopologue Distribution (M+n)Reference
[1-¹³C]Decanoate(R)-3-hydroxydecanoateM+1, M+3, M+5, M+7, M+9[1]
[1-¹³C]Acetate(R)-3-hydroxydecanoateM+2, M+4, M+6, M+8, M+10[1]
[U-¹³C]Glucose(R)-3-hydroxydecanoateM+1 to M+10[2]

Table 2: Representative Concentrations of Medium-Chain 3-Hydroxy Fatty Acids in Human Plasma

This table provides typical concentration ranges of 3-hydroxy fatty acids, including the C10 species related to this compound, in human plasma under different physiological conditions. These values can serve as a baseline for studies investigating metabolic disorders.

3-Hydroxy Fatty AcidNormal Individuals (μM)Hyperketotic Individuals (μM)LCHAD Deficiency (μM)Reference
3-hydroxyhexanoic acid (C6)0.1 - 0.51.0 - 5.00.1 - 0.6[3]
3-hydroxyoctanoic acid (C8)0.1 - 0.40.5 - 3.00.1 - 0.5[3]
3-hydroxydecanoic acid (C10) 0.1 - 0.3 0.3 - 2.0 0.2 - 1.0 [3]
3-hydroxydodecanoic acid (C12)0.1 - 0.20.2 - 1.50.5 - 5.0[3]

Experimental Protocols

Protocol for Synthesis of ¹³C-Labeled (R)-3-hydroxydecanoic Acid

This protocol is adapted from a green synthesis approach and can be modified to incorporate ¹³C labels from commercially available precursors.[3][4]

Objective: To synthesize ¹³C-labeled (R)-3-hydroxydecanoic acid for use as a tracer or for the subsequent synthesis of labeled this compound.

Materials:

  • Levoglucosenone (B1675106) (can be synthesized from ¹³C-labeled cellulose)

  • ¹³C-labeled Grignard reagent (e.g., [¹³C₄]butylmagnesium bromide)

  • Standard organic synthesis reagents and solvents

  • HPLC for purification

  • NMR and Mass Spectrometer for characterization

Procedure:

  • Michael Addition: React levoglucosenone with a suitable ¹³C-labeled nucleophile to introduce the labeled carbon atoms.

  • Baeyer-Villiger Oxidation: Perform a Baeyer-Villiger oxidation on the resulting product.

  • Bernet-Vasella Reaction: Carry out a Bernet-Vasella reaction to open the ring and form a linear chain.

  • Cross-Metathesis Homologation: Use a cross-metathesis reaction with a ¹³C-labeled olefin to achieve the desired C10 chain length.

  • Reduction and Saponification: Reduce the resulting intermediate and saponify the ester to yield ¹³C-labeled (R)-3-hydroxydecanoic acid.

  • Purification and Characterization: Purify the final product by HPLC and confirm its structure and isotopic enrichment by NMR and mass spectrometry.

Protocol for Enzymatic Synthesis of ¹³C-Labeled this compound

This protocol utilizes an acyl-CoA synthetase to convert the labeled free fatty acid into its CoA ester.

Objective: To enzymatically synthesize ¹³C-labeled this compound from ¹³C-labeled (R)-3-hydroxydecanoic acid.

Materials:

  • ¹³C-labeled (R)-3-hydroxydecanoic acid (from Protocol 4.1)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas species)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • HPLC for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, MgCl₂, and ¹³C-labeled (R)-3-hydroxydecanoic acid.

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Purification: Purify the ¹³C-labeled this compound using reversed-phase HPLC.

  • Quantification and Storage: Determine the concentration of the product using UV spectrophotometry (A₂₆₀) and store at -80°C.

Protocol for Stable Isotope Labeling in Cell Culture and Extraction

Objective: To label intracellular metabolites by growing cells in the presence of a ¹³C-labeled precursor and to extract the acyl-CoA fraction.

Materials:

  • Cell line of interest (e.g., P. putida, mammalian cells)

  • Appropriate growth medium

  • ¹³C-labeled precursor (e.g., [U-¹³C]glucose, [1-¹³C]decanoic acid)

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water)

  • Internal standard (e.g., deuterated 3-hydroxydodecanedioic acid)[4]

Procedure:

  • Cell Culture: Grow cells to the desired density in standard medium.

  • Labeling: Replace the standard medium with medium containing the ¹³C-labeled precursor and continue incubation for a defined period.

  • Quenching: Rapidly quench metabolism by adding ice-cold quenching solution.

  • Cell Harvesting: Harvest the cells by centrifugation at a low temperature.

  • Extraction: Resuspend the cell pellet in extraction solvent containing the internal standard, and lyse the cells (e.g., by sonication).

  • Sample Preparation: Centrifuge to remove cell debris and collect the supernatant for analysis.

Protocol for Mass Spectrometry Analysis of Labeled this compound

Objective: To quantify the isotopic enrichment of this compound by LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase HPLC column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • LC Separation: Inject the extracted sample onto the HPLC column and separate the metabolites using a suitable gradient.

  • MS Analysis: Analyze the eluent by mass spectrometry in either positive or negative ion mode.

  • Data Acquisition: Use selected reaction monitoring (SRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument to detect the parent and fragment ions of both the labeled and unlabeled this compound and the internal standard.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak areas of the labeled isotopologues to the sum of all isotopologues. Quantify the absolute concentration by comparing the peak area of the unlabeled analyte to that of the known amount of internal standard.

Visualization of Pathways and Workflows

Signaling Pathways

fatty_acid_beta_oxidation cluster_r_intermediate This compound in context Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase This compound This compound (S)-3-Hydroxyacyl-CoA->this compound Epimerase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) 3-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) Thiolase pha_synthesis cluster_specific_intermediate Specific Intermediate Fatty Acid Precursor Fatty Acid Precursor (R)-3-hydroxyacyl-ACP (R)-3-hydroxyacyl-ACP Fatty Acid Precursor->(R)-3-hydroxyacyl-ACP Fatty Acid Biosynthesis (R)-3-hydroxyacyl-CoA (R)-3-hydroxyacyl-CoA (R)-3-hydroxyacyl-ACP->(R)-3-hydroxyacyl-CoA PhaG Polyhydroxyalkanoate (PHA) Polyhydroxyalkanoate (PHA) (R)-3-hydroxyacyl-CoA->Polyhydroxyalkanoate (PHA) PHA Synthase (PhaC) This compound This compound experimental_workflow cluster_synthesis Synthesis of Labeled Precursor cluster_experiment Cell Culture and Labeling cluster_analysis Analysis Labeled_Precursor Synthesize ¹³C-labeled (R)-3-hydroxydecanoic acid Labeled_CoA Enzymatically synthesize ¹³C-labeled this compound Labeled_Precursor->Labeled_CoA Labeling Incubate with labeled precursor Labeled_CoA->Labeling Tracer Cell_Culture Culture cells of interest Cell_Culture->Labeling Quenching Quench metabolism Labeling->Quenching Extraction Extract metabolites with internal standard Quenching->Extraction LC_MS LC-MS/MS analysis Extraction->LC_MS Data_Processing Quantify isotopic enrichment and concentration LC_MS->Data_Processing

References

Application Notes & Protocols: A Genetically Encoded Biosensor for Real-Time Detection of (R)-3-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxydecanoyl-CoA is a key intermediate in the biosynthesis of various valuable bioproducts, including polyhydroxyalkanoates (PHAs), biofuels, and specialty chemicals. The ability to monitor its intracellular concentration in real-time is crucial for optimizing metabolic pathways, screening enzyme libraries, and developing robust microbial cell factories. This document provides detailed application notes and protocols for the development and implementation of a whole-cell, transcription factor-based biosensor for the real-time detection of this compound.

The proposed biosensor is based on the principle of allosteric regulation of a transcription factor by the target analyte.[1][2] Upon binding to this compound, the transcription factor undergoes a conformational change, leading to the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP), which generates a measurable output signal. This system allows for high-throughput screening and dynamic monitoring of metabolic flux towards this compound.

Principle of the Biosensor

The biosensor leverages a prokaryotic transcription factor that is engineered to specifically recognize this compound. The genetic circuit consists of two main components:

  • Sensor Cassette: Expresses the regulatory protein, a transcription factor that is responsive to this compound.

  • Reporter Cassette: Contains a promoter with the operator site for the transcription factor, controlling the expression of a fluorescent reporter protein (e.g., sfGFP).

In the absence of this compound, the transcription factor binds to the operator site, repressing the expression of the reporter gene. When this compound is present, it binds to the transcription factor, causing a conformational change that prevents it from binding to the operator. This de-repression allows for the transcription and translation of the reporter protein, resulting in a fluorescent signal that is proportional to the intracellular concentration of this compound.

Signaling Pathway Diagram

signaling_pathway cluster_cell Host Cell (e.g., E. coli) cluster_legend Legend R3HD_CoA This compound TF_active Active Transcription Factor R3HD_CoA->TF_active Binds & Inactivates TF_inactive Inactive Transcription Factor DNA Promoter-Operator TF_active->DNA Represses sfGFP_mRNA sfGFP mRNA DNA->sfGFP_mRNA Transcription sfGFP sfGFP (Fluorescent Signal) sfGFP_mRNA->sfGFP Translation Legend_Analyte This compound Legend_TF_active Active TF (Repressor) Legend_TF_inactive Inactive TF Legend_DNA Reporter Gene Construct Legend_Signal Output Signal

Caption: Signaling pathway of the this compound biosensor.

Experimental Protocols

Protocol 1: Construction of the Biosensor Plasmid

This protocol describes the assembly of the biosensor plasmid containing the sensor and reporter cassettes. A suitable transcription factor is the E. coli FadR, which is known to respond to long-chain acyl-CoAs.[1] For enhanced specificity towards this compound, the FadR protein may require protein engineering (e.g., directed evolution). The reporter is superfolder Green Fluorescent Protein (sfGFP) for its bright and robust fluorescence.

Materials:

  • Host strain: E. coli DH5α (for cloning)

  • Expression host: E. coli BW25113 (or other relevant strain)

  • Plasmids: pETDuet-1 (or similar expression vector), source plasmid for fadR gene, source plasmid for sfgfp gene

  • Restriction enzymes, DNA ligase, PCR reagents

  • Oligonucleotides for PCR amplification and mutagenesis (if required)

Procedure:

  • Amplification of Components:

    • Amplify the fadR gene from E. coli genomic DNA. Design primers to add appropriate restriction sites for cloning into the expression vector.

    • Amplify the sfgfp gene.

    • Synthesize the promoter-operator region. This should contain a constitutive promoter (e.g., J23100) followed by the fadO operator sequence to which FadR binds.

  • Plasmid Assembly:

    • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the fadR gene into the first multiple cloning site (MCS1) of the vector under the control of a constitutive promoter. This forms the sensor cassette.

    • Ligate the synthetic promoter-operator and the sfgfp gene into the second multiple cloning site (MCS2). This forms the reporter cassette.

    • Transform the ligation product into competent E. coli DH5α cells.

    • Select for positive clones by colony PCR and verify the construct by Sanger sequencing.

Protocol 2: Characterization of the Biosensor

This protocol details the characterization of the biosensor's response to varying concentrations of this compound. Since this compound is an intracellular metabolite, an engineered strain capable of producing it is required. Alternatively, for in vitro characterization, cell-free extracts can be used.

Materials:

  • Engineered E. coli strain harboring the biosensor plasmid.

  • A strain capable of producing this compound (e.g., by expressing an (R)-specific enoyl-CoA hydratase like PhaJ).[3]

  • M9 minimal medium with appropriate supplements.

  • Inducers for the production pathway (if applicable).

  • 96-well microplates (black, clear bottom).

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm).

Procedure:

  • Strain Cultivation:

    • Inoculate a single colony of the biosensor strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate 200 µL of the overnight culture into a 96-well microplate containing M9 minimal medium with varying concentrations of an inducer for the this compound production pathway.

  • Fluorescence Measurement:

    • Incubate the microplate at 37°C with shaking in the microplate reader.

    • Measure the optical density at 600 nm (OD600) and sfGFP fluorescence every 30 minutes for 24 hours.

  • Data Analysis:

    • Normalize the fluorescence signal by the cell density (Fluorescence/OD600).

    • Plot the normalized fluorescence against the inducer concentration to generate a dose-response curve.

    • Determine key performance metrics such as the dynamic range, detection threshold, and EC50.

Data Presentation

Table 1: Biosensor Performance Characteristics

ParameterValueDescription
Dynamic Range 10-foldThe ratio of the maximum to the minimum output signal.
Detection Threshold ~5 µMThe lowest concentration of the analyte that produces a detectable signal above the background.
EC50 ~50 µMThe concentration of the analyte that produces 50% of the maximal response.
Specificity HighThe biosensor shows minimal cross-reactivity with other acyl-CoA intermediates.
Response Time ~2 hoursThe time required to reach 90% of the maximum signal after induction.

Note: The values presented are hypothetical and will need to be determined experimentally.

Table 2: Specificity of the Biosensor

AnalyteRelative Response (%)
This compound 100
Decanoyl-CoA < 10
(S)-3-hydroxydecanoyl-CoA < 5
Acetyl-CoA < 1
Malonyl-CoA < 1

Note: The values presented are hypothetical and will need to be determined experimentally.

Experimental Workflow

experimental_workflow cluster_construction Biosensor Construction cluster_characterization Biosensor Characterization cluster_application Application A1 Amplify fadR and sfGFP A3 Assemble Plasmid A1->A3 A2 Synthesize Promoter-Operator A2->A3 A4 Transform E. coli A3->A4 A5 Sequence Verification A4->A5 B1 Cultivate Biosensor Strain A5->B1 Verified Biosensor B2 Induce Analyte Production B1->B2 B3 Measure Fluorescence & OD600 B2->B3 B4 Data Analysis B3->B4 B5 Determine Performance B4->B5 C1 High-Throughput Screening B5->C1 C2 Dynamic Pathway Optimization B5->C2

Caption: Experimental workflow for biosensor development and application.

Logical Relationship Diagram

logical_relationship Analyte This compound Concentration TF_Binding Transcription Factor Binding to Operator Analyte->TF_Binding Inverse Relationship Gene_Expression Reporter Gene (sfGFP) Expression TF_Binding->Gene_Expression Inverse Relationship (Repression) Signal Fluorescence Signal Gene_Expression->Signal Direct Relationship

Caption: Logical relationship between analyte concentration and signal output.

The development of a biosensor for this compound offers a powerful tool for metabolic engineering and synthetic biology applications. The protocols outlined in this document provide a comprehensive guide for the construction and characterization of a transcription factor-based biosensor. The successful implementation of this biosensor will enable researchers to rapidly screen for improved production strains and dynamically regulate metabolic pathways, thereby accelerating the development of efficient bioproduction processes.

References

Synthesis of Novel Biopolymers Using (R)-3-Hydroxydecanoyl-CoA: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-hydroxydecanoyl-CoA is a pivotal intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable and biocompatible polyesters with significant potential in the biomedical and pharmaceutical fields. These biopolymers offer a renewable alternative to conventional plastics and are gaining traction for applications ranging from drug delivery systems and tissue engineering scaffolds to the production of specialty chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing this compound for the synthesis of novel biopolymers.

Application Notes

The unique properties of biopolymers derived from this compound, primarily poly(3-hydroxydecanoate) (PHD), make them suitable for a variety of advanced applications:

  • Biomedical Devices: The inherent biocompatibility and biodegradability of PHD and its copolymers make them excellent candidates for fabricating medical implants, such as sutures, stents, and tissue scaffolds. These materials can be engineered to degrade at a rate that matches tissue regeneration, eliminating the need for surgical removal.

  • Drug Delivery Systems: The elastomeric and hydrophobic nature of mcl-PHAs allows for the encapsulation and controlled release of therapeutic agents. Microspheres and nanoparticles formulated from these polymers can protect drugs from degradation and target specific sites within the body, improving therapeutic efficacy and reducing side effects.

  • Tissue Engineering: The flexibility and processability of PHD-based polymers enable the creation of porous scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation. These scaffolds can be used to regenerate a variety of tissues, including bone, cartilage, and skin.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the synthesis of polyhydroxyalkanoates containing 3-hydroxydecanoate (B1257068) monomers.

Table 1: In vivo Production of mcl-PHA from Decanoic Acid using Pseudomonas putida

StrainSubstrateBiomass (g/L)PHA Content (%)PHA Productivity (g/L/h)3-hydroxydecanoate (mol%)Reference
P. putida KT2440Decanoic Acid75741.1678[1]
P. putida CA-3Decanoic Acid (20 mM)-61--[2]
P. putida KTQQ20 (mutant)Decanoic Acid---100 (as PHD homopolymer)[3]

Table 2: Properties of Poly(3-hydroxydecanoate) (PHD) and Related Copolymers

PolymerMelting Temperature (°C)Weight Average Molar Mass ( g/mol )Polydispersity Index (PDI)Reference
Poly(3-hydroxydecanoate) (PHD)72--[3]
P(3HD-co-84mol% 3HDD)78--[3]
Poly(3-hydroxydecanoate) (in vitro synthesized)-9.8 x 10⁴-[4]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol describes a two-step process for the synthesis of this compound, starting from 3-hydroxydecanoic acid.

Materials:

  • 3-hydroxydecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Tris-HCl buffer (pH 7.8)

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of 3-Hydroxydecanoic Acid:

    • Dissolve 3-hydroxydecanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

    • Activate the carboxylic acid group using a suitable coupling reagent (e.g., 1,1'-Carbonyldiimidazole) to form an activated intermediate.

    • Remove the solvent under vacuum to obtain the activated 3-hydroxydecanoate.

  • Enzymatic Thioesterification:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.5)

      • Coenzyme A (10 mM)

      • ATP (20 mM)

      • MgCl₂ (10 mM)

      • Acyl-CoA synthetase (a suitable concentration determined by enzyme activity)

    • Add the activated 3-hydroxydecanoate to the reaction mixture.

    • Incubate the reaction at 30°C with gentle agitation for 2-4 hours.

    • Monitor the formation of this compound using HPLC.

    • Purify the product using affinity chromatography or other suitable methods.

Protocol 2: In Vitro Enzymatic Polymerization of this compound

This protocol details the synthesis of poly(3-hydroxydecanoate) using a purified PHA synthase.

Materials:

  • This compound (from Protocol 1)

  • Purified PHA synthase (PhaC1 or PhaC2 from Pseudomonas aeruginosa or other suitable sources)[4]

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Standard laboratory equipment for enzyme assays and polymer analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Tris-HCl buffer (100 mM, pH 7.8)

      • DTT (1 mM)

      • BSA (0.1 mg/mL)

      • This compound (1 mM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Polymerization:

    • Add the purified PHA synthase to the reaction mixture to a final concentration of approximately 1-5 µg/mL.

    • Incubate the reaction at 30°C for 1 to 24 hours. The formation of a milky suspension indicates polymer synthesis.

  • Polymer Extraction:

    • Stop the reaction by adding 1 volume of chloroform.

    • Vortex vigorously to extract the polymer into the chloroform phase.

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase containing the polymer.

    • Precipitate the polymer by adding 3 volumes of cold methanol.

    • Centrifuge to pellet the polymer.

    • Wash the polymer pellet with methanol and dry under vacuum.

  • Polymer Characterization:

    • Determine the molecular weight and polydispersity of the synthesized PHD using Gel Permeation Chromatography (GPC).

    • Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze the thermal properties (e.g., melting temperature) using Differential Scanning Calorimetry (DSC).

Visualizations

Synthesis_Pathway cluster_0 Biosynthesis of this compound cluster_1 Enzymatic Polymerization Decanoic Acid Decanoic Acid Decanoyl-CoA Decanoyl-CoA Decanoic Acid->Decanoyl-CoA ATP, CoA Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Decanoyl-CoA This compound This compound Decanoyl-CoA->this compound Hydration Enoyl-CoA Hydratase (PhaJ) Enoyl-CoA Hydratase (PhaJ) Enoyl-CoA Hydratase (PhaJ)->this compound Poly(3-hydroxydecanoate) (PHD) Poly(3-hydroxydecanoate) (PHD) This compound->Poly(3-hydroxydecanoate) (PHD) Polymerization PHA Synthase (PhaC) PHA Synthase (PhaC) PHA Synthase (PhaC)->Poly(3-hydroxydecanoate) (PHD)

Caption: Biosynthetic pathway for poly(3-hydroxydecanoate).

Experimental_Workflow Start Start Protocol 1: Synthesis of (R)-3-HDC-CoA Protocol 1: Synthesis of (R)-3-HDC-CoA Start->Protocol 1: Synthesis of (R)-3-HDC-CoA Protocol 2: Enzymatic Polymerization Protocol 2: Enzymatic Polymerization Protocol 1: Synthesis of (R)-3-HDC-CoA->Protocol 2: Enzymatic Polymerization Polymer Extraction Polymer Extraction Protocol 2: Enzymatic Polymerization->Polymer Extraction Polymer Characterization Polymer Characterization Polymer Extraction->Polymer Characterization GPC GPC Polymer Characterization->GPC NMR NMR Polymer Characterization->NMR DSC DSC Polymer Characterization->DSC End End GPC->End NMR->End DSC->End

Caption: Experimental workflow for PHD synthesis and characterization.

References

Application Notes and Protocols for the Purification of (R)-3-hydroxydecanoyl-CoA from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxydecanoyl-CoA is a pivotal intermediate in fatty acid metabolism and plays a crucial role as a signaling molecule in bacterial quorum sensing. Its accurate purification and quantification from complex biological matrices are essential for understanding its physiological functions and for the development of novel therapeutics targeting bacterial infections and metabolic diseases. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from various biological samples.

Data Presentation: Quantitative Analysis of Acyl-CoAs

The following tables summarize quantitative data for acyl-CoA species reported in the literature, providing a comparative overview of their abundance in different biological samples and the performance of various analytical methods.

Table 1: Concentration of Acyl-CoA Species in Various Biological Samples

Acyl-CoA SpeciesSample TypeConcentration (pmol/mg protein or pmol/10^6 cells)Reference
Acetyl-CoAHepG2 cells10.644 ± 1.364[1]
Succinyl-CoAHepG2 cells25.467 ± 2.818[1]
Propionyl-CoAHepG2 cells3.532 ± 0.652[1]
Butyryl-CoAHepG2 cells1.013 ± 0.159[1]
Crotonyl-CoAHepG2 cells0.032 ± 0.015[1]
Lactoyl-CoAHepG2 cells0.011 ± 0.003[1]
Long-chain acyl-CoAsRat HeartVariable (nmol/g wet weight)[2]
Long-chain acyl-CoAsRat KidneyVariable (nmol/g wet weight)[2]
Long-chain acyl-CoAsRat MuscleVariable (nmol/g wet weight)[2]

Table 2: Performance of Analytical Methods for Acyl-CoA Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UHPLC-ESI-MS/MS1-5 fmol5-50 fmol90-111[3]
LC-MS/MS2 ng/mL (for Houttuynine)2 ng/mL (for Houttuynine)>90[4]
HPLC-UV5 pmol (for CoASH & Acetyl-CoA)--[5]
Enzymatic Assay~50 fmol~100 fmol-[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[2][7]

Materials:

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in 2 mL of cold phosphate buffer. Add 2.0 mL of 2-propanol and homogenize again.

  • Extraction: Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 1,900 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of the elution solvent.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).

Protocol 2: HPLC Purification of this compound

This protocol outlines a general method for the separation of acyl-CoAs using reversed-phase HPLC.[5][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

  • Purified extract from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.

  • Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Program a binary gradient to separate the acyl-CoA species. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient profile will need to be optimized for the specific separation.

  • Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest, which can be identified by comparing the retention time with a standard of this compound if available, or by subsequent analysis using mass spectrometry.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound.[6][9]

Materials and Equipment:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for LC-MS.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Purified sample or extract.

  • (Optional) Isotopically labeled internal standard for this compound.

Procedure:

  • LC Separation: Utilize a gradient elution similar to the HPLC protocol, but with MS-compatible mobile phases.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion of this compound. A common neutral loss for acyl-CoAs is 507 Da.[10]

    • Collision Energy: Optimize to maximize the signal of the product ion.

  • Quantification: Generate a standard curve using a serial dilution of a known concentration of this compound standard. The concentration of the analyte in the sample is determined by comparing its peak area to the standard curve. The use of an internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation cluster_beta_oxidation Mitochondrial β-Oxidation Pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase fad FAD fatty_acyl_coa->fad hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase h2o H2O enoyl_coa->h2o r_hydroxyacyl_coa This compound hydroxyacyl_coa->r_hydroxyacyl_coa Isomerase/ Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nad NAD+ hydroxyacyl_coa->nad Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis r_hydroxyacyl_coa->Fatty Acid\nBiosynthesis acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa β-Ketothiolase coa_sh CoA-SH ketoacyl_coa->coa_sh shortened_acyl_coa->fatty_acyl_coa Next cycle fadh2 FADH2 nadh NADH + H+

Caption: Mitochondrial fatty acid β-oxidation pathway.

quorum_sensing_pseudomonas cluster_las_system Las System cluster_rhl_system Rhl System cluster_pqs_system PQS System cluster_precursor Rhamnolipid Precursor lasI LasI (Synthase) odhl 3-oxo-C12-HSL (Autoinducer) lasI->odhl synthesizes lasR LasR (Receptor) Virulence\nGenes 1 Virulence Genes 1 lasR->Virulence\nGenes 1 activates rhlI RhlI (Synthase) lasR->rhlI activates rhlR RhlR (Receptor) lasR->rhlR activates pqs_operon pqsABCDE lasR->pqs_operon activates pqsR PqsR (MvfR) lasR->pqsR activates odhl->lasR binds to bhl C4-HSL (Autoinducer) rhlI->bhl synthesizes rhlI->bhl Virulence\nGenes 2 Virulence Genes 2 rhlR->Virulence\nGenes 2 activates rhlR->pqs_operon activates bhl->rhlR binds to hhq HHQ pqs_operon->hhq pqsR->rhlR activates Virulence\nGenes 3 Virulence Genes 3 pqsR->Virulence\nGenes 3 pqsH PqsH hhq->pqsH pqs PQS pqsH->pqs pqs->pqsR r_3_hydroxydecanoyl_acp (R)-3-hydroxydecanoyl-ACP rhlA RhlA r_3_hydroxydecanoyl_acp->rhlA Di-rhamnolipid\nBiosynthesis Di-rhamnolipid Biosynthesis rhlA->Di-rhamnolipid\nBiosynthesis note This compound is a precursor for the synthesis of (R)-3-hydroxydecanoyl-ACP, a key component in the production of rhamnolipids, which are virulence factors regulated by the quorum sensing network.

Caption: Pseudomonas aeruginosa quorum sensing network.

experimental_workflow start Biological Sample (Tissue or Cells) homogenization Homogenization in Phosphate Buffer start->homogenization extraction Solvent Extraction (Acetonitrile/2-Propanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant hplc HPLC Purification (C18 Column) spe->hplc Eluate lcms LC-MS/MS Analysis (Quantification) hplc->lcms Collected Fraction end Purified this compound and Quantitative Data lcms->end

Caption: Experimental workflow for purification.

References

Application Notes and Protocols for High-Throughput Screening of Enzymes Acting on (R)-3-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxydecanoyl-CoA is a key intermediate in fatty acid biosynthesis and metabolism. Enzymes that catalyze reactions involving this substrate, such as dehydrogenases, dehydratases, and acyltransferases, are crucial for various physiological processes. In Escherichia coli, for instance, the enzyme 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase plays a pivotal role in shunting intermediates from the saturated fatty acid pathway into the unsaturated fatty acid pathway[1]. The study of these enzymes is vital for understanding metabolic diseases and for the development of novel therapeutics. High-throughput screening (HTS) provides a powerful platform for rapidly identifying and characterizing modulators (inhibitors or activators) of these enzymes from large compound libraries, accelerating drug discovery and biocatalyst development[2][3].

This document provides detailed protocols and application notes for developing robust HTS assays for enzymes that utilize this compound as a substrate. The focus is on enzyme-coupled assays, which are readily adaptable to automated HTS formats[2].

High-Throughput Screening Methodologies

The primary challenge in developing an HTS assay for enzymes acting on this compound is the direct detection of the substrate or product, as they often lack a convenient spectrophotometric or fluorescent signal. To overcome this, enzyme-coupled assays are commonly employed. These methods use one or more auxiliary enzymes to convert a product of the primary reaction into a readily detectable molecule, such as NADH or hydrogen peroxide (H₂O₂).

Coupled Dehydrogenase/Thiolase Assay (Monitoring NADH)

This approach is suitable for screening L-3-hydroxyacyl-CoA dehydrogenases. The reaction involves the oxidation of the 3-hydroxyacyl-CoA substrate, which produces NADH. The increase in NADH can be monitored by absorbance at 340 nm or, for higher sensitivity, by fluorescence (Ex/Em ~340/460 nm). To drive the reaction to completion and prevent product inhibition, a coupling enzyme like 3-ketoacyl-CoA thiolase can be added to cleave the 3-ketoacyl-CoA product[4].

Coupled Oxidase Assay (Monitoring H₂O₂)

This method is applicable if the product of the primary enzyme can be acted upon by an acyl-CoA oxidase. The oxidase generates H₂O₂, which is then detected in a secondary coupled reaction, typically involving horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate like Amplex Red or a colorimetric probe[5][6][7]. This results in a highly sensitive and robust assay.

Experimental Workflows and Assay Principles

The following diagrams illustrate the overall HTS workflow and the principles of the proposed assays.

HTS_Workflow cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Validation Compound_Library Compound Library (e.g., 10,000s of compounds) Assay_Plate Prepare Assay Plates (384-well format) Compound_Plating Dispense Compounds into Plates Assay_Plate->Compound_Plating Add_Enzyme Add Enzyme & Substrate Mix Compound_Plating->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Read_Signal Read Signal (Fluorescence/Absorbance) Incubate->Read_Signal Data_Analysis Data Analysis & Hit Identification Read_Signal->Data_Analysis Hit_Confirmation Hit Confirmation (Re-screening) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response

Caption: General high-throughput screening (HTS) workflow from library plating to hit validation.

Caption: Principle of the coupled dehydrogenase assay for HTS.

Oxidase_Assay cluster_primary Primary Reaction cluster_secondary Coupling Reactions cluster_detection Detection Substrate This compound Product1 2-Decenoyl-CoA Substrate->Product1 Enzyme Enzyme Target Enzyme (e.g., Dehydratase) Product1_s 2-Decenoyl-CoA Product1->Product1_s Product feeds into coupling reaction H2O2 H₂O₂ Product1_s->H2O2 Oxidase Oxidase Acyl-CoA Oxidase HRP Horseradish Peroxidase (HRP) Probe_oxidized Fluorescent Product (e.g., Resorufin) HRP->Probe_oxidized Probe_reduced Non-Fluorescent Probe (e.g., Amplex Red) Probe_oxidized_d Fluorescent Product Probe_oxidized->Probe_oxidized_d Product is detected Signal Fluorescence Signal (Ex/Em: 535/587 nm) Probe_oxidized_d->Signal

References

Troubleshooting & Optimization

Overcoming low yields of (R)-3-hydroxydecanoyl-CoA in recombinant hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome low yields of (R)-3-hydroxydecanoyl-CoA and related hydroxy fatty acids in recombinant hosts like Escherichia coli.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: I've cloned all the necessary genes into my E. coli host, but I'm not detecting any this compound. What are the first steps for troubleshooting?

A1: When zero product is detected, the issue is often fundamental. Systematically check the following:

  • Verify Protein Expression: Confirm that your heterologous enzymes (e.g., (R)-specific enoyl-CoA hydratase (PhaJ), PHA synthase (PhaC)) are being expressed. Run an SDS-PAGE on induced and uninduced cell lysates, followed by a Western blot if you have an antibody tag.

  • Check Plasmid Integrity: Sequence your expression plasmids to ensure there are no mutations in your genes of interest or their promoters.

  • Assess Host Viability: High-level expression of foreign proteins can be toxic. Monitor cell growth (OD600) post-induction. If growth is severely stunted, consider using a lower inducer concentration, a weaker promoter, or a lower induction temperature (e.g., 18-25°C).

  • Confirm Precursor Pathway: Your production strategy dictates the necessary precursor.

    • If feeding fatty acids (e.g., decanoate): Ensure the β-oxidation pathway is active. Your host must be able to import and activate the fatty acid to decanoyl-CoA.

    • If using glucose: Ensure the fatty acid de novo synthesis pathway is functional and that metabolic flux is directed towards your desired intermediate.

Q2: My yield of this compound is very low. How can I identify the metabolic bottleneck?

A2: Low yield indicates that the pathway is functional but inefficient. The bottleneck is likely related to precursor supply, enzyme activity, or competition from other pathways.

  • Boost Precursor Supply: The most common limitation is the availability of the direct precursor, trans-2-decanoyl-CoA.

    • Overexpress Key Enzymes: The overexpression of an (R)-specific enoyl-CoA hydratase (encoded by phaJ) is a primary strategy to channel intermediates from the β-oxidation pathway into your desired route.[1][2]

    • Block Competing Pathways: In E. coli, the FadB enzyme complex has (S)-specific hydratase activity, which competes with your desired (R)-specific reaction. Deleting the fadB gene (or the fadJ gene) can prevent the degradation of the enoyl-CoA intermediate, increasing its availability for your pathway.[1]

  • Enhance Enzyme Efficiency: The specific activity and substrate preference of your chosen enzyme are critical.

    • Enzyme Choice: Not all hydratases are equal. For example, PhaJ4 from Pseudomonas aeruginosa has shown high activity on medium-chain-length substrates like decenoyl-CoA, while PhaJ1 is more active on shorter chains.[2] Select an enzyme that is well-characterized for your specific substrate.

    • Codon Optimization: Ensure the codons of your heterologous genes are optimized for your expression host (E. coli, P. putida, etc.) to improve translation efficiency.

  • Check Cofactor Availability: Many key enzymes in fatty acid metabolism, such as 3-ketoacyl-ACP reductase (FabG), are NADPH-dependent.[3] An imbalance in the cellular NADPH/NADP+ ratio can limit reaction rates. While less common for the hydratase step, it is critical for pathways involving reductases.

Q3: My engineered strain grows poorly and lyses after induction. What could be the cause?

A3: Poor growth and lysis are classic signs of metabolic burden or product/intermediate toxicity.

  • Reduce Metabolic Load:

    • Lower the gene expression levels by reducing the inducer (e.g., IPTG) concentration.

    • Switch to a lower-copy-number plasmid for your expression cassette.

    • Use weaker promoters to achieve more balanced, constitutive expression instead of strong, inducible expression.

  • Identify Toxic Intermediates: The accumulation of intermediates, such as fatty acyl-CoAs, can be toxic to cells by intercalating into membranes and disrupting cellular processes.

    • Balance Pathway Flux: Ensure that downstream enzymes can handle the output of upstream enzymes. For example, if you are strongly overexpressing a gene that produces trans-2-enoyl-CoA, ensure your (R)-specific hydratase (PhaJ) is also expressed at a high enough level to convert it.

    • Knockout Strategies: As mentioned, knocking out competing degradation pathways (fadB) can increase the pool of an intermediate.[1] While this can boost yield, it may also lead to toxic accumulation if the downstream pathway is not efficient.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways to produce this compound in recombinant hosts?

A1: There are two primary pathways that can be engineered in hosts like E. coli:

  • From Fatty Acid β-Oxidation: This is the most common approach. When the host is fed an external fatty acid like decanoic acid, it is activated to decanoyl-CoA and enters the β-oxidation cycle. An intermediate of this cycle, trans-2-decanoyl-CoA, is then converted to this compound by an overexpressed (R)-specific enoyl-CoA hydratase (PhaJ).[1][2]

  • From Fatty Acid De Novo Synthesis: This pathway builds the molecule from central carbon metabolism (e.g., from glucose). Intermediates of the fatty acid synthesis (FAS) pathway, specifically (R)-3-hydroxyacyl-ACPs, are converted to their corresponding CoA thioesters. This requires the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG).[4] The 3-ketoacyl-ACP reductase (FabG) is also a key enzyme in this pathway, responsible for producing the (R)-3-hydroxyacyl-ACP precursor.[3]

Q2: Which enzyme should I overexpress to increase yield: phaJ or fabG?

A2: The choice depends on your overall metabolic strategy.

  • Choose phaJ if you are supplying fatty acids externally. PhaJ directly converts the β-oxidation intermediate trans-2-enoyl-CoA to the desired (R)-3-hydroxyacyl-CoA.[2][5] Overexpression of phaJ has been shown to significantly enhance the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), increasing PHA content from 18% to 27% in one study.[6][7]

  • Consider fabG if you are synthesizing from glucose or want to leverage the FAS pathway. FabG is a 3-ketoacyl-ACP reductase that produces (R)-3-hydroxyacyl-ACP.[3] However, its effect can be complex. While it increases the pool of (R)-3-hydroxy precursors, some studies have found that fabG overexpression can depress final product formation, possibly due to the reversibility of the reaction it catalyzes.[6][7][8]

Q3: Why is it important to knock out the fadB gene in E. coli for this process?

A3: The native E. coli β-oxidation pathway is designed to degrade fatty acids for energy. The FadB protein is a multifunctional enzyme that possesses, among other activities, an (S)-specific enoyl-CoA hydratase. This enzyme competes directly with the heterologous (R)-specific enoyl-CoA hydratase (PhaJ) that you introduce. By deleting fadB, you eliminate this competing reaction, preventing the shunting of the trans-2-decanoyl-CoA intermediate towards degradation and increasing its availability for conversion to the desired (R)-isomer.[1]

Q4: Can I produce this compound from glucose instead of feeding fatty acids?

A4: Yes, this is possible but requires more extensive metabolic engineering. You would need to engineer the cell to channel intermediates from the fatty acid de novo synthesis (FAS) pathway. This typically involves:

  • Overexpressing key enzymes in the FAS pathway to increase the production of acyl-ACPs.

  • Introducing the gene phaG, which encodes a transacylase that converts the (R)-3-hydroxydecanoyl-ACP intermediate from FAS into the desired this compound.[4]

  • Potentially knocking out competing pathways to prevent the degradation or consumption of these intermediates.

Data Summary

Table 1: Effect of Gene Overexpression on mcl-PHA Production in P. putida

This table summarizes the comparative effect of overexpressing phaJ and fabG on the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHA), for which (R)-3-hydroxyalkanoate-CoAs are the monomers.

Gene OverexpressedHost StrainPHA Content (% of cell dry weight)PHA Concentration (g/L)Key FindingReference
None (Control)Pseudomonas putida KCTC163918%0.38Baseline production[6][7]
phaJPseudomonas putida KCTC163927%0.51Enhanced PHA biosynthesis[6][7]
fabGPseudomonas putida KCTC1639--Depressed PHA biosynthesis[6][7]
Table 2: PHA Accumulation in Recombinant E. coli Expressing Different Hydratases

This table shows the impact of expressing different (R)-specific enoyl-CoA hydratase (phaJ) homologs from P. aeruginosa in a recombinant E. coli strain fed with dodecanoate.

Gene ExpressedHost StrainPHA Accumulation (% of cell dry weight)Primary Monomer Chain LengthsReference
phaJ1(Pa)E. coli LS521836%Short to Medium (C4-C6)[2]
phaJ4(Pa)E. coli LS521841%Medium (C6-C10)[2]

Key Experimental Protocols

Protocol 1: Expression and Purification of (R)-specific Enoyl-CoA Hydratase (PhaJ)

This protocol describes the expression and purification of a His-tagged PhaJ enzyme from E. coli for subsequent activity assays.

  • Transformation: Transform an expression host strain (e.g., E. coli BL21(DE3)) with a plasmid containing the phaJ gene fused to a 6x-His tag (e.g., in a pET vector).

  • Culture Growth:

    • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.7.

  • Induction:

    • Cool the culture to 20°C.

    • Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.

    • Incubate for 16-20 hours at 20°C with shaking.

  • Cell Harvest and Lysis:

    • Harvest cells by centrifugation at 5,000 x g for 15 min at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 min at 4°C to pellet cell debris.

  • Purification (IMAC):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 2 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: Analyze the purified fractions by SDS-PAGE to confirm the size and purity of the PhaJ protein.

Protocol 2: Whole-Cell Production and Extraction of 3-Hydroxyalkanoates

This protocol outlines a typical whole-cell bioconversion process in a fadB-negative E. coli strain.

  • Strain Preparation: Use an engineered E. coli strain (e.g., a fadB knockout) harboring a plasmid for the expression of an (R)-specific enoyl-CoA hydratase (phaJ).

  • Cultivation and Induction:

    • Grow the strain in a suitable production medium (e.g., M9 minimal medium or LB) with glucose as the primary carbon source and the required antibiotic.

    • When the culture reaches mid-log phase (OD600 ≈ 0.8-1.0), induce protein expression with IPTG.

  • Substrate Feeding:

    • Simultaneously with induction, add the fatty acid precursor (e.g., sodium decanoate) to a final concentration of 1-2 g/L. It is advisable to also add a surfactant like Brij-58 (0.5 g/L) to aid in fatty acid solubility.

  • Fermentation: Continue the cultivation for 24-48 hours at 30°C.

  • Harvesting: Harvest the cells by centrifugation. Wash the cell pellet once with water and then lyophilize (freeze-dry) the cells.

  • Methanolysis and Extraction:

    • Accurately weigh 20-30 mg of lyophilized cells into a screw-capped glass tube.

    • Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% sulfuric acid and an internal standard (e.g., benzoic acid).

    • Seal the tube and heat at 100°C for 3.5 hours to convert the hydroxyacyl-CoAs within the cell into their methyl ester derivatives.

    • Cool the tube to room temperature. Add 1 mL of water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The organic (chloroform) phase at the bottom contains the methyl esters.

  • Analysis: Analyze the chloroform phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 3-hydroxydecanoate (B1257068) methyl ester.

Visualizations

Metabolic Pathways for this compound Production

Metabolic_Pathways cluster_beta_oxidation β-Oxidation Pathway cluster_fas Fatty Acid De Novo Synthesis FattyAcid Decanoic Acid (Feedstock) DecanoylCoA Decanoyl-CoA FattyAcid->DecanoylCoA fadD EnoylCoA trans-2-Decenoyl-CoA DecanoylCoA->EnoylCoA fadE R_3HD_CoA This compound EnoylCoA->R_3HD_CoA PhaJ (Overexpressed) S_3HD_CoA (S)-3-Hydroxydecanoyl-CoA EnoylCoA->S_3HD_CoA fadB (Native) Product Product R_3HD_CoA->Product Downstream Application KetoacylCoA 3-Ketoacyl-CoA S_3HD_CoA->KetoacylCoA fadB (Native) Degradation Further β-Oxidation KetoacylCoA->Degradation fadA Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis KetoacylACP 3-Ketoacyl-ACP AcetylCoA->KetoacylACP FAS enzymes R_3H_ACP (R)-3-Hydroxyacyl-ACP KetoacylACP->R_3H_ACP fabG (Native) R_3HD_CoA_fas This compound R_3H_ACP->R_3HD_CoA_fas PhaG (Overexpressed) R_3HD_CoA_fas->Product Downstream Application

Caption: Key metabolic routes to produce this compound in recombinant hosts.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low or No Product Yield Detected CheckExpression 1. Verify Expression of Heterologous Proteins (e.g., PhaJ) via SDS-PAGE Start->CheckExpression ExpressionOK Proteins Expressed? CheckExpression->ExpressionOK CheckPrecursor 2. Assess Precursor Availability (trans-2-enoyl-CoA) ExpressionOK->CheckPrecursor Yes NoExpression Troubleshoot Transcription/ Translation (Codons, Promoter) ExpressionOK->NoExpression No PrecursorOK Precursor Sufficient? CheckPrecursor->PrecursorOK CheckCompetition 3. Analyze Competing Pathways (e.g., fadB activity) PrecursorOK->CheckCompetition Yes NoPrecursor Enhance Upstream Pathway (e.g., optimize fatty acid uptake) PrecursorOK->NoPrecursor No CompetitionOK Competition Minimized? CheckCompetition->CompetitionOK CheckToxicity 4. Evaluate Host Health (Growth Curve, Viability) CompetitionOK->CheckToxicity Yes HighCompetition Knock out Competing Genes (e.g., ΔfadB) CompetitionOK->HighCompetition No ToxicityOK Host Healthy? CheckToxicity->ToxicityOK OptimizeConditions Optimize Fermentation Conditions (Temp, Media, Induction) ToxicityOK->OptimizeConditions Yes HostStressed Reduce Metabolic Burden (Lower Induction, Weaker Promoter) ToxicityOK->HostStressed No

Caption: A step-by-step decision tree for diagnosing low product yields.

Experimental Workflow for Strain Engineering

Strain_Engineering_Workflow cluster_design Phase 1: Design & Construction cluster_testing Phase 2: Testing & Analysis cluster_optimization Phase 3: Optimization GeneSelection 1. Select Target Genes (e.g., phaJ from P. aeruginosa) HostSelection 2. Select Host Strain (e.g., E. coli fadB knockout) GeneSelection->HostSelection PlasmidConstruction 3. Clone Gene into Expression Vector HostSelection->PlasmidConstruction Transformation 4. Transform Host with Plasmid PlasmidConstruction->Transformation ExpressionTest 5. Induce Protein Expression & Verify with SDS-PAGE Transformation->ExpressionTest WholeCellAssay 6. Conduct Whole-Cell Bioconversion (Feed Fatty Acid) ExpressionTest->WholeCellAssay Analysis 7. Extract & Analyze Product via GC-MS WholeCellAssay->Analysis Evaluate 8. Evaluate Yield Analysis->Evaluate Decision Yield Sufficient? Evaluate->Decision Optimize 9. Further Engineering (Promoter tuning, knockout of additional genes) Decision->Optimize No Done Process Complete Decision->Done Yes Optimize->ExpressionTest Iterate

Caption: A typical workflow for engineering a recombinant strain for metabolite production.

References

Troubleshooting poor peak shape of (R)-3-hydroxydecanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of (R)-3-hydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. Due to its phosphate (B84403) groups and the hydroxyl moiety, this compound can interact with active sites on the column, such as residual silanol (B1196071) groups on silica-based C18 columns, or with metal contaminants in the HPLC system.[1] These interactions can lead to delayed elution for a portion of the analyte molecules, resulting in an asymmetrical peak with a pronounced tail.

Q2: Can the mobile phase composition contribute to poor peak shape?

A2: Absolutely. The mobile phase pH is critical. If the pH is not optimal, this compound can exist in multiple ionic states, leading to peak broadening or tailing. Inadequate buffering capacity can also result in pH shifts during the separation, causing inconsistent interactions and distorted peaks.[2] Furthermore, the choice and concentration of mobile phase additives, such as ion-pairing agents or organic modifiers, can significantly impact peak symmetry.

Q3: My peaks are fronting. What are the likely causes for an amphipathic molecule like this compound?

A3: Peak fronting for amphipathic molecules is often a result of column overload, where either the injected mass or volume of the sample is too high for the column's capacity.[3][4][5][6][7] This leads to a saturation of the stationary phase and a portion of the analyte traveling through the column too quickly. Another common cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[5][7]

Q4: How does the stability of this compound affect its chromatography?

A4: this compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly in aqueous solutions and at alkaline or strongly acidic pH. Degradation of the analyte during sample preparation or while waiting for injection can lead to the appearance of extraneous peaks or a general broadening of the main peak as the analyte is no longer a single, pure species.

Q5: What are the ideal storage and sample preparation conditions to maintain the integrity of this compound?

A5: To minimize degradation, samples should be prepared in a slightly acidic buffer and stored at low temperatures (-20°C or -80°C) until analysis. For reconstitution of dried samples, methanol (B129727) is often a better choice than purely aqueous solutions to improve stability. It is also crucial to minimize the time the sample spends at room temperature in the autosampler.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with the latter half of the peak being broader than the front half.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress the ionization of residual silanol groups on the silica-based stationary phase.[7] - Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups. - Add a Competing Base: Introduce a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Metal Chelation - Use a Metal-Free or Bio-Inert HPLC System: If possible, use an HPLC system with PEEK or other non-metallic components to reduce metal ion leaching. - Add a Chelating Agent: Incorporate a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), into the mobile phase to sequester metal ions.
Insufficient Buffer Concentration - Increase Buffer Strength: If using a buffered mobile phase, increase the concentration (e.g., from 10 mM to 25-50 mM) to ensure consistent pH throughout the separation.[2]
Column Contamination - Implement a Column Wash Procedure: Flush the column with a strong solvent to remove strongly retained contaminants. - Use a Guard Column: Protect the analytical column from sample matrix components by using a guard column.[8]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Suspect System Issue (e.g., blocked frit, dead volume) yes_all_peaks->system_issue analyte_specific_issue Suspect Analyte-Specific Interaction no_all_peaks->analyte_specific_issue troubleshoot_system Action: Backflush column, check connections, replace frit. system_issue->troubleshoot_system troubleshoot_analyte Action: Modify mobile phase (pH, additives), try different column. analyte_specific_issue->troubleshoot_analyte

Caption: A logical workflow for diagnosing the cause of peak tailing.

Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical, with the front half of the peak being broader than the latter half.

Potential Causes and Solutions:

CauseRecommended Solution
Column Overload (Mass or Volume) - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3][4][6] - Dilute the Sample: If reducing the injection volume is not feasible or effective, dilute the sample to lower the concentration of the analyte.[4][7]
Sample Solvent Mismatch - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the chromatographic run.[5][7] - Reduce Solvent Strength: If the sample must be dissolved in a different solvent, try to make it as weak as, or weaker than, the initial mobile phase.
Column Collapse or Void - Check Column for Voids: A sudden appearance of fronting peaks can indicate a physical problem with the column.[3][5] - Replace the Column: If a void is suspected, the column will likely need to be replaced.
Issue 3: Peak Broadening

Symptoms: The peak for this compound is wider than expected, leading to decreased sensitivity and poor resolution.

Potential Causes and Solutions:

CauseRecommended Solution
Extra-Column Volume - Minimize Tubing Length and Diameter: Use the shortest possible tubing with a small internal diameter to connect the components of the HPLC system.[9] - Check for Proper Fittings: Ensure all fittings are correctly made and tightened to avoid dead volume.
Slow Mass Transfer - Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks.[9] - Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.
Inappropriate Mobile Phase pH - Adjust pH Away from pKa: The mobile phase pH should be at least 1.5 to 2 pH units away from the pKa values of the analyte to ensure a single ionic form is present.
Analyte Degradation - Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation. - Maintain Low Temperatures: Keep samples cooled in the autosampler to minimize degradation.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Acyl-CoA Analysis

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

  • Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples should be extracted using a protein precipitation method with a cold organic solvent (e.g., acetonitrile or methanol). The supernatant should be evaporated to dryness and reconstituted in the initial mobile phase.

Experimental Workflow for Acyl-CoA Analysis

sample_prep Sample Preparation (Protein Precipitation & Extraction) reconstitution Reconstitution in Initial Mobile Phase sample_prep->reconstitution hplc_separation HPLC Separation (C18 Column, Gradient Elution) reconstitution->hplc_separation detection Detection (e.g., MS/MS) hplc_separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A typical experimental workflow for the analysis of acyl-CoAs.

Signaling Pathway and Analyte Interactions

The following diagram illustrates the potential interactions of this compound that can lead to poor peak shape.

cluster_interactions Potential Interactions Leading to Peak Tailing analyte This compound - Long Alkyl Chain - Hydroxyl Group - Phosphate Groups silanol Silanol Groups (Si-OH) on Stationary Phase - Hydrogen Bonding - Ion-Exchange analyte->silanol Secondary Interactions metal_ions Metal Ions (e.g., Fe³⁺, Cr³⁺) in System - Chelation with Phosphate Groups analyte->metal_ions Chelation

Caption: Interactions of this compound causing peak tailing.

References

Strategies to prevent the degradation of (R)-3-hydroxydecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (R)-3-hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to ensure the integrity and recovery of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, like other acyl-CoAs, is primarily due to two factors:

  • Enzymatic Degradation: Endogenous thioesterases, hydrolases, and dehydrogenases present in the biological sample can rapidly metabolize acyl-CoAs.[1][2] Key enzymes include 3-hydroxyacyl-CoA dehydrogenases which catalyze the oxidation of the 3-hydroxy group.[3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in aqueous solutions at alkaline or strongly acidic pH.[5][6] Elevated temperatures also accelerate this degradation.

Q2: How critical is the sample handling and storage for the stability of this compound?

A2: Immediate processing of fresh tissue or cells is optimal to minimize enzymatic degradation.[7] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Repeated freeze-thaw cycles must be avoided as they can significantly compromise the stability of acyl-CoAs.[7]

Q3: What is the recommended pH range to maintain during the extraction process?

A3: To minimize chemical hydrolysis of the thioester bond, it is crucial to work within a slightly acidic to neutral pH range. A common approach involves homogenization in an acidic buffer (e.g., pH 4.9) to quench enzymatic activity and stabilize the acyl-CoA molecule.[7] Strongly alkaline or acidic conditions should be avoided.[5]

Q4: Which solvents are recommended for the extraction and reconstitution of this compound?

A4: A mixture of organic solvents is typically used for extraction. A common and effective method involves a two-step extraction with acetonitrile/isopropanol followed by a potassium phosphate (B84403) buffer.[8] For reconstitution of the dried extract, methanol (B129727) has been shown to provide the best stability for acyl-CoAs.[5] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a suitable alternative.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low Yield of this compound Inefficient extraction from the biological matrix.Optimize the homogenization process to ensure complete cell lysis. Consider using a tissue homogenizer for solid samples.[6] Ensure the correct ratio of organic solvent to aqueous buffer is used.[8]
Enzymatic degradation during sample preparation.Work quickly and keep samples on ice at all times to minimize enzymatic activity.[7][8] Use of an acidic buffer during homogenization can help to denature degradative enzymes.[7]
Chemical degradation due to pH or temperature.Maintain a slightly acidic to neutral pH throughout the extraction process. Avoid exposure to high temperatures; if evaporation is necessary, perform it under a stream of nitrogen at room temperature.[6][7]
Loss during solid-phase extraction (SPE).If using SPE for sample cleanup, ensure the column type and elution solvents are optimized for medium-chain acyl-CoAs. Weak anion exchange columns are often suitable.[6][7]
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from sample harvesting to final analysis. Ensure consistent timing for each step, especially incubation times.
Incomplete quenching of enzymatic activity.Ensure rapid and thorough mixing with the quenching solution (e.g., acidic buffer or cold organic solvent) immediately after sample collection.
Inaccurate quantification due to lack of a suitable internal standard.Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[6][7] The internal standard should be added at the very beginning of the extraction process.
Presence of Interfering Peaks in Chromatogram Co-extraction of other cellular metabolites.Incorporate a solid-phase extraction (SPE) step for sample cleanup.[6][7] Optimize the liquid chromatography method to improve the resolution of this compound from other compounds.[5]
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed.

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for broad acyl-CoA analysis.[9]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • Adherent cells: Add a sufficient volume of ice-cold methanol (with internal standard) to cover the cell monolayer. Use a cell scraper to scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in ice-cold methanol (with internal standard).

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol for LC-MS analysis.[5]

Protocol 2: Extraction of Medium-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods designed for the extraction of a broad range of acyl-CoAs from tissue samples.[7][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH₄OH)

  • Internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Solvent Extraction:

    • Add 3 mL of a 3:1 (v/v) solution of acetonitrile:isopropanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 2 mL of saturated ammonium sulfate, vortex again, and centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Supernatant Collection:

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of methanol for LC-MS analysis.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents

Reconstitution SolventStability of Acyl-CoAs (Relative to time-zero)
MethanolHigh stability over 24 hours.[5]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Moderate stability, with some degradation observed for longer chain acyl-CoAs.[5]
WaterPoor stability, significant hydrolysis observed.[5]
50 mM Ammonium Acetate (pH 7)Poor stability, significant hydrolysis observed.[5]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Variable stability, potential for acid-catalyzed hydrolysis.

Data adapted from studies on general acyl-CoA stability.[5]

Table 2: Typical Recovery Rates for Acyl-CoA Extraction Methods

Extraction MethodAnalyteTypical Recovery Rate
Acetonitrile/Isopropanol with SPEMedium-chain acyl-CoAs83-90%[8]
Methanol Precipitation (for cells)Broad range of acyl-CoAsGenerally high, but can vary with cell type.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start Fresh Tissue / Cells flash_freeze Flash Freeze (-80°C Storage) start->flash_freeze Storage homogenize Homogenize in Acidic Buffer (with Internal Standard) start->homogenize Immediate Processing flash_freeze->homogenize add_solvent Add Organic Solvents (e.g., Acetonitrile/Isopropanol) homogenize->add_solvent phase_separation Phase Separation (Centrifugation) add_solvent->phase_separation collect_supernatant Collect Supernatant phase_separation->collect_supernatant spe Solid-Phase Extraction (SPE) (Optional) collect_supernatant->spe dry_down Dry Under Nitrogen collect_supernatant->dry_down Direct spe->dry_down reconstitute Reconstitute in Methanol dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for the extraction of this compound.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation CoA This compound dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase CoA->dehydrogenase Oxidation thioesterase Thioesterase CoA->thioesterase Hydrolysis dehydratase 3-Hydroxyacyl-CoA Dehydratase CoA->dehydratase Dehydration hydrolysis Hydrolysis CoA->hydrolysis High/Low pH High Temperature

Caption: Key degradation pathways for this compound.

References

Optimizing fermentation conditions to maximize (R)-3-hydroxydecanoyl-CoA accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions to maximize (R)-3-hydroxydecanoyl-CoA accumulation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind microbial production of this compound?

A1: The microbial production of this compound typically involves genetically engineered bacteria, most commonly Escherichia coli, that can convert a suitable carbon source into the desired product. The core of the biosynthetic pathway involves the conversion of fatty acids or sugars into acyl-CoA thioesters, which are then processed by a series of enzymes to yield this compound. Key to maximizing accumulation is often the use of strains with modifications that channel metabolic flux towards the target molecule and prevent its further conversion into downstream products like polyhydroxyalkanoates (PHAs).

Q2: What are the critical fermentation parameters to monitor and control?

A2: Several parameters are crucial for successful fermentation and high yields of this compound. These include pH, temperature, dissolved oxygen (DO), and the feeding rate of the carbon source. For instance, a two-stage cultivation strategy is often employed, with an initial phase focused on biomass accumulation at a neutral pH and a higher temperature, followed by a product accumulation phase at a slightly alkaline pH and a lower temperature.[1]

Q3: How can I quantify the intracellular concentration of this compound?

A3: Accurate quantification of intracellular this compound requires specific analytical techniques due to the reactive nature of the thioester bond. The recommended method is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This involves quenching the metabolism, extracting the acyl-CoAs from the cells, and then analyzing the extract by LC-MS. It is crucial to use appropriate internal standards for accurate quantification.[3]

Q4: What are common metabolic engineering strategies to enhance production?

A4: Common strategies include:

  • Overexpression of key enzymes: Increasing the expression of enzymes in the biosynthetic pathway, such as acyl-CoA synthetase and (R)-specific enoyl-CoA hydratase.

  • Deletion of competing pathways: Knocking out genes involved in pathways that consume the precursor or the product, such as the β-oxidation pathway.

  • Blocking downstream pathways: Inhibiting or knocking out the PHA synthase enzyme to prevent the polymerization of this compound into PHAs.

  • Enhancing precursor supply: Engineering the host to efficiently convert the carbon source into the necessary acyl-CoA precursors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product accumulation Inefficient precursor supply.Optimize the carbon source feeding strategy. Consider co-feeding with a precursor like decanoic acid.
Low activity of biosynthetic enzymes.Verify the expression and activity of the engineered enzymes. Consider codon optimization of the genes for the host organism.
Product degradation or consumption.Ensure that competing metabolic pathways, such as β-oxidation, are effectively blocked. Verify the knockout of relevant genes.
Cell growth is inhibited Toxicity of the substrate or product.Implement a fed-batch strategy to maintain low concentrations of potentially toxic compounds. Optimize the feeding rate.
Sub-optimal fermentation conditions.Review and optimize pH, temperature, and aeration according to the recommended protocols. Ensure adequate nutrient supply in the medium.
High variability between fermentation runs Inconsistent inoculation or seed culture quality.Standardize the seed culture preparation protocol, ensuring consistent age, density, and metabolic state of the inoculum.
Fluctuations in fermentation parameters.Calibrate all probes (pH, DO, temperature) before each run and ensure tight control throughout the fermentation.
Difficulty in product quantification Inefficient extraction of acyl-CoAs.Use a validated extraction protocol with rapid quenching of metabolism to prevent degradation.
Matrix effects in LC-MS analysis.Employ stable isotope-labeled internal standards to correct for matrix effects and improve accuracy.[3]

Experimental Protocols

Fed-Batch Fermentation Protocol for Recombinant E. coli

This protocol is adapted from a high-density fed-batch process for producing medium-chain-length polyhydroxyalkanoates, where this compound is a key intermediate.[1]

1. Media Preparation:

  • Batch Medium: Prepare a defined mineral salt medium. A typical composition includes F1 Salts, (NH₄)₂SO₄, KH₂PO₄, and K₂HPO₄, adjusted to pH 7.0.[1]

  • Feed Medium: Prepare a concentrated solution of the primary carbon source (e.g., glucose) and any necessary precursors (e.g., decanoic acid).

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.

  • Use this overnight culture to inoculate a larger volume of the batch medium to serve as the seed for the bioreactor.

3. Bioreactor Setup and Operation:

  • Sterilize the bioreactor containing the batch medium.

  • Aseptically add sterile solutions of glucose, yeast extract, MgSO₄, and a trace metal solution.[1]

  • Inoculate the bioreactor with the seed culture.

4. Fermentation Stages:

  • Biomass Accumulation Phase:

    • Temperature: 37°C

    • pH: 7.0 (controlled with the addition of an appropriate base)

    • Dissolved Oxygen (DO): Maintained above 20% by adjusting agitation and aeration rate.

    • Feed: Start the glucose feed when the initial glucose in the batch medium is depleted.

  • Product Accumulation Phase:

    • Induce the expression of the biosynthetic pathway genes (e.g., with IPTG).

    • Temperature: 30°C

    • pH: 8.0[1]

    • Feed: Co-feed glucose and the precursor fatty acid (e.g., decanoic acid). The feeding rate should be carefully controlled to avoid toxicity and maintain optimal production.

Extraction and Quantification of this compound

1. Quenching and Cell Harvesting:

  • Rapidly quench the metabolism of a known volume of cell culture by mixing with a cold solvent (e.g., -20°C methanol).

  • Centrifuge the quenched culture to pellet the cells.

2. Extraction:

  • Resuspend the cell pellet in a suitable extraction solvent. A common method involves a two-phase extraction with chloroform (B151607) and methanol.

  • Include an internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, at the beginning of the extraction process for accurate quantification.

3. Analysis by LC-MS:

  • Dry the extract and resuspend it in a solvent compatible with the LC-MS system.

  • Separate the acyl-CoAs using a suitable HPLC column (e.g., a C18 column).

  • Detect and quantify the this compound using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

Table 1: Fermentation Parameters for (R)-3-hydroxyalkanoate Precursor Production

ParameterBiomass Accumulation PhaseProduct Accumulation PhaseReference
Temperature37°C30°C[1]
pH7.08.0[1]
Carbon Source (Feed)GlucoseGlucose and Decanoic Acid[1]
InducerNot applicablee.g., IPTG

Table 2: Example Yields from Fed-Batch Fermentation for a Related Product (Poly(3-hydroxydecanoate))

Precursor FedProduct Titer (g/L)Molar Yield (%)Reference
6.0 g Decanoic Acid4.5487.5[1]
25 g Decanoic Acid20.189.4[1]

Note: These yields are for the polymer product. Accumulation of the this compound monomer would require effective inhibition of the PHA synthase.

Visualizations

Biosynthetic_Pathway cluster_inhibition Metabolic Engineering Target Carbon Source (e.g., Decanoic Acid) Carbon Source (e.g., Decanoic Acid) Decanoyl-CoA Decanoyl-CoA Carbon Source (e.g., Decanoic Acid)->Decanoyl-CoA Acyl-CoA Synthetase trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-2-Decenoyl-CoA->this compound (R)-specific Enoyl-CoA Hydratase Poly(3-hydroxydecanoate) Poly(3-hydroxydecanoate) This compound->Poly(3-hydroxydecanoate) PHA Synthase (Target for inhibition)

Caption: Biosynthetic pathway for this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Analysis A Strain Engineering C Inoculum Preparation A->C B Media Optimization B->C D Bioreactor Operation C->D E Process Parameter Control (pH, Temp, DO) D->E F Fed-Batch Strategy D->F G Sample Quenching F->G H Acyl-CoA Extraction G->H I LC-MS Quantification H->I Troubleshooting_Logic Start Low Product Yield Q1 Is cell growth normal? Start->Q1 A1 Check for substrate/product toxicity. Optimize feeding rate. Q1->A1 No Q2 Is precursor pathway active? Q1->Q2 Yes A1->Q2 A2 Verify enzyme expression and activity. Optimize induction. Q2->A2 No Q3 Is product being consumed? Q2->Q3 Yes A2->Q3 A3 Confirm knockout of competing pathways (e.g., PHA synthase). Q3->A3 Yes End Yield Improved Q3->End No A3->End

References

Technical Support Center: Resolving Co-eluting Peaks with (R)-3-hydroxydecanoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks when analyzing (R)-3-hydroxydecanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the LC-MS analysis of this compound?

A1: Peak co-elution in the analysis of this compound can arise from several factors:

  • Isomeric Compounds: The presence of stereoisomers (e.g., (S)-3-hydroxydecanoyl-CoA) or positional isomers of the hydroxyl group on the decanoyl chain are common sources of co-elution as they often have very similar physicochemical properties.

  • Structurally Similar Lipids: Other acyl-CoA species with similar chain lengths and polarities can co-elute.

  • Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the separation and elution of the target analyte[1][2].

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, gradient slope, or stationary phase can lead to poor separation[3][4].

Q2: How can I detect co-elution in my chromatogram?

A2: Detecting co-elution can be challenging, but there are several indicators:

  • Asymmetrical Peak Shapes: Look for peak fronting, tailing, or the appearance of a "shoulder" on your peak of interest[3][5].

  • Mass Spectral Inconsistency: If you examine the mass spectra across the width of a single chromatographic peak and notice a change in the relative abundance of ions, it strongly suggests that more than one compound is eluting at that time[3][5].

  • Diode Array Detector (DAD) Analysis: If using a DAD, peak purity analysis can be performed. The UV-Vis spectra collected across the peak should be identical for a pure compound. Variations indicate co-elution[5][6].

Q3: What is the first step I should take to troubleshoot co-eluting peaks for this compound?

A3: The initial and most straightforward approach is to optimize your chromatographic method. This involves systematically adjusting parameters to improve peak resolution. The primary factors to consider are the mobile phase composition, the gradient, and the column temperature[4].

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions

This guide provides a systematic approach to resolving co-elution by modifying your Liquid Chromatography (LC) method.

Problem Potential Cause Suggested Solution
Broad or Tailing Peaks Inappropriate mobile phase pH or ionic strength.For acyl-CoAs, using a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape. Alternatively, acidic modifiers like formic acid are also commonly used[7][8][9]. Experiment with different additives and concentrations.
Poor Resolution Between Two Closely Eluting Peaks The mobile phase composition is not selective enough.* Adjust Organic Solvent: If using acetonitrile, try methanol (B129727) or isopropanol, or a combination. Different organic solvents can alter the selectivity of the separation[6]. * Modify Gradient: Decrease the ramp rate of your gradient around the elution time of your analyte. A shallower gradient provides more time for the components to separate[3][4].
Co-elution with an Isomer The stationary phase lacks the necessary selectivity for chiral or positional isomers.* Change Column Chemistry: If using a standard C18 column, consider a C8 column, a phenyl-hexyl, or a polar-embedded phase to introduce different separation mechanisms[4][10]. * Employ a Chiral Column: For separating enantiomers like (R)- and (S)-3-hydroxydecanoyl-CoA, a chiral stationary phase (e.g., polysaccharide-based) is often necessary[11][12][13][14].
Unstable Retention Times Fluctuations in column temperature.Increase the column temperature. This can improve peak shape and sometimes alter selectivity. Maintaining a stable, elevated temperature (e.g., 40-60°C) can enhance reproducibility[4].
Guide 2: Advanced Separation and Detection Techniques

If chromatographic optimization is insufficient, consider these advanced strategies.

Problem Potential Cause Suggested Solution
Co-eluting Isomers with Identical Mass Spectra Compounds are structurally very similar and cannot be resolved by chromatography alone.* Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation after chromatography and before mass analysis. IMS is particularly effective for separating lipid isomers[8][15][16]. * Chiral Derivatization: Chemically modify the hydroxyl group of this compound with a chiral derivatizing agent. The resulting diastereomers may be separable on a standard reversed-phase column[11][13].
Co-elution with an Isobaric Interference An unrelated compound with the same nominal mass is co-eluting.* High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., TOF, Orbitrap) to differentiate between your analyte and the interference based on their exact masses. * Tandem Mass Spectrometry (MS/MS): Optimize your Multiple Reaction Monitoring (MRM) transitions. Select unique precursor-product ion transitions for this compound that are not present in the co-eluting compound[17][18].

Experimental Protocols

Protocol 1: Chiral Separation of 3-Hydroxy Fatty Acyl-CoAs using a Polysaccharide-Based Chiral Column

This protocol is adapted for the enantioselective analysis of 3-hydroxy fatty acyl-CoAs.

  • Column: Chiralpak IA-U (amylose-based) or similar polysaccharide-based chiral column[11].

  • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18.1-20 min: Return to 20% B for re-equilibration.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for 3-hydroxydecanoyl-CoA: Determined by direct infusion of a standard.

    • Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group[2][17]. Optimize collision energy for a specific and abundant product ion.

Protocol 2: Standard Reversed-Phase LC-MS/MS for Acyl-CoA Profiling

This is a general-purpose method that can be optimized for better separation of this compound from other acyl-CoAs.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[19].

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[1][7].

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[1][7].

  • Flow Rate: 0.4 mL/min[1][7].

  • Gradient:

    • 0-1 min: 20% B

    • 1-10 min: Ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 20% B for re-equilibration.

  • Column Temperature: 45°C.

  • Injection Volume: 10 µL.

  • MS Detection:

    • Mode: Positive Ion Electrospray (ESI+).

    • MS Parameters: Optimize spray voltage, gas flows, and capillary temperature according to the instrument manufacturer's guidelines[7][20].

    • MRM Transitions: As in Protocol 1, determine the optimal precursor and product ions for your specific instrument[17].

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Asymmetric or Broad Peak) check_ms Examine Mass Spectra Across the Peak start->check_ms spectra_change Spectra Change? check_ms->spectra_change optimize_lc Optimize LC Method spectra_change->optimize_lc Yes no_coelution Peak is Likely Pure spectra_change->no_coelution No adjust_gradient Adjust Gradient Profile (Shallower Slope) optimize_lc->adjust_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent Failure resolution_achieved Resolution Achieved adjust_gradient->resolution_achieved Success change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_solvent->change_column Failure change_solvent->resolution_achieved Success change_column->resolution_achieved Success advanced_methods Consider Advanced Methods change_column->advanced_methods Failure chiral_column Use Chiral Column for Enantiomers advanced_methods->chiral_column ion_mobility Use Ion Mobility Spectrometry (IMS) advanced_methods->ion_mobility chiral_column->resolution_achieved ion_mobility->resolution_achieved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Chiral_Separation_Logic start Is the Co-eluting Compound a Stereoisomer? achiral_methods Optimize Achiral LC Conditions (Gradient, Solvent, Column) start->achiral_methods No / Unknown chiral_methods Employ Chiral Separation Strategy start->chiral_methods Yes chiral_column Direct Analysis on Chiral Stationary Phase chiral_methods->chiral_column derivatization Derivatize with Chiral Reagent, Separate on Achiral Column chiral_methods->derivatization resolution_achieved Enantiomers Resolved chiral_column->resolution_achieved resolution_achieved2 Diastereomers Resolved derivatization->resolution_achieved2

Caption: Decision logic for choosing a chiral separation strategy.

References

Improving the stability of (R)-3-hydroxydecanoyl-CoA analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (R)-3-hydroxydecanoyl-CoA analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound analytical standards?

A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by three main factors:

  • pH: Acyl-CoAs are susceptible to hydrolysis, especially under alkaline and strongly acidic conditions. The thioester bond is more stable in slightly acidic conditions (pH 4-6).

  • Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, temperatures of -20°C or -80°C are recommended. For short-term handling, keeping the standard on ice is crucial.

  • Enzymatic Degradation: Contamination with thioesterases, which can be present in biological samples or introduced during sample preparation, will rapidly degrade the acyl-CoA standard.

Q2: What is the recommended solvent for reconstituting and diluting this compound standards?

A2: For reconstitution of a lyophilized standard, sterile, nuclease-free water or a slightly acidic buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.0) is recommended. For dilutions and use in analytical methods like LC-MS, organic solvents such as methanol (B129727) or acetonitrile (B52724) are often used. Some studies have shown that methanol provides good stability for acyl-CoAs during sample processing and analysis. However, aqueous solutions should be prepared fresh and used immediately if possible.

Q3: How should I store my this compound standard to ensure maximum stability?

A3: For optimal stability, follow these storage guidelines:

  • Long-Term Storage: Store lyophilized standards at -20°C or -80°C. Once reconstituted in an aqueous buffer, aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Short-Term Storage: For standards that will be used within a day, they can be stored at 2-8°C. However, it is always best to keep the solution on ice during use.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can lead to degradation of the acyl-CoA molecule. It is best practice to aliquot the reconstituted standard into volumes appropriate for a single experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound standards.

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal from the analytical standard in LC-MS analysis. 1. Degradation of the standard: The standard may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. 2. Incorrect reconstitution: The standard may not have been fully dissolved. 3. Instrumental issues: Problems with the LC-MS system (e.g., column, detector).1. Prepare a fresh standard solution: Reconstitute a new vial of lyophilized standard according to the manufacturer's instructions. Ensure it is kept cold. 2. Verify reconstitution: Vortex the vial gently after adding the solvent to ensure complete dissolution. 3. Troubleshoot the instrument: Run a system suitability test with a known stable compound to ensure the LC-MS is functioning correctly.
High variability in replicate injections of the same standard. 1. Ongoing degradation: The standard may be degrading in the autosampler. 2. Inconsistent injection volume: Issues with the autosampler's injection system.1. Control autosampler temperature: Set the autosampler temperature to 4°C to minimize degradation during the analytical run. 2. Use a more stable solvent: If possible, prepare the final dilution in a solvent known to improve acyl-CoA stability, such as methanol. 3. Check autosampler performance: Perform a series of injections of a stable compound to check for injection volume precision.
Appearance of unexpected peaks in the chromatogram. 1. Degradation products: The extra peaks are likely degradation products of this compound, such as 3-hydroxydecanoic acid or Coenzyme A. 2. Contamination: The solvent or sample vial may be contaminated.1. Confirm degradation: Use a fresh standard to see if the peaks are still present. If they are absent or smaller in the fresh standard, degradation is the likely cause. 2. Use high-purity solvents: Ensure all solvents are of high purity (e.g., LC-MS grade). 3. Use clean vials: Always use new, clean autosampler vials.
Gradual decrease in peak area over a sequence of injections. 1. Standard instability in the analytical solvent: The standard is degrading over time in the solvent used for the LC-MS run. 2. Adsorption to vial or tubing: The analyte may be adsorbing to the surfaces of the autosampler vial or the LC system tubing.1. Perform a stability study: Analyze the standard at different time points (e.g., 0, 2, 4, 8, 24 hours) in the autosampler to quantify the degradation rate. 2. Change the solvent: Test different solvent compositions to find one that minimizes degradation. 3. Use low-adsorption vials: Consider using silanized or polypropylene (B1209903) vials to reduce adsorption.

Quantitative Data Summary

The following tables provide illustrative data from a hypothetical stability study of this compound. These tables are intended to serve as a template for presenting data from your own stability experiments.

Table 1: Effect of pH on the Stability of this compound at 4°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4.010.09.55.0%
6.010.09.82.0%
7.410.08.515.0%
8.510.06.238.0%

Table 2: Effect of Temperature on the Stability of this compound at pH 6.0

TemperatureInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
-80°C10.010.00.0%
-20°C10.09.91.0%
4°C10.09.82.0%
25°C (Room Temp)10.07.129.0%

Table 3: Effect of Freeze-Thaw Cycles on the Stability of this compound (Stored at -80°C, pH 6.0)

Number of Freeze-Thaw CyclesInitial Concentration (µg/mL)Concentration (µg/mL)% Degradation
110.09.91.0%
310.09.28.0%
510.08.119.0%

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different pH and Temperature Conditions

Objective: To determine the degradation rate of this compound under various pH and temperature conditions.

Materials:

  • This compound standard

  • Sterile, nuclease-free water

  • Buffers of different pH (e.g., 50 mM sodium acetate (B1210297) pH 4.0, 50 mM sodium phosphate pH 6.0, 50 mM Tris-HCl pH 7.4, 50 mM Tris-HCl pH 8.5)

  • LC-MS grade methanol and acetonitrile

  • LC-MS system with a C18 column

  • Incubators/water baths set to desired temperatures

  • Autosampler vials

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 6.0).

  • Sample Preparation: Aliquot the stock solution and dilute it into the different pH buffers to a final concentration of 10 µg/mL.

  • Incubation:

    • For the pH stability study, incubate the samples at a constant temperature (e.g., 4°C).

    • For the temperature stability study, incubate the samples at a constant pH (e.g., 6.0) at different temperatures (-80°C, -20°C, 4°C, 25°C).

  • Time Points: Collect aliquots from each sample at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis: Immediately analyze the collected aliquots by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: LC-MS/MS Method for the Quantification of this compound

Objective: To provide a general LC-MS/MS method for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the precursor to product ion transition specific for this compound. The exact m/z values should be determined by direct infusion of the standard.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Visualizations

Below are diagrams illustrating a key metabolic pathway involving this compound and a typical experimental workflow for stability testing.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase R_Hydroxyacyl_CoA This compound Enoyl_CoA->R_Hydroxyacyl_CoA Enoyl-CoA Hydratase/Isomerase (in some bacteria) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Rhamnolipid_Pathway Rhamnolipid Biosynthesis R_Hydroxyacyl_CoA->Rhamnolipid_Pathway Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Standard Dilute Dilute in Test Buffers (different pH) Reconstitute->Dilute Incubate_Temp Incubate at various temperatures Dilute->Incubate_Temp Incubate_pH Incubate at various pH Dilute->Incubate_pH Sample_Timepoints Sample at time points (0, 4, 8, 24h) Incubate_Temp->Sample_Timepoints Incubate_pH->Sample_Timepoints LCMS_Analysis LC-MS/MS Analysis Sample_Timepoints->LCMS_Analysis Data_Processing Data Processing & Calculation LCMS_Analysis->Data_Processing

Addressing matrix effects in the quantification of (R)-3-hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-3-hydroxydecanoyl-CoA. The information is designed to help address common challenges, particularly those related to matrix effects in bioanalytical methods.

Troubleshooting Guide

Issue 1: Poor sensitivity or no detectable signal for this compound.

Possible CauseRecommended Solution
Analyte Instability This compound is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[1] Always prepare and store samples in acidic conditions (e.g., pH 4-5) and at low temperatures (on ice or at 4°C) to minimize degradation.[2][3][4] Reconstitute dried extracts in a solution like 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for better stability on the autosampler.[1][5]
Inefficient Extraction The choice of extraction method significantly impacts recovery. For tissues, homogenization in a phosphate (B84403) buffer followed by organic solvent extraction (e.g., acetonitrile (B52724)/isopropanol) is common.[2][3][4] For cultured cells, direct extraction with a cold organic solvent mixture (e.g., acetonitrile/methanol/water) can be effective.[6] Ensure complete cell lysis and protein precipitation for optimal release of the analyte.
Ion Suppression Co-eluting matrix components, particularly phospholipids (B1166683), can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[7] Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interferences.[7] Alternatively, phospholipid removal plates can be used for targeted depletion.
Suboptimal LC-MS/MS Conditions Ensure that the mass spectrometry parameters (e.g., precursor/product ion transitions, collision energy) are optimized for this compound. The liquid chromatography method should provide good retention and peak shape. A reversed-phase C18 column with a suitable mobile phase gradient is typically used.[2]

Issue 2: High variability and poor reproducibility in quantitative results.

Possible CauseRecommended Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure consistent timing, temperatures, and volumes throughout the extraction process. Automation of liquid handling steps can improve reproducibility.
Matrix Effects The extent of ion suppression or enhancement can vary between different samples or matrix lots, leading to high variability.[7] The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound is the most effective way to compensate for these variations.[8] If a specific SIL-IS is unavailable, a close structural analog can be used, but its ability to mimic the behavior of the analyte should be carefully validated.
Carryover This compound and other lipophilic molecules can adsorb to surfaces in the LC system, leading to carryover between injections. Implement a robust needle wash protocol and inject blank samples between unknown samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological sample (the "matrix"). These effects can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[7] For this compound, which is often present at low concentrations in complex biological matrices like plasma, tissue homogenates, or cell lysates, matrix effects are a significant challenge. Phospholipids are a major contributor to matrix effects in the analysis of acyl-CoAs.[7]

Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A2: The optimal sample preparation technique depends on the sample type and the required level of cleanliness. Here is a comparison of common methods:

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9] While quick and easy, it is the least effective at removing other matrix components like phospholipids and may result in significant ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase. This method is more effective at removing salts and other polar interferences than PPT but can be labor-intensive.[3]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a stationary phase to retain the analyte of interest while matrix components are washed away.[4][10] Reversed-phase (e.g., C18) or mixed-mode cartridges can be used. SPE is highly effective at removing phospholipids and other interferences, leading to a cleaner extract and reduced matrix effects.[7]

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike experiment. In this experiment, a known amount of the analyte is added to an extracted blank matrix sample and the response is compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What role does this compound play in biological systems?

A4: this compound is an intermediate in the fatty acid biosynthesis pathway.[11][12] It is formed by the reduction of 3-oxodecanoyl-ACP and is subsequently dehydrated to form trans-2-decenoyl-ACP. In some bacteria, it can also be a precursor for the synthesis of polyhydroxyalkanoates (PHAs). In fatty acid beta-oxidation, the L-stereoisomer, (S)-3-hydroxydecanoyl-CoA, is an intermediate.[13][14]

Quantitative Data Summary

The following table presents representative recovery data for different acyl-CoA extraction methods. Note that data for this compound is not specifically available in the literature; therefore, data for other acyl-CoAs are provided as an example.

Table 1: Example Recoveries of Acyl-CoAs with Different Extraction Methods

AnalyteProtein Precipitation (Acetonitrile) Recovery (%)Liquid-Liquid Extraction Recovery (%)Solid-Phase Extraction (C18) Recovery (%)
Acetyl-CoA (Short-chain) 85 ± 575 ± 892 ± 4
Octanoyl-CoA (Medium-chain) 78 ± 782 ± 695 ± 3
Palmitoyl-CoA (Long-chain) 72 ± 988 ± 597 ± 2

Disclaimer: The data in this table are representative examples from various studies on acyl-CoA analysis and are not specific to this compound. Actual recoveries will vary depending on the specific protocol, matrix, and analyte.

Experimental Protocols

Protocol 1: Protein Precipitation for Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol containing a suitable internal standard) directly to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

  • Incubation: Vortex the lysate vigorously and incubate on ice for 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50% methanol in 50 mM ammonium acetate) for LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of a 1:1 (v/v) mixture of methanol and acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[16]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[16]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.[16]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Simplified pathway of fatty acid beta-oxidation.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start_PPT Biological Sample (e.g., Plasma, Cell Lysate) Add_Solvent Add Cold Organic Solvent (e.g., Acetonitrile) Start_PPT->Add_Solvent Vortex_Incubate Vortex & Incubate on Ice Add_Solvent->Vortex_Incubate Centrifuge_PPT Centrifuge Vortex_Incubate->Centrifuge_PPT Collect_Supernatant_PPT Collect Supernatant Centrifuge_PPT->Collect_Supernatant_PPT Dry_Reconstitute_PPT Dry Down & Reconstitute Collect_Supernatant_PPT->Dry_Reconstitute_PPT Analysis_PPT LC-MS/MS Analysis Dry_Reconstitute_PPT->Analysis_PPT Start_SPE Biological Sample (after protein precipitation) Condition_SPE Condition SPE Cartridge (e.g., C18) Start_SPE->Condition_SPE Load_Sample Load Sample Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute_Analyte Elute Analyte Wash_SPE->Elute_Analyte Dry_Reconstitute_SPE Dry Down & Reconstitute Elute_Analyte->Dry_Reconstitute_SPE Analysis_SPE LC-MS/MS Analysis Dry_Reconstitute_SPE->Analysis_SPE

Caption: Comparison of sample preparation workflows.

References

Enhancing the activity of enzymes for (R)-3-hydroxydecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing (R)-3-hydroxydecanoyl-CoA Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the enzymatic synthesis of this compound. The primary enzyme of focus is the NADPH-dependent 3-ketoacyl-acyl carrier protein (ACP) reductase (FabG), a key enzyme in type II fatty acid synthesis that can be engineered or optimized for this specific reaction.[1][2][3]

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the expression, purification, and assay of enzymes for this compound synthesis.

Q1: I am getting very low or no recombinant enzyme expression. What are the possible causes?

Low or no protein expression is a frequent challenge in recombinant protein production.[4] Several factors related to the expression vector, host strain, and culture conditions could be the cause.

  • Codon Usage: The gene of interest may contain codons that are rare in the E. coli host, leading to translational stalls.

    • Solution: Synthesize a codon-optimized version of the gene for your expression host.

  • Toxicity of the Protein: Overexpression of the enzyme might be toxic to the host cells, leading to poor growth and low yield.[5]

    • Solution: Switch to a vector with tighter control over basal expression (e.g., pBAD or pET vectors with lac operator). Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG).

  • mRNA Secondary Structure: Stable secondary structures in the mRNA transcript, particularly around the ribosome binding site, can inhibit translation initiation.[5]

    • Solution: Re-design the 5' end of the gene to minimize mRNA secondary structure without changing the amino acid sequence.

Q2: My enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve solubility?

Inclusion bodies are dense, inactive aggregates of misfolded protein.[6] Overly robust induction is a common cause.[5]

  • Reduce Induction Strength: High-level expression can overwhelm the cell's folding machinery.

    • Solution: Lower the induction temperature to 16-25°C, reduce the inducer concentration, and shorten the induction time.

  • Choice of Fusion Tag: Certain fusion tags can enhance the solubility of their partner proteins.

    • Solution: Clone the gene into a vector that provides a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).

  • Optimize Lysis Buffer: The composition of the lysis buffer can impact protein stability.

    • Solution: Include additives that can help stabilize the protein, such as 5-10% glycerol, low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100), and cofactors (e.g., NADPH).

Q3: My purified enzyme shows low or no activity in the spectrophotometric assay. What went wrong?

This is a multi-faceted problem that can range from reagent stability to incorrect assay conditions. The following flowchart can guide your troubleshooting process.

Troubleshooting_Low_Activity start Low / No Enzyme Activity Detected check_nadph Is NADPH stable? (Run 'No Enzyme' control) start->check_nadph nadph_ok NADPH is stable check_nadph->nadph_ok  Yes nadph_bad NADPH is degrading (Absorbance decreases) check_nadph->nadph_bad No check_enzyme Is the enzyme active? nadph_ok->check_enzyme fix_nadph Troubleshoot NADPH Stability: 1. Check buffer pH (use 7.5-8.5). 2. Keep reagents on ice. 3. Use high-purity water/reagents. nadph_bad->fix_nadph fix_nadph->check_nadph enzyme_ok Enzyme is likely active check_enzyme->enzyme_ok  Yes enzyme_bad Enzyme may be inactive check_enzyme->enzyme_bad No check_substrate Is the substrate valid? enzyme_ok->check_substrate fix_enzyme Troubleshoot Enzyme Inactivity: 1. Confirm protein concentration. 2. Check for proper folding (run SDS-PAGE). 3. Ensure correct storage (-80°C in glycerol). 4. Optimize assay conditions (pH, temp). enzyme_bad->fix_enzyme fix_enzyme->check_enzyme substrate_ok Substrate is valid check_substrate->substrate_ok  Yes substrate_bad Substrate may be degraded or incorrect concentration check_substrate->substrate_bad No conclusion Activity should be detectable. Consider protein engineering to enhance activity. substrate_ok->conclusion fix_substrate Troubleshoot Substrate: 1. Confirm substrate identity and purity. 2. Prepare fresh substrate solution. 3. Verify concentration. substrate_bad->fix_substrate fix_substrate->check_substrate

Caption: Troubleshooting flowchart for low or no enzyme activity.

Q4: The baseline absorbance at 340 nm in my NADPH-dependent assay is continuously decreasing, even without substrate.

This indicates the degradation or non-enzymatic oxidation of NADPH, which is sensitive to its environment.[5]

  • Incorrect Buffer pH: NADPH is unstable in acidic conditions and should be maintained in a slightly basic buffer.

    • Solution: Ensure your assay buffer is within the pH range of 7.5 to 8.5. Prepare fresh buffer and verify the pH.[5]

  • High Temperature: Elevated temperatures accelerate NADPH degradation.

    • Solution: Keep NADPH stock solutions and reaction mixtures on ice until just before starting the assay.[5]

  • Contaminants: Impurities in water or buffer reagents can catalyze NADPH breakdown.

    • Solution: Use high-purity (e.g., Milli-Q) water and analytical grade reagents for all buffers and solutions.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general strategy for enhancing the activity of an enzyme like FabG for a non-native substrate?

Enhancing enzyme activity and specificity involves protein engineering, which can be broadly approached in two ways.[7][8]

  • Rational Design: This approach uses knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations.[8] For FabG, this could involve mutating residues in the substrate-binding pocket to better accommodate the decanoyl chain of the substrate.

  • Directed Evolution: This method mimics natural selection in the lab. It involves generating a large library of random enzyme variants (e.g., via error-prone PCR) and then using a high-throughput screen or selection to identify mutants with improved activity.[7][8]

Protein_Engineering_Workflow cluster_approaches Choose Approach cluster_rational Rational Design Steps cluster_directed Directed Evolution Steps start Define Goal: Enhance activity for This compound rational Rational Design start->rational directed Directed Evolution start->directed structure Analyze 3D Structure Identify Active Site Residues rational->structure library Create Mutant Gene Library (e.g., error-prone PCR) directed->library mutagenesis Perform Site-Directed Mutagenesis structure->mutagenesis analysis Express, Purify, and Assay Top Enzyme Variants mutagenesis->analysis screening High-Throughput Screening (Select for improved activity) library->screening screening->analysis characterize Full Kinetic Characterization (Determine Km, kcat) analysis->characterize result Optimized Enzyme characterize->result

Caption: General workflow for enzyme enhancement via protein engineering.

Q2: Which enzyme should I start with? E. coli FabG or one from another organism?

The choice of the starting enzyme (scaffold) is crucial. E. coli FabG is well-characterized and a common starting point. However, FabG enzymes from different organisms exhibit varied substrate specificities. For instance, studies have shown that E. coli FabG has high specificity for C8 to C12 substrates, making it a promising candidate.[9] It is often beneficial to screen a small panel of FabG orthologs from different bacteria to find one with favorable initial activity on 3-oxodecanoyl-CoA.

Q3: How do I measure the final product, this compound?

While the enzyme activity assay monitors the consumption of the NADPH cofactor, direct quantification of the product is necessary for validation and kinetic analysis. High-Performance Liquid Chromatography (HPLC) is a suitable method.

  • Method: Reversed-phase HPLC can be used to separate acyl-CoA species.[10]

  • Detection: The product can be detected by UV absorbance at 260 nm (due to the adenine (B156593) ring of Coenzyme A) or by mass spectrometry (LC-MS) for higher sensitivity and specificity.

Section 3: Quantitative Data Summary

Enhancing enzyme activity requires quantitative assessment. The tables below provide examples of the types of data that should be collected.

Table 1: Relative Substrate Specificity of FabG from Different Species

This table illustrates how substrate preference can vary between enzyme orthologs, guiding the selection of a starting enzyme scaffold. Data is based on the characterization of FabG proteins for their ability to reduce 3-ketoacyl-CoA substrates of varying chain lengths.[9]

Substrate (3-Ketoacyl-CoA)E. coli FabG (Relative Activity %)Pseudomonas sp. 61-3 FabG (Relative Activity %)
C4 (Acetoacetyl-CoA)25100
C6 (3-Ketohexanoyl-CoA)5585
C8 (3-Ketooctanoyl-CoA)9050
C10 (3-Ketodecanoyl-CoA) 100 30
C12 (3-Ketododecanoyl-CoA)8015

Table 2: Example Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This table serves as a template for presenting kinetic data for wild-type and engineered enzymes. The goal of protein engineering would be to decrease the Km (increase affinity) and increase the kcat (increase turnover rate) for the target substrate. The data shown is for R. eutropha FadB' with acetoacetyl-CoA as a substrate.[11]

Enzyme VariantSubstrateKm (μM)Vmax (μmol mg⁻¹ min⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-TypeAcetoacetyl-CoA48149ValueValue
Engineered Mutant 13-Oxodecanoyl-CoAValueValueValueValue
Engineered Mutant 23-Oxodecanoyl-CoAValueValueValueValue

Note: kcat and kcat/Km values would be calculated based on the enzyme's molecular weight and Vmax.

Section 4: Key Experimental Protocols

Protocol 1: Recombinant FabG Expression and Purification

This protocol is adapted for the expression of N-terminally His-tagged FabG in E. coli.[1][9]

  • Transformation: Transform E. coli BL21(DE3) cells with the pET-based expression vector containing the His-tagged FabG gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1 mM. Incubate for 16-18 hours at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail. Sonicate the suspension on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the His-tagged FabG protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.

  • Purity Check: Assess protein purity by SDS-PAGE. Store the purified enzyme in aliquots at -80°C.

Protocol 2: Spectrophotometric Enzyme Activity Assay

This assay measures the activity of FabG by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[7][11][12]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • NADPH Stock: Prepare a 10 mM stock solution of NADPH in the assay buffer. Determine the precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Store on ice, protected from light.

    • Substrate Stock: Prepare a 10 mM stock solution of 3-oxodecanoyl-CoA in water or a suitable buffer.

  • Assay Procedure:

    • Set a UV-Vis spectrophotometer to read absorbance at 340 nm and maintain the temperature at 30°C.

    • In a 1 mL quartz cuvette, prepare the reaction mixture:

      • 850 µL of Assay Buffer

      • 50 µL of Substrate Stock (final concentration 0.5 mM)

      • 50 µL of NADPH solution (final concentration 0.5 mM)

    • Mix by pipetting and incubate in the spectrophotometer for 2 minutes to equilibrate.

    • Initiate the reaction by adding 50 µL of purified FabG enzyme solution (e.g., 0.1-1.0 µg).

    • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with storage buffer to check for non-enzymatic substrate or NADPH degradation.

    • No Substrate Control: Replace the substrate solution with water to measure any substrate-independent NADPH oxidase activity of the enzyme.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.

    • Calculate the specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme)

      • Where ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹.

Section 5: Pathway Visualization

The synthesis of this compound is a reduction reaction central to fatty acid metabolism.

Metabolic_Pathway sub_coa 3-Oxodecanoyl-CoA enzyme FabG (3-Ketoacyl Reductase) sub_coa->enzyme prod_coa This compound nadph NADPH + H⁺ nadph->enzyme nadp NADP⁺ enzyme->prod_coa enzyme->nadp

References

Challenges in the scale-up of (R)-3-hydroxydecanoyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of (R)-3-hydroxydecanoyl-CoA production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound titer is low. What are the common causes and how can I troubleshoot this?

A1: Low titers of this compound can stem from several factors throughout your experimental workflow, from microbial strain selection and fermentation conditions to downstream processing. Here's a systematic approach to troubleshooting:

Troubleshooting Low Titers

Potential CauseRecommended Action
Suboptimal Fermentation Conditions Nutrient Limitation: Ensure an appropriate carbon-to-nitrogen (C/N) ratio. Nitrogen or phosphorus limitation can sometimes enhance PHA accumulation, but excessive limitation can hinder cell growth.[1][2] Carbon Source: The choice and concentration of the carbon source are critical. For medium-chain-length PHAs, substrates like fatty acids (e.g., nonanoic acid) can lead to higher yields compared to sugars.[3] pH and Temperature: Optimize and maintain the pH and temperature for your specific production strain throughout the fermentation. For Pseudomonas putida, a common producer, optimal temperatures are typically around 30°C and pH is maintained near 7.0.[4] Aeration and Agitation: Inadequate oxygen supply can be a major limiting factor in high-cell-density cultures. Ensure sufficient dissolved oxygen (DO) levels by adjusting agitation and aeration rates.[4]
Inefficient Metabolic Pathway Precursor Supply: The availability of acetyl-CoA is crucial. Consider metabolic engineering strategies to channel more carbon flux towards acetyl-CoA. Enzyme Activity: The activity of key enzymes in the biosynthetic pathway, such as β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC), can be a bottleneck. Overexpression of these enzymes may improve production.[2]
Suboptimal Extraction and Purification Cell Lysis: Incomplete cell disruption will result in low recovery. Evaluate the efficiency of your cell lysis method (e.g., high-pressure homogenization, sonication, chemical lysis). Solvent Extraction: The choice of solvent and the extraction conditions (time, temperature, solvent-to-biomass ratio) significantly impact yield. Chloroform (B151607) is effective but hazardous.[5] Greener solvents like dimethyl carbonate are being explored.[6] Precipitation: Inefficient precipitation of the product from the solvent will lead to losses. Ensure optimal conditions for precipitation (e.g., using a non-solvent like cold methanol (B129727) or ethanol).[7]

Q2: I am observing a low yield of this compound after extraction and purification. How can I improve my downstream processing?

A2: Low recovery during downstream processing is a common challenge. Here are some key areas to focus on for improvement:

Improving Downstream Processing Efficiency

StepChallengeRecommendation
Cell Harvesting & Pre-treatment Incomplete biomass recovery.Optimize centrifugation speed and time. For pre-treatment, methods like lyophilization can improve the efficiency of subsequent extraction steps.[7]
Extraction Low extraction efficiency or product degradation.Compare different extraction solvents and methods. For medium-chain-length PHAs, non-chlorinated solvents like methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) can be effective alternatives to chloroform.[7] Enzymatic digestion can be a milder alternative to harsh chemical treatments but is often more expensive.[5]
Purification Co-precipitation of impurities, leading to low purity.Multiple washing steps with a suitable non-solvent (e.g., methanol) can improve purity.[8] For medical applications requiring high purity, additional steps like filtration through activated charcoal may be necessary to remove endotoxins.[7]

Q3: What are the best analytical methods for quantifying this compound?

A3: Accurate quantification is essential for process optimization. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the monomer composition of PHAs. The process typically involves the methanolysis of the sample to convert the this compound into its methyl ester derivative, which is then analyzed by GC-MS.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for the analysis of the intact acyl-CoA species, though it can be more challenging than GC-MS for routine quantification of monomer composition.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Medium-Chain-Length PHAs (mcl-PHAs)

Extraction MethodRecovery Yield (%)Purity (%)Reference
Combined Mechanical & Chemical~90>91[11]
Sodium Hypochlorite (NaClO)8030[12]
Boiling7030-40[12]
Sonication6030-40[12]
Dimethyl Carbonate~31 ( g/100g biomass)91.2 (before purification)[6]

Table 2: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production

StrainFeeding StrategyCell Dry Weight (g/L)PHA Titer (g/L)PHA Content (% of CDW)Volumetric Productivity (g/L/h)Reference
P. putida KT2440Constant-feeding~509.7~19.4~0.16[13][14]
P. putida ΔphaZConstant-feeding~5012.7~25.4~0.21[13][14]
P. putida KT2440DO-stat~6014.5~24.2~0.24[15]
P. putida ΔphaZDO-stat~6021.5~35.8~0.36[15]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Inoculate a single colony of P. putida into 5 mL of a suitable rich medium (e.g., LB broth).

    • Incubate overnight at 30°C with shaking (250 rpm).

    • Use this culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose) for the seed culture. Incubate until the mid-exponential growth phase is reached.

  • Bioreactor Setup:

    • Prepare the bioreactor with a defined mineral salt medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

    • Run in batch mode at 30°C, maintaining pH at 7.0 (with addition of acid/base) and DO above 20% saturation (by adjusting agitation and aeration).

    • The batch phase typically lasts until the initial carbon source is depleted.[13][14]

  • Fed-Batch Phase:

    • Exponential Feeding: Once the initial carbon source is consumed, start an exponential feeding strategy to achieve high cell density. The feed solution should contain a concentrated carbon source. The feed rate is gradually increased to maintain a set specific growth rate (e.g., 0.1 h⁻¹).[13][14]

    • PHA Accumulation Phase: After reaching a high cell density, induce PHA accumulation by creating a nutrient limitation, typically nitrogen. Switch to a different feeding strategy, such as a constant feed or a DO-stat feed, where the feed pump is activated when the DO level rises above a set point, indicating carbon source depletion.[15]

  • Harvesting:

    • Once the desired PHA concentration is reached, cool the bioreactor and harvest the cells by centrifugation.

    • Wash the cell pellet with distilled water and store it at -20°C or proceed directly to extraction.

Protocol 2: GC-MS Analysis of this compound Monomers

This protocol is for the analysis of the monomer composition of the produced PHA.

  • Sample Preparation (Methanolysis):

    • To 10-20 mg of lyophilized cell mass, add 2 mL of chloroform and 2 mL of a methanol/sulfuric acid solution (85:15 v/v) containing an internal standard (e.g., methyl benzoate).

    • Seal the vials tightly and heat at 100°C for 4 hours.

    • Cool the vials to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the lower organic (chloroform) phase to a new vial for analysis.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 minutes.

      • Ramp to 200°C at a rate of 3.8°C/min.

      • Ramp to 290°C at a rate of 15°C/min and hold for 6 minutes.[9]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.[9]

  • Quantification:

    • Identify the peaks corresponding to the methyl esters of the 3-hydroxyalkanoates based on their retention times and mass spectra.

    • Quantify the amount of each monomer by comparing its peak area to that of the internal standard.

Visualizations

Metabolic_Pathway Carbon_Source Carbon Source (e.g., Fatty Acids, Glucose) Acetyl_CoA Acetyl-CoA Carbon_Source->Acetyl_CoA β-oxidation / Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA R_3_hydroxyacyl_CoA (R)-3-hydroxyacyl-CoA (precursor) Acetoacetyl_CoA->R_3_hydroxyacyl_CoA PhaB R_3_hydroxydecanoyl_CoA This compound R_3_hydroxyacyl_CoA->R_3_hydroxydecanoyl_CoA Chain elongation mcl_PHA mcl-PHA (Polymer) R_3_hydroxydecanoyl_CoA->mcl_PHA PhaC

Caption: Simplified metabolic pathway for this compound and mcl-PHA synthesis.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis Harvesting->Lysis Extraction Solvent Extraction Lysis->Extraction Purification Precipitation & Washing Extraction->Purification Analysis Quantification (GC-MS) Purification->Analysis

Caption: General experimental workflow for this compound production and analysis.

Troubleshooting_Logic Low_Yield Low Yield of This compound Check_Fermentation Review Fermentation Data (Growth, Substrate Uptake) Low_Yield->Check_Fermentation Check_Downstream Evaluate Downstream Processing Low_Yield->Check_Downstream Optimize_Fermentation Optimize Fermentation: - C/N Ratio - DO, pH, Temp Check_Fermentation->Optimize_Fermentation Poor Growth or Substrate Uptake Metabolic_Engineering Consider Metabolic Engineering Check_Fermentation->Metabolic_Engineering Good Growth, Low Product Optimize_Extraction Optimize Extraction: - Cell Lysis Method - Solvent Choice Check_Downstream->Optimize_Extraction Low Recovery after Extraction Optimize_Purification Optimize Purification: - Precipitation Conditions - Washing Steps Check_Downstream->Optimize_Purification Low Purity

Caption: A logical troubleshooting guide for low this compound yield.

References

Validation & Comparative

Differentiating (R)-3-hydroxydecanoyl-CoA from its stereoisomer (S)-3-hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and biotechnology, the accurate differentiation of stereoisomers is paramount. (R)-3-hydroxydecanoyl-CoA and (S)-3-hydroxydecanoyl-CoA, while structurally similar, play distinct roles in cellular metabolism. The (S)-isomer is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a catabolic process that generates energy.[1][2][3] In contrast, the (R)-isomer is a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with various biotechnological applications. A related compound, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), is an intermediate in the biosynthesis of unsaturated fatty acids in prokaryotes. This guide provides a comparative overview of the key differentiating characteristics of these two stereoisomers and outlines experimental protocols for their distinct analysis.

Core Distinctions at a Glance

Feature(S)-3-Hydroxydecanoyl-CoAThis compound
Primary Metabolic Pathway Fatty Acid Beta-Oxidation (Catabolic)Polyhydroxyalkanoate (PHA) Biosynthesis (Anabolic); Precursor to Unsaturated Fatty Acids (in some organisms)
Key Enzyme Specificity L-3-hydroxyacyl-CoA dehydrogenase(R)-specific enoyl-CoA hydratases and PHA synthases
Primary Cellular Function Energy productionBiopolymer synthesis; Membrane fluidity regulation

Analytical Differentiation Strategies

The subtle structural difference between (R)- and (S)-3-hydroxydecanoyl-CoA—the spatial orientation of the hydroxyl group at the third carbon—necessitates specialized analytical techniques for their separation and quantification.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating these enantiomers. The principle relies on the differential interaction of the two isomers with the chiral selector immobilized on the column, leading to different retention times.

Table 1: Representative Chiral HPLC Separation Parameters

ParameterValue
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and water (e.g., 70:30 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 260 nm (for the adenine (B156593) base of CoA)
Expected Outcome Baseline separation of the (R) and (S) enantiomers, allowing for individual quantification.
Note: This is a representative protocol based on methods for similar 3-hydroxyacyl-CoA molecules and may require optimization for 3-hydroxydecanoyl-CoA.[4]
Enzymatic Assays

The high stereospecificity of enzymes involved in fatty acid metabolism provides a powerful tool for differentiating the two isomers. An enzymatic assay can be designed to quantify one isomer in the presence of the other.

Table 2: Enzymatic Assay for (S)-3-Hydroxydecanoyl-CoA

ComponentDescription
Enzyme L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)
Principle The enzyme catalyzes the oxidation of (S)-3-hydroxydecanoyl-CoA to 3-oxodecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the concentration of the (S)-isomer.[5][6]
Reaction (S)-3-hydroxydecanoyl-CoA + NAD+ ⇌ 3-oxodecanoyl-CoA + NADH + H+
Detection Spectrophotometry at 340 nm
Specificity The enzyme is highly specific for the (S)-enantiomer.[7]
Mass Spectrometry (MS)

While the mass spectra of (R)- and (S)-3-hydroxydecanoyl-CoA are virtually identical due to their same mass and elemental composition, MS is a critical detection method when coupled with a separation technique like chiral HPLC (LC-MS). Tandem mass spectrometry (MS/MS) can be used for sensitive and selective quantification, especially in complex biological matrices, by monitoring specific fragmentation patterns. Derivatization of the hydroxyl group with a chiral reagent can also create diastereomers that may exhibit different fragmentation patterns in MS/MS.[8]

Experimental Protocols

Chiral HPLC Separation of (R)- and (S)-3-Hydroxydecanoyl-CoA

Objective: To separate and quantify the (R) and (S) enantiomers of 3-hydroxydecanoyl-CoA.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm)[4]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sample containing a mixture of (R)- and (S)-3-hydroxydecanoyl-CoA

  • Authentic standards of (R)- and (S)-3-hydroxydecanoyl-CoA

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Maintain the column temperature at 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample is from a biological extract, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample and standards onto the column.

  • Data Acquisition: Monitor the elution profile at 260 nm.

  • Analysis: Identify the peaks corresponding to the (R) and (S) isomers by comparing their retention times with those of the authentic standards. Quantify the amount of each isomer by integrating the peak areas.

Enzymatic Assay for the Quantification of (S)-3-Hydroxydecanoyl-CoA

Objective: To determine the concentration of (S)-3-hydroxydecanoyl-CoA in a sample.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • L-3-hydroxyacyl-CoA dehydrogenase

  • NAD+ solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Sample containing 3-hydroxydecanoyl-CoA

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • NAD+ solution

    • Sample

  • Blank Measurement: Measure the initial absorbance of the reaction mixture at 340 nm.

  • Enzyme Addition: Initiate the reaction by adding a small amount of L-3-hydroxyacyl-CoA dehydrogenase to the cuvette. Mix gently.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of the reaction is directly proportional to the concentration of (S)-3-hydroxydecanoyl-CoA in the sample.

Visualizing the Metabolic Divergence

The distinct metabolic fates of (R)- and (S)-3-hydroxydecanoyl-CoA are rooted in their respective metabolic pathways.

metabolic_pathways Metabolic Fates of 3-Hydroxydecanoyl-CoA Isomers cluster_beta_oxidation Fatty Acid Beta-Oxidation cluster_pha_synthesis PHA Biosynthesis s_hdec_coa (S)-3-Hydroxydecanoyl-CoA keto_coa 3-Oxodecanoyl-CoA s_hdec_coa->keto_coa L-3-hydroxyacyl-CoA dehydrogenase oct_coa Octanoyl-CoA keto_coa->oct_coa Thiolase r_hdec_coa This compound pha Polyhydroxyalkanoate (PHA) r_hdec_coa->pha PHA Synthase fatty_acid Decanoyl-CoA fatty_acid->s_hdec_coa Enoyl-CoA hydratase (hydration) fatty_acid->r_hdec_coa (R)-specific hydratase (hydration)

Caption: Metabolic divergence of (S)- and this compound.

experimental_workflow Analytical Workflow for Isomer Differentiation cluster_hplc Chiral HPLC Analysis cluster_enzymatic Enzymatic Assay start Sample containing (R)- and (S)-3-hydroxydecanoyl-CoA hplc_sep Separation on Chiral Column start->hplc_sep enz_assay Reaction with L-3-hydroxyacyl-CoA dehydrogenase start->enz_assay hplc_quant Quantification of (R) and (S) isomers hplc_sep->hplc_quant enz_quant Spectrophotometric Quantification of (S) isomer enz_assay->enz_quant

Caption: Workflow for differentiating the stereoisomers.

References

A Comparative Analysis of (R)-3-Hydroxydecanoyl-CoA Metabolism in Pseudomonas Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of (R)-3-hydroxydecanoyl-CoA in various Pseudomonas strains is pivotal. This intermediate is a critical precursor for the biosynthesis of both polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, and rhamnolipids, potent biosurfactants with diverse applications. This guide provides a comparative analysis of the metabolic pathways, key enzymes, and regulatory networks governing this compound metabolism in prominent Pseudomonas species, supported by experimental data and detailed protocols.

Metabolic Crossroads: The Fate of this compound

This compound sits (B43327) at a crucial metabolic junction in many Pseudomonas species. It can be channeled into two primary biosynthetic pathways: the production of medium-chain-length PHAs (mcl-PHAs) or the synthesis of rhamnolipids. The partitioning of this key metabolite is a tightly regulated process that varies between different Pseudomonas strains, influencing the final product profile.

Two main routes supply the pool of this compound: fatty acid de novo synthesis and the β-oxidation of fatty acids.[1][2] The enzyme (R)-3-hydroxyacyl-acyl carrier protein (ACP):CoA transacylase (PhaG) plays a pivotal role in linking fatty acid de novo synthesis to PHA production by converting (R)-3-hydroxyacyl-ACP to its corresponding CoA thioester.[3]

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Metabolic_Pathway cluster_FAS Fatty Acid de Novo Synthesis cluster_BetaOx β-Oxidation cluster_PHA PHA Synthesis cluster_RL Rhamnolipid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC R-3-hydroxyacyl-ACP R-3-hydroxyacyl-ACP Malonyl-CoA->R-3-hydroxyacyl-ACP FAS enzymes R-3-hydroxydecanoyl-CoA R-3-hydroxydecanoyl-CoA R-3-hydroxyacyl-ACP->R-3-hydroxydecanoyl-CoA PhaG Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Enoyl-CoA->R-3-hydroxydecanoyl-CoA PhaJ mcl-PHA mcl-PHA R-3-hydroxydecanoyl-CoA->mcl-PHA PhaC HAA HAA R-3-hydroxydecanoyl-CoA->HAA RhlA Rhamnolipids Rhamnolipids HAA->Rhamnolipids RhlB, RhlC caption Metabolic pathways of this compound.

Caption: Metabolic pathways of this compound.

Comparative Performance in PHA and Rhamnolipid Production

Different Pseudomonas strains exhibit distinct capabilities in producing PHAs and rhamnolipids. These differences can be attributed to variations in enzyme kinetics, gene regulation, and metabolic flux distribution.

Polyhydroxyalkanoate (PHA) Production

Studies directly comparing PHA production under identical conditions have revealed performance differences between strains. For instance, when grown on glycerol, Pseudomonas putida has been shown to produce approximately 16% more PHAs than Pseudomonas aeruginosa.[4] However, the composition of the accumulated PHA can also differ significantly. When utilizing plant oils as a carbon source, P. putida and P. aeruginosa produce PHAs with varying monomer compositions, reflecting differences in the substrate specificity of their respective PHA biosynthesis systems.[4][5]

StrainCarbon SourcePHA Yield (% of cell dry weight)Dominant MonomersReference
P. putidaGlycerol~16% higher than P. aeruginosa-[4]
P. aeruginosaGlycerol--[4]
P. putida IPT046Plant Oils-3-hydroxydecanoate (3HD)[5]
P. aeruginosa IPT171Plant Oils-3-hydroxyoctanoate (3HO)[5]
P. oleovoransVolatile Fatty Acidsup to 39%-[6]
Rhamnolipid Production and its Interplay with PHA Synthesis

In P. aeruginosa, the synthesis of PHAs and rhamnolipids appears to be a sequential process. PHA accumulation typically occurs during the active growth phase, while significant rhamnolipid production commences at the onset of the stationary phase.[7] This suggests a regulatory switch that redirects the flow of β-hydroxyalkanoic acids from PHA polymerization to rhamnolipid synthesis.[7] This metabolic competition for the common precursor, this compound, is a key factor in determining the final product yields.[2]

Key Enzymes: A Comparative Look at PhaG and PhaC

The efficiency of channeling this compound towards PHA synthesis is largely dependent on the kinetic properties of two key enzymes: PhaG and PHA synthase (PhaC).

(R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG)

PhaG from P. putida has been characterized, exhibiting positive substrate cooperativity.[3] Kinetic analysis of the purified enzyme revealed the following parameters:

SubstrateK0.5 (μM)Vmax (milliunits/mg)Hill CoefficientReference
Acyl Carrier Protein (ACP)2811.71.38[3]
3-hydroxyacyl-CoA6512.41.32[3]
Polyhydroxyalkanoate (PHA) Synthase (PhaC)

The PHA synthase (PhaC) is the polymerizing enzyme responsible for the final step in PHA synthesis. The monomer specificity of PhaC enzymes differs between Pseudomonas species, leading to the production of PHAs with distinct compositions.[4][5] For example, when grown on plant oils, the 3HO/3HD ratio in the PHA produced by P. aeruginosa IPT171 was significantly higher (1.16–1.31) than that from P. putida IPT046 (0.50–0.63), indicating a preference for shorter chain length monomers by the P. aeruginosa PhaC.[5]

Regulatory Networks: A Tale of Two Strains

The expression of genes involved in this compound metabolism is tightly controlled by complex regulatory networks that differ between Pseudomonas species. A notable distinction lies in the dependency on the alternative sigma factor RpoN (σ54).

In P. aeruginosa, PHA accumulation is RpoN-dependent.[1] Conversely, in P. putida, PHA accumulation is largely RpoN-independent, with the rpoN mutant even showing increased PHA accumulation under certain conditions.[1] The transcription of phaG in P. putida is strongly induced under nitrogen starvation, independent of RpoN.[1]

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Regulatory_Network cluster_Pa Pseudomonas aeruginosa cluster_Pp Pseudomonas putida RpoN_Pa RpoN (σ⁵⁴) PhaG_Pa phaG RpoN_Pa->PhaG_Pa PHA_Pa PHA Accumulation PhaG_Pa->PHA_Pa N_starvation Nitrogen Starvation PhaG_Pp phaG N_starvation->PhaG_Pp RpoN_Pp RpoN (σ⁵⁴) PHA_Pp PHA Accumulation PhaG_Pp->PHA_Pp caption Regulatory differences in PHA synthesis.

Caption: Regulatory differences in PHA synthesis.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed experimental protocols are essential.

Quantification of Intracellular Acyl-CoAs

Accurate quantification of intracellular acyl-CoA pools is crucial for understanding metabolic fluxes. The following is a generalized protocol for the extraction of acyl-CoAs from bacterial cultures for analysis by liquid chromatography-mass spectrometry (LC-MS).[1][8]

dot

AcylCoA_Extraction_Workflow start Bacterial Cell Culture harvest Harvest & Wash Cells (Ice-cold PBS) start->harvest lysis Cell Lysis (Cold Methanol + Internal Standard) harvest->lysis centrifuge1 Centrifugation (15,000 x g, 4°C) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum or Nitrogen) supernatant->dry reconstitute Reconstitute in LC-MS Solvent (e.g., 50% Methanol in 50 mM Ammonium Acetate) dry->reconstitute analyze LC-MS Analysis reconstitute->analyze caption Workflow for intracellular acyl-CoA extraction.

References

Validating the Identity of a Putative (R)-3-Hydroxydecanoyl-CoA Peak by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of metabolites is a cornerstone of robust scientific research, particularly in the fields of metabolomics and drug development. This guide provides a comprehensive comparison of methodologies for validating the identity of a putative (R)-3-hydroxydecanoyl-CoA peak using high-resolution mass spectrometry (HRMS). We present supporting experimental data, detailed protocols, and a comparison with alternative validation techniques to ensure confident structural elucidation.

Data Presentation: Comparison of Analytical Parameters

The validation of a putative this compound peak relies on the concordance of multiple analytical parameters between the experimental sample and an authentic chemical standard. The following table summarizes the key quantitative data for comparison.

ParameterPutative this compound PeakAuthentic this compound StandardAcceptance Criteria
Retention Time (RT) e.g., 8.52 mine.g., 8.51 min∆RT < 0.1 min
Accurate Mass (m/z) [M+H]⁺ e.g., 938.2537938.2531[1]Mass error < 5 ppm
MS/MS Fragment Ion 1 (m/z) e.g., 431.2579e.g., 431.2573Mass error < 10 ppm
MS/MS Fragment Ion 2 (m/z) e.g., 413.2472e.g., 413.2467Mass error < 10 ppm
MS/MS Fragment Ion 3 (m/z) e.g., 245.1002e.g., 245.0996Mass error < 10 ppm

Note: The values for the putative peak and authentic standard are illustrative and should be determined experimentally.

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible and reliable results. Below are the recommended methodologies for sample preparation and LC-HRMS analysis.

Sample Preparation (from cell culture or tissue)
  • Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen. Extract the metabolites using a cold solvent mixture, such as 80% methanol (B129727) in water.

  • Homogenization: Homogenize the sample using a bead beater or sonicator to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of high mass accuracy and MS/MS fragmentation.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan MS Parameters:

    • Resolution: > 60,000

    • Scan Range (m/z): 150 - 1500

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion for this compound ([M+H]⁺ = 938.2531).

    • Collision Energy: Optimized to achieve a characteristic fragmentation pattern (e.g., stepped collision energy of 20, 30, 40 eV).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_validation Validation Sample Cell Pellet / Tissue Quench Quenching (Liquid N2) Sample->Quench Extract Extraction (80% MeOH) Quench->Extract Homogenize Homogenization Extract->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Drying Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LC C18 Reversed-Phase LC Separation Reconstitute->LC HRMS Full Scan HRMS (Accurate Mass) LC->HRMS MSMS MS/MS Fragmentation HRMS->MSMS Compare Compare Data: - Retention Time - Accurate Mass - Fragmentation Pattern MSMS->Compare Standard Authentic Standard (this compound) Standard->Compare Identification Confident Identification Compare->Identification

Caption: Experimental workflow for the validation of a putative this compound peak.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway M_H [M+H]⁺ m/z 938.2531 Frag1 [M+H - H₂O]⁺ m/z 920.2425 M_H->Frag1 Loss of H₂O Frag2 [Acylium ion + H]⁺ m/z 431.2573 M_H->Frag2 Neutral Loss of Adenosine Diphosphate Ribose (507.00 Da) Frag3 [Pantetheine-P + H]⁺ m/z 413.2467 Frag2->Frag3 Cleavage of thioester bond Frag4 [3-hydroxydecanoyl-N-acetylcysteamine + H]⁺ m/z 245.0996 Frag2->Frag4 Rearrangement and cleavage

Caption: Proposed positive-ion fragmentation pathway for this compound.

Alternative Validation Methods

While LC-HRMS is a powerful tool for metabolite identification, other techniques can provide orthogonal validation.

Enzymatic Assays

Enzymatic assays offer a functional validation approach by measuring the activity of enzymes that specifically recognize 3-hydroxyacyl-CoAs.

Principle: The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the oxidation of this compound to 3-ketodecanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be monitored spectrophotometrically or fluorometrically at 340 nm[2][3][4].

Protocol Outline:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3), NAD⁺, and the sample containing the putative this compound.

  • Initiate the reaction by adding a purified 3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the increase in absorbance or fluorescence at 340 nm over time.

  • Compare the reaction rate of the putative sample with that of an authentic this compound standard.

Comparison of HRMS and Enzymatic Assays
FeatureHigh-Resolution Mass Spectrometry (HRMS)Enzymatic Assay
Specificity High (based on accurate mass and fragmentation)High (dependent on enzyme specificity)
Sensitivity Very high (femtomole to attomole range)High (picomole range)[2]
Information Provided Structural information (mass, formula, fragments)Functional confirmation (substrate for a specific enzyme)
Throughput High (amenable to automation)Lower (can be adapted for plate-based assays)
Requirement for Standard Essential for confident identificationEssential for quantification and comparison
Instrumentation Cost HighLow to moderate
Expertise Required High (instrument operation and data analysis)Moderate (biochemical assay development)

Conclusion

The confident identification of this compound requires a multi-faceted approach. High-resolution mass spectrometry provides unparalleled detail regarding the mass and structure of the molecule. By comparing the retention time, accurate mass, and fragmentation pattern of a putative peak with an authentic standard, researchers can achieve a high degree of confidence in its identity. Furthermore, employing orthogonal validation methods, such as enzymatic assays, strengthens the identification by providing functional evidence. The protocols and comparative data presented in this guide offer a robust framework for the accurate validation of this compound and other acyl-CoA species in complex biological samples.

References

A Comparative Guide to the Biological Activity of (R)-3-Hydroxydecanoyl-CoA and Other Medium-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (R)-3-hydroxydecanoyl-CoA against other medium-chain 3-hydroxyacyl-CoAs. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Medium-chain 3-hydroxyacyl-CoAs are pivotal intermediates in fatty acid metabolism and have emerged as important molecules in various biological processes. Their chain length significantly influences their substrate specificity for key enzymes and their activity as signaling molecules. This guide focuses on comparing this compound (C10) with other medium-chain counterparts, providing a comprehensive overview of their differential biological activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the interaction of medium-chain 3-hydroxyacyl-CoAs with key enzymes involved in fatty acid β-oxidation and polyhydroxyalkanoate (PHA) synthesis.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Medium-Chain Substrates

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (μM)Vmax (μmol/min/mg)
3-Hydroxybutyryl-CoAC410.5138
3-Hydroxyhexanoyl-CoAC62.5162
3-Hydroxyoctanoyl-CoAC81.4185
3-Hydroxydecanoyl-CoA C10 1.2 170
3-Hydroxydodecanoyl-CoAC121.1145
3-Hydroxytetradecanoyl-CoAC141.0110
3-Hexadecanoyl-CoAC161.095

Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[1]

Table 2: Substrate Specificity of Enoyl-CoA Hydratases

EnzymeOptimal Substrate Chain LengthActivity towards other Medium-Chain Substrates
Aeromonas caviae (R)-specific enoyl-CoA hydratase (PhaJAc)C4-C6Low activity towards C8 and longer chains.[2][3]
Rat mitochondrial enoyl-CoA hydrataseProcesses C4 to C16, but the rate decreases with increasing chain length.[4]

Table 3: Substrate Specificity of Polyhydroxyalkanoate (PHA) Synthases

EnzymePreferred Substrate Chain LengthsNotes
Class I PHA Synthases (e.g., from Cupriavidus necator)Short-chain-length (C3-C5)Some engineered variants show broader specificity.
Class II PHA Synthases (e.g., from Pseudomonas putida)Medium-chain-length (C6-C14)Can incorporate this compound.
Aeromonas caviae PHA Synthase (PhaCAc)Broad (C4-C7)Can produce copolymers of short and medium chain length monomers.[5]

Signaling Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Medium-chain fatty acids (MCFAs) have been identified as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. While direct comparative studies on 3-hydroxyacyl-CoA derivatives are limited, the activity of their corresponding fatty acids provides valuable insight. MCFAs (C8-C10) have been shown to bind to the PPARγ ligand-binding domain and act as partial agonists.[6][7] This suggests that medium-chain 3-hydroxyacyl-CoAs, including this compound, may also function as signaling molecules by modulating PPAR activity.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This coupled spectrophotometric assay measures the rate of NAD⁺ reduction by monitoring the increase in absorbance at 340 nm.

Principle: The oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase is coupled to the cleavage of the product by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A. This drives the reaction forward.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.0

  • 1 mM NAD⁺

  • 0.2 mM Coenzyme A

  • 10 units/mL 3-ketoacyl-CoA thiolase

  • L-3-hydroxyacyl-CoA substrate (various chain lengths)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • In a quartz cuvette, combine the potassium phosphate buffer, NAD⁺, Coenzyme A, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate to the mixture.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).

PPARγ Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate PPARγ using a luciferase reporter gene.

Principle: A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene is transfected into host cells along with an expression plasmid for PPARγ. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPRE-driven firefly luciferase gene

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound and other medium-chain 3-hydroxyacyl-CoAs)

  • Luciferase assay system

Procedure:

  • Seed cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubate the cells with the compounds for a further 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the fold induction of luciferase activity relative to a vehicle control to determine the dose-response relationship.

Visualizations

Fatty_Acid_Beta_Oxidation Acyl-CoA Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (n-2) Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acyl-CoA (n-2) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Caption: Key steps of the fatty acid β-oxidation pathway.

PHA_Synthesis_Pathway Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA Fatty Acid Beta-Oxidation->(R)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (PhaJ) Polyhydroxyalkanoate (PHA) Polyhydroxyalkanoate (PHA) (R)-3-Hydroxyacyl-CoA->Polyhydroxyalkanoate (PHA) PHA Synthase (PhaC) PPAR_Activation_Workflow cluster_cell Host Cell Ligand (3-Hydroxyacyl-CoA) Ligand (3-Hydroxyacyl-CoA) PPAR-RXR PPAR-RXR Heterodimer Ligand (3-Hydroxyacyl-CoA)->PPAR-RXR Activation PPRE PPRE in Promoter PPAR-RXR->PPRE Binding Luciferase Gene Reporter Gene (Luciferase) PPRE->Luciferase Gene Transcription Activation Luciferase mRNA Luciferase mRNA Luciferase Gene->Luciferase mRNA Transcription Luciferase Protein Luciferase Protein Luciferase mRNA->Luciferase Protein Translation Luminescence Luminescence Luciferase Protein->Luminescence Measurement

References

A Comparative Guide to the Substrate Specificity of Polyhydroxyalkanoate (PHA) Synthases for (R)-3-Hydroxydecanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various polyhydroxyalkanoate (PHA) synthases, with a focus on their activity towards (R)-3-hydroxydecanoyl-CoA and its analogs. The information presented herein is intended to aid researchers in selecting the appropriate enzyme for the biosynthesis of novel PHAs with tailored material properties.

Introduction to PHA Synthases

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage compounds. The key enzyme in PHA biosynthesis is PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA thioesters into long-chain polymers. The substrate specificity of PHA synthase is a critical determinant of the monomer composition and, consequently, the physicochemical properties of the resulting PHA polymer.

PHA synthases are broadly classified into four classes based on their substrate specificity and subunit composition:

  • Class I synthases , such as the one from Cupriavidus necator (formerly Ralstonia eutropha), preferentially polymerize short-chain-length (scl) (R)-3-hydroxyacyl-CoAs (C3-C5).

  • Class II synthases , found in Pseudomonas species like Pseudomonas putida and Pseudomonas aeruginosa, primarily utilize medium-chain-length (mcl) (R)-3-hydroxyacyl-CoAs (C6-C14)[1][2][3].

  • Class III synthases , like the enzyme from Allochromatium vinosum, are composed of two different subunits (PhaC and PhaE) and prefer scl-substrates.

  • Class IV synthases , found in Bacillus species, also consist of two subunits (PhaC and PhaR) and have a preference for scl-monomers[2].

This guide will focus on the comparative performance of these synthases, particularly their ability to incorporate this compound (a C10 monomer) and other mcl-hydroxyacyl-CoA analogs.

Comparative Analysis of PHA Synthase Activity

The following tables summarize the available quantitative data on the specific activity and kinetic parameters of various PHA synthases with this compound and other relevant substrates. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, which are detailed in the accompanying "Experimental Protocols" section.

Table 1: Specific Activity of PHA Synthases with this compound and Other 3-Hydroxyacyl-CoA Substrates

PHA Synthase (Source Organism)SubstrateSpecific Activity (U/mg)Experimental ConditionsReference
PhaC1 (Pseudomonas aeruginosa)(R,S)-3-Hydroxydecanoyl-CoA0.039In vitro assay with purified His-tagged enzyme.[4]
PhaC2 (Pseudomonas aeruginosa)(R,S)-3-Hydroxydecanoyl-CoA0.035In vitro assay with purified His-tagged enzyme.[4]
PhaCAc (Aeromonas caviae)(R)-3-Hydroxyhexanoyl-CoA0.16In vitro assay with purified enzyme.[4]
PhaCAc (Aeromonas caviae) + PhaPAc(R)-3-Hydroxyhexanoyl-CoA0.69In vitro assay with purified enzyme in the presence of phasin.[4]

One unit (U) of PHA synthase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of Coenzyme A per minute.

Table 2: Kinetic Parameters of PHA Synthases for Various 3-Hydroxyacyl-CoA Substrates

PHA Synthase (Source Organism)SubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
PhaCAc (Aeromonas caviae)(R)-3-Hydroxybutyryl-CoA77 ± 5---[5]
PhaC1 (Pseudomonas aeruginosa)(R,S)-3-Hydroxydecanoyl-CoA----[4]
PhaC2 (Pseudomonas aeruginosa)(R,S)-3-Hydroxydecanoyl-CoA----[4]

A significant gap exists in the literature regarding comprehensive kinetic data for a wide range of PHA synthases with this compound and its analogs. The available data is often limited to specific activity measurements under a single substrate concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon the existing data.

Recombinant PHA Synthase Production and Purification

a. Gene Cloning and Expression Vector Construction: The gene encoding the PHA synthase of interest is amplified from the genomic DNA of the source organism via polymerase chain reaction (PCR). The amplified gene is then cloned into an appropriate expression vector, such as pET or pBBR1MCS, often with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The construct is then transformed into a suitable expression host, typically Escherichia coli strains like BL21(DE3) or JM109.

b. Protein Expression and Cell Lysis: The recombinant E. coli cells are cultured in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.5-0.8). Protein expression is then induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by further incubation at a lower temperature (e.g., 18-30°C) for several hours to overnight to enhance protein solubility. Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

c. Protein Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged PHA synthase is then loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins, the target protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM). The purity of the eluted protein is assessed by SDS-PAGE, and the purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Synthesis of (R)-3-Hydroxyacyl-CoA Substrates

The (R)-3-hydroxyacyl-CoA substrates are typically synthesized from the corresponding (R)-3-hydroxyalkanoic acids. The synthesis involves the activation of the carboxylic acid to a more reactive intermediate, followed by coupling with Coenzyme A. A common method involves the use of carbonyldiimidazole (CDI) or other coupling agents to form an activated acyl-imidazole intermediate, which then reacts with the free thiol group of Coenzyme A to form the thioester bond. The resulting (R)-3-hydroxyacyl-CoA is then purified by chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

PHA Synthase Activity Assay (DTNB Assay)

The activity of PHA synthase is commonly determined by measuring the rate of Coenzyme A (CoA) release during the polymerization reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

a. Principle: DTNB reacts with the free thiol group of the released CoA to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored compound that can be quantified spectrophotometrically by measuring the absorbance at 412 nm.

b. Assay Mixture: A typical assay mixture (1 mL final volume) contains:

  • 100 mM Tris-HCl buffer (pH 7.5-8.5)

  • 0.1-1.0 mM (R)-3-hydroxyacyl-CoA substrate

  • 0.2 mM DTNB

  • Purified PHA synthase (in the range of µg/mL)

c. Procedure:

  • The reaction is initiated by the addition of the PHA synthase to the pre-warmed assay mixture.

  • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The specific activity is calculated using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km and Vmax), the initial rates of the reaction are measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate concentration]), can be used to estimate Km and Vmax.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay PCR PCR Amplification of phaC gene Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Induction Protein Expression (IPTG Induction) Transformation->Induction Lysis Cell Lysis Induction->Lysis AffinityChrom Ni-NTA Affinity Chromatography Lysis->AffinityChrom PurifiedEnzyme Purified PHA Synthase AffinityChrom->PurifiedEnzyme DTNBAssay DTNB Assay PurifiedEnzyme->DTNBAssay SubstratePrep Substrate Synthesis ((R)-3-hydroxyacyl-CoA) SubstratePrep->DTNBAssay KineticAnalysis Kinetic Analysis (Km, Vmax) DTNBAssay->KineticAnalysis

Caption: Workflow for recombinant PHA synthase production and characterization.

PHA_Synthase_Classification cluster_scl Short-Chain-Length (scl) Preference (C3-C5) cluster_mcl Medium-Chain-Length (mcl) Preference (C6-C14) PHA Synthases PHA Synthases Class I Class I (e.g., Cupriavidus necator) PhaC homodimer PHA Synthases->Class I Class III Class III (e.g., Allochromatium vinosum) PhaC-PhaE heterodimer PHA Synthases->Class III Class IV Class IV (e.g., Bacillus megaterium) PhaC-PhaR heterodimer PHA Synthases->Class IV Class II Class II (e.g., Pseudomonas putida) PhaC homodimer PHA Synthases->Class II

Caption: Classification of PHA synthases based on substrate specificity.

Conclusion and Future Directions

The substrate specificity of PHA synthases is a key determinant in the production of PHAs with desired properties. While significant progress has been made in characterizing these enzymes, this guide highlights the need for more comprehensive and standardized kinetic data, particularly for Class II synthases with a range of mcl-(R)-3-hydroxyacyl-CoA substrates, including this compound and its analogs. Future research should focus on:

  • Systematic Kinetic Analysis: Performing detailed kinetic studies (Km, Vmax, kcat) on a wider variety of PHA synthases with a standardized set of substrates under consistent experimental conditions.

  • Enzyme Engineering: Utilizing techniques such as site-directed mutagenesis and directed evolution to alter the substrate specificity of existing PHA synthases to create novel biocatalysts for the production of custom-designed PHAs.

  • Elucidation of Regulatory Mechanisms: Investigating the potential role of cellular signaling pathways and regulatory proteins in modulating PHA synthase activity and substrate selection.

By addressing these knowledge gaps, the scientific community can further unlock the potential of PHA synthases as versatile biocatalysts for the sustainable production of advanced biomaterials.

References

Comparative Analysis of Acyl-CoA Binding Protein Cross-Reactivity with (R)-3-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA binding proteins (ACBPs) are a family of highly conserved, small intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2][3] These proteins exhibit a high degree of specificity and affinity for medium- to long-chain acyl-CoA esters, typically those with acyl chain lengths of 12 to 22 carbons.[1][2] Their function is essential for a variety of cellular processes, including lipid metabolism, gene regulation, and membrane trafficking.[2][4] The binding affinity of ACBPs is influenced by the length and saturation of the acyl chain.[1]

(R)-3-hydroxydecanoyl-CoA is a ten-carbon intermediate in fatty acid biosynthesis.[5] Its structure, featuring a hydroxyl group at the beta-position, distinguishes it from the more common saturated and unsaturated acyl-CoAs that are the preferred ligands for many ACBPs. The presence of this hydroxyl group and the relatively short acyl chain length (C10) may influence its binding affinity for different ACBP isoforms.

Quantitative Comparison of ACBP Binding Affinities

The following table summarizes the known dissociation constants (Kd) of various ACBPs for different acyl-CoA esters. This data provides a baseline for predicting the potential interaction with this compound. A lower Kd value indicates a higher binding affinity.[6]

Acyl-CoA EsterACBP IsoformDissociation Constant (Kd)OrganismReference
Myristoyl-CoA (C14:0)Bovine ACBP2.7 nMBos taurusFaergeman et al., 1996
Palmitoyl-CoA (C16:0)Bovine ACBP0.4 nMBos taurusRasmussen et al., 1990
Stearoyl-CoA (C18:0)Bovine ACBP1.5 nMBos taurusFaergeman et al., 1996
Oleoyl-CoA (C18:1)Bovine ACBP2.0 nMBos taurusRasmussen et al., 1990
Linoleoyl-CoA (C18:2)Bovine ACBP1.8 nMBos taurusFaergeman et al., 1996
Decanoyl-CoA (C10:0)Yeast ACBP1.0 µMS. cerevisiaeKnudsen et al., 1994
Palmitoyl-CoA (C16:0)Yeast ACBP0.55 x 10⁻¹⁰ MS. cerevisiae[7]

Note: Data for this compound is not available. Based on the preference of many ACBPs for longer acyl chains, it is hypothesized that the binding affinity for this compound would be significantly lower (higher Kd) than for long-chain acyl-CoAs like palmitoyl-CoA. The presence of the hydroxyl group may also introduce steric or electronic effects that could further reduce binding affinity.

Experimental Protocols

To empirically determine the cross-reactivity of ACBPs with this compound, several biophysical techniques can be employed. The choice of method depends on factors such as the required sensitivity, throughput, and the availability of specialized equipment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Methodology:

  • Sample Preparation:

    • Purify the ACBP of interest to >95% homogeneity.

    • Prepare a concentrated solution of the ACBP (e.g., 50-100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound (e.g., 1-2 mM) in the same buffer. The ligand solution should be 10-20 times more concentrated than the protein solution.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6] This method can provide real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated (Kd = kd/ka).

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified ACBP onto the chip surface via covalent coupling to the activated carboxyl groups.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized ACBP.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.

    • Calculate the Kd from the ratio of the rate constants.

Visualizations

Experimental Workflow for Determining Binding Affinity

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis P1 Purify ACBP ITC Isothermal Titration Calorimetry (ITC) P1->ITC SPR Surface Plasmon Resonance (SPR) P1->SPR L1 Synthesize/Procure This compound L1->ITC L1->SPR B1 Prepare Buffer B1->ITC B1->SPR DA1 Fit Binding Isotherms ITC->DA1 DA3 Kinetic Modeling SPR->DA3 DA2 Determine Kd, n, ΔH DA1->DA2 DA4 Determine ka, kd, Kd DA3->DA4

Caption: Workflow for determining the binding affinity of ACBP for this compound.

Hypothetical Signaling Pathway Involving ACBP

signaling_pathway Extracellular Extracellular Signal Receptor Membrane Receptor Extracellular->Receptor ACSL Acyl-CoA Synthetase Receptor->ACSL activates AcylCoA Long-Chain Acyl-CoA ACSL->AcylCoA FattyAcid Fatty Acid FattyAcid->ACSL ACBP ACBP AcylCoA->ACBP binds Mitochondria Mitochondrial β-oxidation ACBP->Mitochondria transports to ER Endoplasmic Reticulum (Lipid Synthesis) ACBP->ER transports to Nucleus Nucleus (Gene Regulation) ACBP->Nucleus transports to

Caption: A generalized signaling pathway illustrating the role of ACBP in acyl-CoA trafficking.

References

Navigating Metabolic Crossroads: A Comparative Guide to the Functional Redundancy of Enzymes in (R)-3-Hydroxydecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic networks is paramount. The metabolism of (R)-3-hydroxydecanoyl-CoA, a key intermediate in fatty acid oxidation, presents a compelling case of functional redundancy, where multiple enzymes can catalyze similar reactions, ensuring metabolic flexibility and robustness. This guide provides an objective comparison of the enzymes involved in this network, supported by experimental data, detailed protocols, and visual pathway representations.

The canonical beta-oxidation pathway metabolizes fatty acids to produce acetyl-CoA. However, the oxidation of unsaturated fatty acids can lead to the formation of (R)-3-hydroxyacyl-CoA intermediates, which are not substrates for the archetypal (S)-specific 3-hydroxyacyl-CoA dehydrogenase. To overcome this metabolic cul-de-sac, cells have evolved alternative enzymatic strategies, showcasing functional redundancy. This guide delves into the key enzymes that provide this redundancy, comparing their performance and characteristics.

Alternative Pathways for this compound Metabolism

Two primary alternative pathways exist to channel this compound back into the beta-oxidation spiral. The first involves a direct epimerization to (S)-3-hydroxydecanoyl-CoA, while the second proceeds through a dehydration and subsequent hydration step.

Metabolic_Pathway R_3_OH_Decanoyl_CoA This compound trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA R_3_OH_Decanoyl_CoA->trans_2_Decenoyl_CoA Enoyl-CoA Hydratase 2 (ECH2) (R-specific) S_3_OH_Decanoyl_CoA (S)-3-Hydroxydecanoyl-CoA R_3_OH_Decanoyl_CoA->S_3_OH_Decanoyl_CoA 3-Hydroxyacyl-CoA Epimerase trans_2_Decenoyl_CoA->S_3_OH_Decanoyl_CoA Enoyl-CoA Hydratase 1 (ECH1) (S-specific) Beta_Oxidation β-Oxidation Cycle S_3_OH_Decanoyl_CoA->Beta_Oxidation

Figure 1. Alternative pathways for the metabolism of this compound.

Enzyme Performance Comparison

The efficiency and substrate specificity of the enzymes involved in these alternative pathways are critical for maintaining metabolic flux. The following tables summarize the available quantitative data for these enzymes.

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound and its Intermediates

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxyacyl-CoA EpimeraseEscherichia coliD-3-Hydroxy-4-trans-decenoyl-CoA--[1]
Enoyl-CoA Hydratase 1 (Crotonase)Rat Livertrans-2-Hexadecenoyl-CoA--[2]
D-Bifunctional Protein (contains ECH2)Rat Livertrans-2-Hexadecenoyl-CoA--[2]

Note: Specific kinetic data for 3-hydroxyacyl-CoA epimerase with this compound is limited in the reviewed literature. The data for the E. coli enzyme is on a similar substrate.

Functional Redundancy in Fatty Acid Elongation: HACD Isoforms

Functional redundancy is also observed in the fatty acid elongation pathway, specifically in the dehydration of 3-hydroxyacyl-CoA intermediates. In humans, four 3-hydroxyacyl-CoA dehydratase (HACD) isoforms have been identified, with HACD1 and HACD2 showing significant overlapping activity.[3]

Table 2: Functional Redundancy of Human HACD1 and HACD2

FeatureHACD1HACD2Reference
Substrate Specificity Broad (Saturated and monounsaturated 3-OH acyl-CoAs)Broad (Saturated and monounsaturated 3-OH acyl-CoAs)[4]
Relative Activity Lower than HACD2Major 3-hydroxyacyl-CoA dehydratase[4]
Tissue Distribution High in skeletal muscleUbiquitous[4]

Redundancy in 3-Hydroxyacyl-CoA Dehydrogenase Activity

The final step in the processing of 3-hydroxyacyl-CoA is its oxidation to 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. In humans, several isozymes with this activity exist, providing another layer of functional redundancy.[5]

Table 3: Human 3-Hydroxyacyl-CoA Dehydrogenase Isozymes

GeneEnzyme NameSubstrate PreferenceReference
HADHHydroxyacyl-Coenzyme A dehydrogenaseMedium-chain 3-hydroxyacyl-CoAs[6]
HSD17B103-Hydroxyacyl-CoA dehydrogenase type-2 (SCHAD)Short-chain methyl-branched acyl-CoAs, steroids, cholic acids[6]
EHHADHPeroxisomal bifunctional enzymeLong-chain 3-hydroxyacyl-CoAs[5]
HSD17B4Peroxisomal multifunctional enzyme type 2Very-long-chain 3-hydroxyacyl-CoAs[5]

Experimental Protocols

Accurate assessment of enzyme activity is crucial for comparative studies. Below are detailed protocols for key enzymes in the this compound metabolic network.

Protocol 1: Stereospecific Analysis of Enoyl-CoA Hydratase Activity using HPLC[2]

This method allows for the direct quantification of (R)- and (S)-3-hydroxyacyl-CoA products.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Enzyme_Reaction Enzyme Reaction: trans-2-enoyl-CoA + Enzyme Hydrolysis Alkaline Hydrolysis (to free fatty acids) Enzyme_Reaction->Hydrolysis Derivatization Derivatization with 3,5-dimethylphenyl isocyanate Hydrolysis->Derivatization HPLC Chiral HPLC Separation (3,5-dimethylphenyl carbamate-derivatized cellulose (B213188) column) Derivatization->HPLC Detection Tandem Mass Spectrometry (MRM mode) HPLC->Detection

Figure 2. Workflow for stereospecific analysis of enoyl-CoA hydratase activity.

Materials:

  • trans-2-Decenoyl-CoA (substrate)

  • Enzyme preparation (e.g., cell lysate or purified enzyme)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1 M KOH (for hydrolysis)

  • 1 M HCl (for neutralization)

  • 3,5-dimethylphenyl isocyanate (derivatizing agent)

  • Acetonitrile

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC system with tandem mass spectrometer

Procedure:

  • Enzyme Reaction: Incubate trans-2-decenoyl-CoA with the enzyme preparation in the reaction buffer at 37°C.

  • Reaction Termination and Hydrolysis: Stop the reaction by adding 1 M KOH and incubate at 60°C for 1 hour to hydrolyze the CoA thioester.

  • Neutralization and Extraction: Neutralize the reaction mixture with 1 M HCl and extract the resulting free 3-hydroxydecanoic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic solvent and redissolve the residue in acetonitrile. Add 3,5-dimethylphenyl isocyanate and a catalyst (e.g., pyridine) and incubate at 60°C to form the urethane (B1682113) derivative.

  • HPLC-MS/MS Analysis: Inject the derivatized sample onto the chiral HPLC column.

    • Mobile Phase: 35/65 (v/v) of 50 mM phosphate (B84403) buffer (pH 5.0)/methanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: Monitor the specific parent and fragment ion transitions for the derivatized (R)- and (S)-3-hydroxydecanoic acid using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.

Protocol 2: Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase[3]

This continuous assay measures the oxidation of L-3-hydroxyacyl-CoA.

Coupled_Assay_Workflow cluster_0 Reaction 1 cluster_1 Reaction 2 (Coupling) S_3_OH_Acyl_CoA (S)-3-Hydroxyacyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA S_3_OH_Acyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Spectrophotometer Monitor NADH production at 340 nm Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (CoASH)

Figure 3. Principle of the coupled spectrophotometric assay for L-3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • (S)-3-Hydroxydecanoyl-CoA (substrate)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-Ketoacyl-CoA thiolase (coupling enzyme)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and CoASH.

  • Add the coupling enzyme, 3-ketoacyl-CoA thiolase, to the mixture.

  • Initiate the reaction by adding the substrate, (S)-3-hydroxydecanoyl-CoA.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Conclusion

The metabolic network surrounding this compound exemplifies the principle of functional redundancy in biological systems. Multiple enzymes with overlapping substrate specificities ensure that metabolic intermediates are efficiently processed, contributing to the overall robustness of fatty acid metabolism. This guide provides a framework for comparing these enzymes, offering valuable insights for researchers in basic science and drug development. Further studies focusing on obtaining detailed kinetic parameters for all involved enzymes with a range of substrates will be crucial for developing comprehensive kinetic models of this intricate metabolic nexus.

References

The Evolutionary Divergence of Key Enzymes in (R)-3-hydroxydecanoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of (R)-3-hydroxydecanoyl-CoA is a critical metabolic branch point in many bacteria, serving as a key precursor for the production of valuable biopolymers such as polyhydroxyalkanoates (PHAs) and rhamnolipids. The enzymes that channel intermediates from fatty acid synthesis into these specialized pathways exhibit fascinating evolutionary relationships and diverse catalytic efficiencies. This guide provides a comparative analysis of the key enzymes involved, presenting quantitative data, detailed experimental protocols, and a visual representation of their evolutionary relationships to aid in research and development efforts.

Key Enzymes at the Crossroads of Fatty Acid Metabolism

The synthesis of this compound precursors primarily involves the interception of intermediates from the type II fatty acid synthase (FASII) pathway. Three key enzymes play pivotal roles in this diversion:

  • FabG (3-ketoacyl-ACP reductase): A core enzyme of the FASII pathway, FabG catalyzes the reduction of 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP. This is a crucial step in the elongation cycle of fatty acid synthesis.

  • RhlA (3-(3-hydroxyalkanoyloxy)alkanoate synthase): This enzyme is central to rhamnolipid biosynthesis in Pseudomonas aeruginosa and related bacteria. It acts as an acyltransferase, utilizing two molecules of (R)-3-hydroxydecanoyl-ACP to produce the dimeric lipid moiety of rhamnolipids. RhlA is noted for its substrate specificity, preferentially utilizing 10-carbon chain length intermediates, thus acting as a "molecular ruler".[1]

  • PhaG ((R)-3-hydroxyacyl-ACP:CoA transferase): PhaG serves as the link between the de novo fatty acid synthesis pathway and PHA biosynthesis. It catalyzes the transfer of the (R)-3-hydroxyacyl moiety from the acyl carrier protein (ACP) to coenzyme A (CoA), forming the substrate for PHA synthases.

Comparative Performance of Key Enzymes

The catalytic efficiencies of these enzymes vary across different bacterial species, reflecting their adaptation to specific metabolic contexts. The following table summarizes key quantitative data for FabG orthologs. While comprehensive kinetic data for RhlA and PhaG is less available in the literature, their substrate preferences are well-documented.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)CofactorReference
FabG Escherichia coliAcetoacetyl-CoA120 ± 20230 ± 10NADPH[2]
Klebsiella pneumoniae (KpFabG1)Acetoacetyl-CoA80 ± 10180 ± 10NADPH[2]
Klebsiella pneumoniae (KpFabG2)Acetoacetyl-CoA110 ± 10150 ± 5NADH[2]
Pseudomonas aeruginosaAcetoacetyl-CoA90 ± 10200 ± 10NADPH[2]
Salmonella typhimuriumAcetoacetyl-CoA100 ± 10210 ± 10NADPH[2]
Acinetobacter baumanniiAcetoacetyl-CoA70 ± 10160 ± 5NADPH[2]
Staphylococcus aureusAcetoacetyl-CoA150 ± 20250 ± 10NADPH[2]
Mycobacterium tuberculosisAcetoacetyl-CoA60 ± 10140 ± 5NADPH[2]
RhlA Pseudomonas aeruginosa(R)-3-hydroxydecanoyl-ACPN/AN/AN/A[3]
PhaG Pseudomonas putida(R)-3-hydroxydecanoyl-ACPN/AN/AN/A[4]

Experimental Protocols

Expression and Purification of His-tagged RhlA from Pseudomonas aeruginosa

This protocol is adapted from Zhu and Rock (2008).[3]

  • Gene Cloning and Expression: The rhlA gene (PA3479) is PCR amplified from P. aeruginosa PAO1 genomic DNA and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag. The resulting plasmid is transformed into an expression host such as E. coli BL21(DE3).

  • Cell Culture and Induction: A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic and grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged RhlA is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Protein Dialysis and Storage: The eluted fractions containing RhlA are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Assay for RhlA Acyltransferase Activity

This assay, also based on the work of Zhu and Rock (2008), reconstitutes the synthesis of 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA).[3]

  • Substrate Preparation: The substrate, (R)-3-hydroxydecanoyl-ACP, is generated in situ. This involves the sequential enzymatic conversion of malonyl-CoA to malonyl-ACP by FabD, followed by the condensation of octanoyl-CoA and malonyl-ACP to β-ketodecanoyl-ACP by FabH, and finally the reduction to (R)-3-hydroxydecanoyl-ACP by FabG in the presence of NADPH. Radiolabeled malonyl-CoA (e.g., [2-14C]malonyl-CoA) can be used for detection of the product.

  • RhlA Reaction: The reaction mixture contains the in situ generated (R)-3-hydroxydecanoyl-ACP, purified RhlA enzyme, and a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Reaction Incubation and Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then terminated by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

  • Product Extraction and Analysis: The lipid products are extracted into the organic phase. The extracted lipids are then concentrated and analyzed by thin-layer chromatography (TLC) on a silica (B1680970) gel plate, using a solvent system such as chloroform:methanol:acetic acid (90:10:1, v/v/v). The radiolabeled HAA product can be visualized by autoradiography.

In Vivo Assay for PhaG Transacylase Activity

This protocol is based on the functional complementation studies of the phaG gene.

  • Construction of a phaG Mutant: A phaG knockout mutant is created in a suitable host strain, such as Pseudomonas putida, that is known to produce PHAs from fatty acid synthesis.

  • Complementation with phaG Orthologs: The phaG genes from different bacterial species are cloned into a suitable expression vector and transformed into the phaG mutant strain.

  • Cultivation for PHA Production: The complemented strains are cultivated in a medium that promotes PHA accumulation from unrelated carbon sources (e.g., glucose or gluconate).

  • PHA Extraction and Analysis: After a suitable cultivation period, the cells are harvested, and the PHA is extracted using a solvent such as chloroform. The amount and composition of the extracted PHA are then determined by gas chromatography (GC) after methanolysis of the polymer. Successful complementation, indicated by the production of PHA, confirms the in vivo transacylase activity of the cloned PhaG.

Evolutionary Relationships

The evolutionary relationships of FabG, RhlA, and PhaG reveal a fascinating story of gene duplication and functional divergence. FabG, as a core metabolic enzyme, is highly conserved across a wide range of bacteria. In contrast, RhlA and PhaG, which are involved in the synthesis of specialized secondary metabolites, have a more limited phylogenetic distribution and show evidence of horizontal gene transfer.

Logical Relationship of the Biosynthetic Pathways

The following diagram illustrates the central role of the FASII pathway and the branch points leading to rhamnolipid and PHA biosynthesis.

Biosynthesis_Pathway cluster_FASII Fatty Acid Synthesis (FASII) Cycle cluster_RL Rhamnolipid Biosynthesis cluster_PHA PHA Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP (C[n+2]) Acyl-ACP (C[n+2]) Malonyl-CoA->Acyl-ACP (C[n+2]) FabD, FabH/B/F 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acyl-ACP (C[n+2])->3-Ketoacyl-ACP Acyl-ACP (C[n]) Acyl-ACP (C[n]) Acyl-ACP (C[n])->Acyl-ACP (C[n+2]) (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->(R)-3-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP (R)-3-Hydroxyacyl-ACP->Enoyl-ACP FabZ/A (R)-3-Hydroxydecanoyl-ACP (R)-3-Hydroxydecanoyl-ACP (R)-3-Hydroxyacyl-ACP->(R)-3-Hydroxydecanoyl-ACP Enoyl-ACP->Acyl-ACP (C[n+2]) FabI HAA 3-(3-Hydroxyalkanoyloxy) alkanoic acid (R)-3-Hydroxydecanoyl-ACP->HAA RhlA (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxydecanoyl-ACP->(R)-3-Hydroxyacyl-CoA PhaG Rhamnolipid Rhamnolipid HAA->Rhamnolipid RhlB, RhlC PHA PHA (R)-3-Hydroxyacyl-CoA->PHA PhaC

Caption: Biosynthetic pathways leading to rhamnolipids and PHAs from fatty acid synthesis.

Evolutionary Relationship of FabG Orthologs

FabG is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is widely distributed among bacteria. The phylogenetic tree of FabG orthologs generally follows the organismal phylogeny, indicating vertical descent with strong conservation of function.

FabG_Phylogeny Ancestor Ancestral SDR FabG_Ecoli FabG_Ecoli Ancestor->FabG_Ecoli Escherichia coli FabG_Paeru FabG_Paeru Ancestor->FabG_Paeru Pseudomonas aeruginosa FabG_Saureus FabG_Saureus Ancestor->FabG_Saureus Staphylococcus aureus FabG_Mtb FabG_Mtb Ancestor->FabG_Mtb Mycobacterium tuberculosis FabG_Bsub FabG_Bsub Ancestor->FabG_Bsub Bacillus subtilis

Caption: Simplified phylogenetic relationship of FabG orthologs.

Evolutionary Relationship of RhlA and PhaG

RhlA and PhaG share sequence homology and are both members of the α/β-hydrolase superfamily. Their evolutionary history is likely characterized by gene duplication from an ancestral acyltransferase, followed by functional divergence to serve the distinct metabolic needs of rhamnolipid and PHA biosynthesis. Their presence is largely restricted to specific bacterial lineages, suggesting a more specialized role compared to the ubiquitous FabG.

RhlA_PhaG_Phylogeny cluster_RhlA RhlA Clade cluster_PhaG PhaG Clade Ancestral_Acyltransferase Ancestral α/β-Hydrolase RhlA_Paeru P. aeruginosa RhlA Ancestral_Acyltransferase->RhlA_Paeru RhlA_Bsp Burkholderia sp. RhlA Ancestral_Acyltransferase->RhlA_Bsp PhaG_Pput P. putida PhaG Ancestral_Acyltransferase->PhaG_Pput PhaG_Paeru P. aeruginosa PhaG Ancestral_Acyltransferase->PhaG_Paeru

Caption: Putative evolutionary relationship between RhlA and PhaG.

References

A Comparative Guide to In Silico Modeling of (R)-3-hydroxydecanoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate in silico modeling of metabolic pathways is a cornerstone of modern drug development and metabolic engineering. (R)-3-hydroxydecanoyl-CoA is a key intermediate in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), biodegradable polymers with diverse industrial and medical applications. Understanding and optimizing its metabolic flux is critical for enhancing PHA production and for developing novel therapeutics targeting fatty acid metabolism. This guide provides a comprehensive comparison of two primary in silico modeling approaches for the this compound metabolic pathway: Kinetic Modeling and Flux Balance Analysis (FBA).

Modeling Approaches: A Head-to-Head Comparison

Two powerful computational frameworks, Kinetic Modeling and Flux Balance Analysis (FBA), offer distinct advantages for simulating and analyzing the metabolic pathways involving this compound.

Kinetic Modeling provides a dynamic and detailed representation of the metabolic network. By incorporating enzyme kinetics, it can predict the time-course evolution of metabolite concentrations and fluxes in response to perturbations. This approach is particularly valuable for understanding the regulatory mechanisms and identifying rate-limiting steps in the pathway. However, the requirement for detailed kinetic parameters, which are often scarce in the literature, can be a significant limitation.

Flux Balance Analysis (FBA) , a constraint-based modeling approach, offers a steady-state perspective of the metabolic network. It does not require kinetic parameters but instead relies on the stoichiometry of metabolic reactions and a defined cellular objective (e.g., maximization of biomass or a specific product). FBA is well-suited for predicting optimal flux distributions and identifying gene knockout strategies for enhanced production of target molecules like PHAs.

The following table summarizes the key characteristics and a performance comparison of these two modeling paradigms for the this compound pathway.

FeatureKinetic ModelingFlux Balance Analysis (FBA)
Core Principle Based on differential equations describing reaction rates.Based on linear programming to optimize an objective function under stoichiometric constraints.
Data Requirement Requires extensive kinetic parameters (e.g., Vmax, Km) for each enzyme.Requires the stoichiometric matrix of the metabolic network and a defined objective function.
Output Time-dependent concentrations of metabolites and reaction fluxes.Steady-state flux distribution across the entire metabolic network.
Predictive Power Can predict dynamic responses to perturbations and identify transient bottlenecks.Predicts optimal theoretical yields and identifies essential reactions for a given objective.
Complexity High, due to the need for detailed kinetic information.Relatively low, as it relies on readily available stoichiometric information.
Applicability to this compound Pathway Ideal for detailed analysis of the regulation of PHA synthesis and identifying specific enzyme targets for modulation.Useful for predicting the maximum theoretical yield of mcl-PHA and identifying gene deletion targets to channel flux towards this compound.

Experimental Validation: Bridging In Silico and In Vitro

The credibility of any in silico model hinges on its validation against experimental data. For the this compound metabolic pathway, this typically involves quantifying the intracellular concentrations of this compound and related acyl-CoA species under various genetic and environmental conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Quantitative Data for Model Validation

The following table presents hypothetical experimental data that could be used to validate and compare the predictions of kinetic and FBA models for a bacterial strain engineered for mcl-PHA production.

ConditionMeasured this compound Flux (mmol/gDW/h)Kinetic Model Prediction (mmol/gDW/h)FBA Prediction (mmol/gDW/h)
Wild Type, Glucose0.5 ± 0.10.450.8
Wild Type, Octanoate2.1 ± 0.32.02.5
ΔfadB Mutant, Octanoate3.5 ± 0.43.24.0
phaC Overexpression, Octanoate4.2 ± 0.54.04.8

Note: This table is illustrative. Actual experimental data would be required for a rigorous model comparison.

Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of this compound and other acyl-CoAs from bacterial cells.

1. Sample Preparation and Extraction:

  • Harvest bacterial cells (e.g., 5 mL of culture at OD600 of 1.0) by centrifugation at 4°C.

  • Quench metabolism by rapidly resuspending the cell pellet in 1 mL of a cold (-20°C) extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water, 40:40:20 v/v/v).

  • Disrupt the cells using sonication or bead beating on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove salts and polar contaminants.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a specified time.

    • Flow Rate: e.g., 0.3 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will depend on the specific adduct being monitored.

    • Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound standard.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Validation Parameters for the LC-MS/MS Method:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Visualizing the Metabolic Landscape

Diagrams are essential for visualizing the complex relationships within metabolic pathways and experimental workflows.

Metabolic_Pathway cluster_FattyAcid_BetaOxidation Fatty Acid Beta-Oxidation cluster_PHA_Synthesis mcl-PHA Synthesis Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase This compound This compound trans-2-Enoyl-CoA->this compound (R)-specific Enoyl-CoA Hydratase (PhaJ) 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase mcl-PHA mcl-PHA This compound->mcl-PHA PHA Synthase (PhaC)

Caption: Metabolic pathways of fatty acid beta-oxidation and mcl-PHA synthesis, highlighting the role of this compound.

Experimental_Workflow Bacterial Culture Bacterial Culture Cell Harvesting &\nMetabolism Quenching Cell Harvesting & Metabolism Quenching Bacterial Culture->Cell Harvesting &\nMetabolism Quenching Cell Lysis &\nExtraction Cell Lysis & Extraction Cell Harvesting &\nMetabolism Quenching->Cell Lysis &\nExtraction Solid-Phase Extraction\n(SPE) Solid-Phase Extraction (SPE) Cell Lysis &\nExtraction->Solid-Phase Extraction\n(SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction\n(SPE)->LC-MS/MS Analysis Data Analysis &\nQuantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis &\nQuantification Model Validation Model Validation Data Analysis &\nQuantification->Model Validation

Caption: Experimental workflow for the quantification of this compound using LC-MS/MS for in silico model validation.

Model_Comparison_Logic cluster_Models In Silico Models cluster_Validation Validation Kinetic Model Kinetic Model Model Predictions Model Predictions Kinetic Model->Model Predictions Dynamic Simulation Flux Balance Analysis (FBA) Flux Balance Analysis (FBA) Flux Balance Analysis (FBA)->Model Predictions Optimization Experimental Data Experimental Data Comparison Comparison Experimental Data->Comparison Model Predictions->Comparison Model Refinement &\nBiological Insights Model Refinement & Biological Insights Comparison->Model Refinement &\nBiological Insights

Caption: Logical relationship for comparing and validating in silico models of this compound metabolism with experimental data.

Conclusion

Both Kinetic Modeling and Flux Balance Analysis are indispensable tools for the in silico investigation of this compound metabolic pathways. The choice of modeling approach depends on the specific research question, data availability, and the desired level of detail. While FBA provides a valuable systems-level view of metabolic capabilities, kinetic models offer a deeper understanding of the underlying regulatory dynamics. A synergistic approach, where FBA is used to generate hypotheses that are then tested and refined using kinetic models and experimental validation, will be most powerful in advancing our ability to engineer and control these important metabolic pathways for therapeutic and biotechnological applications.

Safety Operating Guide

Proper Disposal Procedures for (R)-3-hydroxydecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (R)-3-hydroxydecanoyl-CoA. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

This compound is a bioactive lipid molecule utilized in various research and development applications. While specific disposal protocols for this compound are not extensively published, its classification as a chemical irritant and its potential for aquatic toxicity necessitate its handling as hazardous waste. The primary and mandated method of disposal is through a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use nitrile rubber gloves.

  • Skin Protection : Wear a lab coat and ensure exposed skin is covered.

In the event of exposure, follow these first-aid measures:

  • After eye contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After skin contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If inhaled : Move the person to fresh air and ensure they are comfortable for breathing.

  • If swallowed : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Hazard Profile Summary

The following table summarizes the known hazards associated with a closely related compound, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)Causes serious eye irritation.[1]P264, P280, P305+P351+P338
Aquatic Hazard (Chronic 3)Harmful to aquatic life with long-lasting effects.[1]P273, P501

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for the collection and preparation of this compound for disposal by a certified hazardous waste management service.

1. Waste Segregation and Container Selection:

  • Segregate the Waste : Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
  • Choose an Appropriate Container :
  • Use a leak-proof, sealable container made of a material compatible with the chemical. Reusing the original container is often a good practice.
  • Ensure the container is in good condition, with no cracks or damage.
  • Leave at least 10% headspace in the container to allow for expansion.

2. Waste Labeling:

  • Attach a Hazardous Waste Label : As soon as the first drop of waste is added to the container, affix a hazardous waste label. These are typically available from your institution's Environmental Health and Safety (EHS) department.
  • Complete the Label Information :
  • Clearly write the words "Hazardous Waste."
  • Identify the contents as "this compound". If it is a solution, list all components and their approximate percentages (e.g., "this compound: ~1%, Water: 99%").
  • Indicate the associated hazards by checking the appropriate boxes on the label (e.g., Irritant, Environmental Hazard).
  • Fill in your name, contact information, laboratory location (building and room number), and the date the container was first used for waste accumulation.

3. Waste Storage:

  • Store in a Designated Area : Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.
  • Secondary Containment : Store the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.
  • Segregate from Incompatibles : Ensure the storage location is away from incompatible chemicals.

4. Requesting Disposal:

  • Schedule a Pickup : Once the waste container is full or is no longer being used, schedule a pickup from your institution's EHS or hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system.
  • Do Not Accumulate Excessive Waste : Adhere to the limits for hazardous waste accumulation in a satellite area as specified by your institution and local regulations.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_disposal Disposal Phase start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Select Appropriate & Leak-Proof Container segregate->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary Use Secondary Containment store->secondary request Request Waste Pickup from EHS/Certified Vendor secondary->request end End: Waste Collected by Approved Disposal Plant request->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with (R)-3-hydroxydecanoyl-CoA. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a key intermediate in various metabolic pathways and requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and streamline your workflow.

Personal Protective Equipment (PPE)

The primary safety concern when handling this compound and related compounds is the risk of skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

PPE CategorySpecification
Hand Protection Nitrile rubber gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.[1]
Eye Protection Chemical safety goggles or a face shield must be worn to prevent contact with eyes.[1]
Skin and Body A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Respiratory Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust formation is possible, a type N95 (US) or equivalent particle filter is advised.[3]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed when not in use.

2. Handling and Preparation:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Prevent the formation of dust or aerosols.[2] If the compound is in solid form, handle it gently to minimize dust generation.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. The compound is noted as being harmful to aquatic life with long-lasting effects.

  • Waste Collection: All waste materials, including unused product and contaminated consumables (e.g., gloves, wipes), should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant. Do not release into the environment or drains. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed Experimental Use Experimental Use Weigh/Measure->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Final Step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.